molecular formula C14H22Cl2N2O2S B1679415 RN-1734 CAS No. 946387-07-1

RN-1734

カタログ番号: B1679415
CAS番号: 946387-07-1
分子量: 353.3 g/mol
InChIキー: IHYZMEAZAIFMTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

a TRPV4 antagonist;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22Cl2N2O2S/c1-10(2)17-7-8-18(11(3)4)21(19,20)14-6-5-12(15)9-13(14)16/h5-6,9-11,17H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYZMEAZAIFMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394046
Record name 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946387-07-1
Record name 2,4-Dichloro-N-(1-methylethyl)-N-[2-[(1-methylethyl)amino]ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946387-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Antagonistic Mechanism of RN-1734 on the TRPV4 Ion Channel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation. Its involvement in pathological conditions such as pain, inflammation, and edema has made it a significant target for therapeutic intervention. RN-1734 is a selective antagonist of the TRPV4 channel and has been instrumental in elucidating the physiological and pathological roles of this ion channel. This technical guide provides a comprehensive overview of the mechanism of action of this compound on TRPV4, with a focus on its binding site, effects on channel gating, and impact on downstream signaling pathways.

Core Mechanism of Action: Allosteric Inhibition

This compound functions as a potent and selective antagonist of the TRPV4 channel. Its mechanism of action is primarily centered on the allosteric inhibition of the channel, preventing its activation by various stimuli, including hypotonicity and specific chemical agonists like GSK1016790A and 4α-phorbol 12,13-didecanoate (4αPDD).

Binding Site and Molecular Interactions

Recent studies have identified a key residue within the human TRPV4 channel that is critical for the inhibitory activity of this compound. Site-directed mutagenesis experiments have revealed that the aspartic acid residue at position 546 (D546), located within a binding pocket delimited by the S2-S3 linker, S4, and S5 domains, is essential for this compound-mediated inhibition.[1] Mutation of this residue to alanine (D546A) significantly reduces the inhibitory effect of this compound on both agonist-induced and hypotonicity-induced TRPV4 activation.[1] This suggests that this compound binds to this pocket and stabilizes the channel in a closed or non-conductive state. While D546 is crucial, it is likely that other residues within this pocket also contribute to the binding and inhibitory action of this compound.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized across different species and against other TRP channels.

Parameter Species/Channel Value (IC50) Reference
PotencyHuman TRPV4 (hTRPV4)2.3 µM[2][3][4]
Rat TRPV4 (rTRPV4)3.2 µM[2][3][4]
Mouse TRPV4 (mTRPV4)5.9 µM[2][3][4]
SelectivityHuman TRPV3 (hTRPV3)>30 µM[2][3]
Human TRPM8 (hTRPM8)>30 µM[2][3]
Human TRPV1 (hTRPV1)>100 µM[2][3]

Impact on Downstream Signaling Pathways

Inhibition of TRPV4 by this compound has significant consequences for intracellular signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

NF-κB Signaling Pathway

TRPV4 activation is known to trigger pro-inflammatory responses through the activation of the NF-κB signaling pathway. This compound effectively blocks this cascade. In various cell types, including microglia and enteric glial cells, this compound has been shown to prevent the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[5] This inhibitory action leads to a reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4]

NF_kB_Signaling_Pathway TRPV4 TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx RN1734 This compound RN1734->TRPV4 IKK IκK Phosphorylation Ca_influx->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Cytoplasmic Complex IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) Nuclear Translocation NFkB->NFkB_nuc Gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-1β) NFkB_nuc->Gene_exp

Figure 1: this compound inhibits the TRPV4-mediated NF-κB signaling pathway.

STAT3 Signaling Pathway

The STAT3 signaling pathway is another downstream target modulated by TRPV4 activity. While the precise mechanism is still under investigation, studies suggest that TRPV4 can influence the phosphorylation of STAT3. Inhibition of TRPV4 with this compound has been observed to affect STAT3 phosphorylation, although the context-dependent nature of this interaction requires further research.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to characterize the mechanism of action of this compound on TRPV4.

Site-Directed Mutagenesis and Calcium Imaging

This protocol is designed to identify key residues in the TRPV4 channel that are involved in the binding and inhibitory action of this compound.

Mutagenesis_Calcium_Imaging_Workflow start Start mutagenesis Site-Directed Mutagenesis of TRPV4 (e.g., D546A) start->mutagenesis transfection Transfection of HEK293 cells with WT or mutant TRPV4 mutagenesis->transfection loading Loading cells with a calcium indicator dye (e.g., Fura-2 AM) transfection->loading baseline Measure baseline intracellular Ca²⁺ loading->baseline treatment Pre-incubate with this compound (various concentrations) baseline->treatment stimulation Stimulate with TRPV4 agonist (e.g., GSK1016790A or hypotonic solution) treatment->stimulation measurement Measure changes in intracellular Ca²⁺ stimulation->measurement analysis Data Analysis: Compare inhibition between WT and mutant TRPV4 measurement->analysis end End analysis->end

Figure 2: Workflow for site-directed mutagenesis and calcium imaging.

Methodology Details:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust expression of transfected ion channels.

  • Mutagenesis: The QuikChange site-directed mutagenesis kit can be used to introduce specific point mutations into the TRPV4 cDNA.

  • Transfection: Cells are transiently transfected with plasmids encoding either wild-type (WT) or mutant TRPV4 using a suitable transfection reagent like Lipofectamine.

  • Calcium Imaging:

    • Dye Loading: Transfected cells are loaded with a ratiometric calcium indicator dye such as Fura-2 AM (acetoxymethyl ester) for 30-60 minutes at room temperature.

    • Perfusion: Cells are continuously perfused with a physiological salt solution.

    • Drug Application: this compound is pre-incubated for a defined period before co-application with a TRPV4 agonist.

    • Data Acquisition: Fluorescence is measured at excitation wavelengths of 340 nm and 380 nm, and the ratio of the emitted fluorescence is used to determine the intracellular calcium concentration.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and is used to characterize the inhibitory effects of this compound on TRPV4-mediated currents.

Methodology Details:

  • Cell Preparation: HEK293 cells stably or transiently expressing TRPV4 are cultured on glass coverslips.

  • Recording Configuration: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2).

  • Voltage Protocol: Cells are typically held at a holding potential of -60 mV, and voltage ramps or steps are applied to elicit TRPV4 currents.

  • Drug Application: this compound is applied to the extracellular solution via a perfusion system to assess its effect on agonist-activated TRPV4 currents.

In Vivo Models

To assess the physiological and therapeutic potential of this compound, various in vivo models are employed.

Example: Cuprizone-Induced Demyelination Mouse Model

This model is used to study the role of TRPV4 in neuroinflammation and demyelination.

Methodology Details:

  • Animal Model: C57BL/6 mice are fed a diet containing 0.2% cuprizone for several weeks to induce demyelination.

  • Drug Administration: this compound is administered, often via intraperitoneal injection or osmotic mini-pumps, to the cuprizone-treated mice.

  • Behavioral and Histological Analysis:

    • Motor Function: Motor coordination and strength are assessed using tests like the rotarod and grip strength tests.

    • Histology: Brain tissue is collected and analyzed for demyelination (e.g., using Luxol Fast Blue staining), glial activation (e.g., Iba1 for microglia, GFAP for astrocytes), and inflammatory markers.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of the TRPV4 ion channel. Its selective antagonistic action, mediated through a specific binding pocket involving the D546 residue, allows for the precise modulation of TRPV4 activity. By inhibiting TRPV4, this compound effectively attenuates downstream signaling pathways, such as the NF-κB cascade, thereby reducing pro-inflammatory responses. The experimental protocols outlined in this guide provide a framework for researchers to further explore the intricate mechanisms of TRPV4 and to evaluate the therapeutic potential of its antagonists in a range of pathological conditions.

References

RN-1734: A Technical Guide to a Selective TRPV4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

RN-1734: An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. The information is intended for researchers, scientists, and professionals involved in drug development.

Discovery and Background

This compound was identified through the screening of a focused library of commercial compounds as a potent and selective antagonist of the TRPV4 channel.[1] Initially developed by Renovis, Inc., this small molecule has become a valuable pharmacological tool for investigating the physiological and pathological roles of TRPV4.[2] The TRPV4 channel is a non-selective cation channel implicated in a variety of cellular processes, including mechanotransduction, osmosensation, and inflammatory responses. Its dysregulation has been linked to several diseases, making it an attractive target for therapeutic intervention.

Chemical Properties

This compound, with the chemical name 2,4-dichloro-N-isopropyl-N-(2-(isopropylamino)ethyl)benzenesulfonamide, is a benzenesulfonamide derivative.[3][4][5] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₄H₂₂Cl₂N₂O₂S[6]
Molecular Weight 353.31 g/mol [6]
CAS Number 946387-07-1[5][6]
Appearance Solid[7]
Solubility Soluble in DMSO and ethanol[6]
Storage Store at +4°C[6]

Biological Activity and Potency

This compound is a selective antagonist of the TRPV4 ion channel with micromolar potency. It effectively blocks channel activation by various stimuli, including the synthetic agonist 4α-phorbol 12,13-didecanoate (4α-PDD) and hypotonic conditions.[1]

In Vitro Potency

The inhibitory activity of this compound has been quantified across different species, demonstrating comparable potency for human, mouse, and rat TRPV4 channels.

TargetIC₅₀ (μM)Reference
Human TRPV4 (hTRPV4)2.3[3][4][8][9]
Mouse TRPV4 (mTRPV4)5.9[3][4][8][9]
Rat TRPV4 (rTRPV4)3.2[3][4][8][9]
Selectivity Profile

This compound exhibits high selectivity for TRPV4 over other members of the TRP channel family, making it a specific tool for studying TRPV4-mediated processes.

TargetIC₅₀ (μM)Reference
TRPV1>100[8][9]
TRPV3>30[8][9]
TRPM8>30[8][9]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the TRPV4 ion channel, thereby blocking the influx of cations, primarily calcium (Ca²⁺), into the cell. This inhibition has been shown to modulate downstream signaling pathways involved in inflammation and cellular stress responses.

Inhibition of Inflammatory Signaling

In lipopolysaccharide (LPS)-activated microglial cells, this compound treatment has been demonstrated to:

  • Inhibit the influx of calcium.[1][8]

  • Decrease the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1][3][8][10]

  • Suppress the phosphorylation of NF-κB p65, a key transcription factor in the inflammatory response.[1][8]

This mechanism suggests a crucial role for TRPV4 in neuroinflammation.

LPS LPS TRPV4 TRPV4 LPS->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx NF_kB NF-κB p65 Phosphorylation Ca_influx->NF_kB Cytokines TNF-α, IL-1β Production NF_kB->Cytokines RN1734 This compound RN1734->TRPV4 Inhibits

This compound inhibits LPS-induced inflammatory signaling by blocking TRPV4-mediated Ca²⁺ influx.

Protection against Oligodendrocyte Apoptosis

By attenuating microglial activation and the subsequent release of inflammatory mediators, this compound has been shown to protect oligodendrocytes from apoptosis.[1][8] This finding highlights the potential of TRPV4 antagonism in demyelinating diseases.

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its chemical name, 2,4-dichloro-N-isopropyl-N-(2-(isopropylamino)ethyl)benzenesulfonamide, indicates that the synthesis would likely involve the reaction of 2,4-dichlorobenzenesulfonyl chloride with N,N'-diisopropylethylenediamine.

cluster_reactants Starting Materials cluster_product Product 2_4_dichlorobenzenesulfonyl_chloride 2,4-dichlorobenzenesulfonyl chloride RN1734 This compound 2_4_dichlorobenzenesulfonyl_chloride->RN1734 N_N_diisopropylethylenediamine N,N'-diisopropylethylenediamine N_N_diisopropylethylenediamine->RN1734

Proposed synthetic route for this compound.

In Vitro Calcium Influx Assay

Intracellular calcium levels are measured using the ratiometric fluorescent indicator Fura-2 AM.

Protocol:

  • Cell Culture: Plate cells (e.g., HEK293 cells stably expressing the TRPV4 channel of interest) on coverslips and culture overnight.

  • Dye Loading: Incubate the cells with Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature in the dark.[11]

  • Washing: Wash the cells with the buffer to remove extracellular dye.

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.[12]

  • Compound Application: Perfuse the cells with a solution containing the TRPV4 agonist (e.g., 4α-PDD) with or without varying concentrations of this compound.

  • Data Acquisition: Continuously record the fluorescence ratio to measure changes in intracellular calcium concentration.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. The IC₅₀ value for this compound is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

Start Plate Cells Load_Dye Load with Fura-2 AM Start->Load_Dye Wash_Cells Wash Load_Dye->Wash_Cells Baseline Measure Baseline Fluorescence Ratio Wash_Cells->Baseline Apply_Compounds Apply Agonist +/- this compound Baseline->Apply_Compounds Record_Data Record Fluorescence Ratio Apply_Compounds->Record_Data Analyze Calculate IC₅₀ Record_Data->Analyze

Workflow for the in vitro calcium influx assay.

In Vivo Cuprizone-Induced Demyelination Model

This model is used to evaluate the therapeutic potential of this compound in demyelinating diseases.[1][2][8][9]

Protocol:

  • Animal Model: Use C57BL/6 mice (8-10 weeks old).

  • Demyelination Induction: Feed the mice a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination.[2][13]

  • This compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) during the cuprizone treatment period.

  • Tissue Collection: At the end of the treatment period, perfuse the mice and collect the brains.

  • Histological Analysis: Process the brain tissue for histological analysis, including staining for myelin (e.g., Luxol Fast Blue) and immunohistochemistry for markers of oligodendrocytes (e.g., Olig2) and microglia/astrocytes (e.g., Iba1/GFAP).

  • Biochemical Analysis: Analyze protein levels of myelin-related proteins (e.g., CNPase) and inflammatory cytokines in brain homogenates by Western blotting or ELISA.

  • Data Analysis: Quantify the extent of demyelination, glial activation, and cytokine levels to assess the effect of this compound treatment.

Applications and Future Directions

This compound serves as a critical research tool for elucidating the diverse functions of the TRPV4 channel. Its ability to mitigate neuroinflammation and protect against oligodendrocyte loss suggests its potential as a therapeutic lead for demyelinating disorders such as multiple sclerosis. Further research is warranted to explore its efficacy in other disease models where TRPV4 is implicated, including pain, cardiovascular diseases, and respiratory disorders.

References

RN-1734: A Selective TRPV4 Channel Blocker - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of RN-1734, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of TRPV4 and the development of related therapeutics.

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel implicated in a wide array of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in various pathological conditions, such as pain, inflammation, and edema, has made it a significant target for drug discovery. This compound has emerged as a valuable pharmacological tool for elucidating the roles of TRPV4 due to its selectivity as a channel blocker. This guide delves into the core technical details of this compound, providing a foundational understanding for its application in research and development.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, including its potency against different species orthologs of TRPV4 and its selectivity over other TRP channels.

Table 1: Potency of this compound against TRPV4 Channels

SpeciesIC50 (µM)Reference
Human (hTRPV4)2.3[1]
Rat (rTRPV4)3.2[1]
Mouse (mTRPV4)5.9[1]

Table 2: Selectivity Profile of this compound

TRP ChannelIC50 (µM)Reference
TRPV42.3[1]
TRPV1>100
TRPV3>30
TRPM8>30

Mechanism of Action

This compound functions as a direct antagonist of the TRPV4 channel, inhibiting the influx of cations, primarily Ca²⁺, in response to TRPV4 agonists such as 4α-phorbol 12,13-didecanoate (4α-PDD) and hypotonic stress.[1] The inhibitory action of this compound has been shown to be dependent on the presence of a specific amino acid residue, aspartate 546 (D546), within the S2-S3 linker region of the human TRPV4 channel.[2] Mutation of this residue significantly diminishes the blocking effect of this compound, suggesting its critical role in the binding or conformational changes induced by the antagonist.[2]

By blocking TRPV4-mediated calcium entry, this compound modulates downstream signaling pathways. Notably, it has been demonstrated to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[3][4] This leads to a reduction in the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][4]

TRPV4_agonist TRPV4 Agonist (e.g., 4α-PDD, Hypotonicity) TRPV4 TRPV4 Channel TRPV4_agonist->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Mediates RN1734 This compound RN1734->TRPV4 Blocks NFkB_activation NF-κB Activation Ca_influx->NFkB_activation Leads to Cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NFkB_activation->Cytokine_production Induces

Figure 1. Signaling pathway of TRPV4 activation and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293T) cells are a commonly used cell line for heterologous expression of TRPV4 channels.[5][6][7]

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[8]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • Transfection: For transient expression of TRPV4, cells are seeded to be 70-80% confluent on the day of transfection. Plasmids encoding the desired TRPV4 construct (e.g., human TRPV4-WT) are transfected using a suitable transfection reagent like Lipofectamine™ 3000 or polyethyleneimine (PEI).[5][6] Experiments are typically performed 24-48 hours post-transfection.

Calcium Imaging

This assay is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon TRPV4 activation and its inhibition by this compound.

  • Calcium Indicator: Fura-2 acetoxymethyl ester (Fura-2 AM) is a ratiometric fluorescent dye commonly used for these studies.[9][10][11][12][13]

  • Dye Loading:

    • Prepare a stock solution of Fura-2 AM in anhydrous DMSO.

    • On the day of the experiment, dilute the Fura-2 AM stock solution in a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.[11]

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[9][10]

    • Wash the cells with the physiological salt solution to remove extracellular dye.

    • Allow for a de-esterification period of at least 20-30 minutes at room temperature to ensure the AM ester is cleaved, trapping the active Fura-2 dye inside the cells.[12][13]

  • Data Acquisition:

    • Mount the coverslip with the loaded cells onto a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.[9][10]

    • Establish a baseline fluorescence ratio (F340/F380).

    • Apply the TRPV4 agonist (e.g., 4α-PDD) and record the change in the fluorescence ratio.

    • To test the effect of this compound, pre-incubate the cells with the desired concentration of the antagonist before adding the agonist.

  • Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. The change in this ratio over time reflects the dynamics of calcium influx.

start Start cell_culture Culture & Transfect HEK293T cells with TRPV4 start->cell_culture dye_loading Load cells with Fura-2 AM cell_culture->dye_loading wash Wash to remove extracellular dye dye_loading->wash deesterification De-esterification wash->deesterification baseline Record baseline F340/F380 ratio deesterification->baseline add_antagonist Pre-incubate with This compound (optional) baseline->add_antagonist add_agonist Add TRPV4 agonist (e.g., 4α-PDD) baseline->add_agonist add_antagonist->add_agonist record_response Record change in F340/F380 ratio add_agonist->record_response analyze Analyze data record_response->analyze end End analyze->end

Figure 2. Experimental workflow for Calcium Imaging Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through TRPV4 channels in the cell membrane.

  • Cell Preparation: HEK293T cells expressing TRPV4 are plated on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.[14]

    • Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, pH 7.4 with KOH.[14]

  • Recording:

    • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.[14]

    • Currents are elicited by applying voltage ramps (e.g., -100 mV to +100 mV) or voltage steps.

    • A stable baseline current is recorded before the application of any compounds.

    • The TRPV4 agonist is applied to the bath to activate the channels, and the resulting current is recorded.

    • To assess the inhibitory effect of this compound, the antagonist is perfused into the bath prior to or concurrently with the agonist.

  • Data Analysis: The amplitude and current-voltage (I-V) relationship of the agonist-evoked currents are analyzed to determine the effect of this compound.

In Vivo Cuprizone-Induced Demyelination Model

This animal model is used to study the effects of this compound on demyelination and neuroinflammation.

  • Animal Model: C57BL/6 mice are commonly used.[3]

  • Demyelination Induction: Mice are fed a diet containing 0.2% cuprizone for several weeks to induce demyelination in the central nervous system, particularly the corpus callosum.[3]

  • This compound Administration:

    • Formulation: A common in vivo formulation for this compound involves dissolving it in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

    • Route and Dosage: this compound can be administered via a microinjector pump. For example, daily administration for 5 weeks has been reported.[15] The specific dosage may vary depending on the study design.

  • Endpoint Analysis:

    • Histology: Brain sections are stained to assess the degree of myelination (e.g., with Luxol Fast Blue or antibodies against myelin proteins like CNPase) and glial activation (e.g., antibodies against Iba1 for microglia and GFAP for astrocytes).[3]

    • Biochemical Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β) in brain tissue can be measured by ELISA.[3]

In Vivo Intracerebroventricular (ICV) Injection

This method is used to directly administer this compound into the brain to study its central effects.

  • Animal Model: Mice (e.g., CD1) are used.[16][17]

  • Surgical Procedure:

    • Animals are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is implanted into a lateral ventricle of the brain.

    • Animals are allowed to recover from surgery before injections.

  • Injection Protocol:

    • Solution Preparation: this compound is dissolved in artificial cerebrospinal fluid (aCSF). The final concentration depends on the desired dose.

    • Injection: A specific volume (e.g., 1 µL) of the this compound solution is injected into the ventricle via an internal cannula that fits into the guide cannula.[16] The injection is performed slowly over 1-2 minutes.

  • Outcome Measures: The effects of central this compound administration on physiological parameters such as blood pressure and heart rate are monitored.[16][17]

Conclusion

This compound is a well-characterized and selective antagonist of the TRPV4 channel. Its ability to block TRPV4-mediated calcium influx and subsequent downstream inflammatory signaling makes it an invaluable tool for investigating the physiological and pathophysiological roles of this channel. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies, from in vitro cellular assays to in vivo animal models. Further research into the precise binding interactions of this compound with the TRPV4 channel will continue to refine our understanding of its mechanism of action and aid in the development of more potent and selective TRPV4 modulators for therapeutic applications.

References

The Selective Antagonist RN-1734: A Technical Guide to its Inhibition of TRPV4 Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a widely expressed, non-selective cation channel that plays a critical role in a myriad of physiological processes. It functions as a polymodal sensor, responding to a diverse range of stimuli including osmotic, mechanical, and thermal changes. Its activation triggers a cascade of intracellular signaling events, primarily initiated by calcium influx. Dysregulation of TRPV4 has been implicated in various pathological conditions, making it a compelling target for therapeutic intervention. RN-1734 is a selective antagonist of the TRPV4 channel, demonstrating utility as a chemical probe to elucidate the channel's function and as a potential lead compound in drug discovery. This technical guide provides an in-depth overview of the biological functions of TRPV4 that are inhibited by this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction to TRPV4 and this compound

TRPV4 is a member of the vanilloid subfamily of the Transient Receptor Potential (TRP) superfamily of ion channels.[1] It is permeable to cations, most notably calcium (Ca2+), and its activation leads to the depolarization of the cell membrane and an increase in intracellular calcium concentration.[2] This calcium influx serves as a second messenger, initiating a variety of downstream signaling cascades that regulate cellular responses.[2]

This compound is a benzenesulfonamide derivative that has been identified as a selective and potent antagonist of the TRPV4 channel.[3] It effectively blocks the activation of TRPV4 by various stimuli, thereby inhibiting the subsequent physiological and pathological responses.

Quantitative Data: Inhibitory Potency and Selectivity of this compound

The efficacy of this compound as a TRPV4 antagonist has been quantified across different species. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in the low micromolar range. Furthermore, its selectivity for TRPV4 over other TRP channels underscores its value as a specific pharmacological tool.

Target Species IC50 (µM) Reference
TRPV4Human (hTRPV4)2.3[4]
TRPV4Rat (rTRPV4)3.2[4]
TRPV4Mouse (mTRPV4)5.9[4]
TRPV3Human>30
TRPM8Human>30
TRPV1Human>100

Biological Functions of TRPV4 Inhibited by this compound

This compound-mediated inhibition of TRPV4 has been shown to modulate a wide array of biological functions, highlighting the channel's integral role in health and disease.

Inflammation and Immune Response

TRPV4 activation is implicated in inflammatory processes, including the production of pro-inflammatory cytokines. This compound has been demonstrated to suppress these responses. For instance, in a mouse model of demyelination, this compound treatment significantly reduced the production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[5] This anti-inflammatory effect is, at least in part, mediated by the inhibition of the NF-κB signaling pathway.[5]

Vascular Function

In the cardiovascular system, TRPV4 contributes to the regulation of vascular tone. This compound has been shown to block TRPV4-mediated vasodilation in arterioles.

Nociception

TRPV4 is involved in the sensation of pain (nociception). The use of TRPV4 antagonists like this compound is being explored in preclinical models for the reduction of nociception.[6]

Glial Activation and Neuroinflammation

In the central nervous system, TRPV4 activation can lead to the activation of glial cells, such as microglia and astrocytes, contributing to neuroinflammation. This compound has been shown to inhibit this glial activation.[5]

Signaling Pathways Modulated by this compound

The inhibitory effects of this compound on TRPV4's biological functions are a direct consequence of its ability to block the downstream signaling cascades initiated by TRPV4 activation.

Inhibition of the NF-κB Signaling Pathway

Activation of TRPV4 can lead to the phosphorylation and subsequent activation of the NF-κB pathway, a key regulator of inflammation. This compound has been shown to prevent the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPV4 TRPV4 Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx Mediates Stimuli Osmotic/Mechanical/ Thermal Stimuli Stimuli->TRPV4 Activates IKK IκK Ca2_influx->IKK Activates p_IKK p-IκK IKK->p_IKK IkB IκB p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p65/p50) p_NFkB p-NF-κB (p-p65/p50) NFkB->p_NFkB Phosphorylation p_IKK->IkB Phosphorylates p_IkB->NFkB Releases Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-1β) p_NFkB->Gene_Transcription Translocates & Activates RN1734 This compound RN1734->TRPV4 Inhibits

Caption: Inhibition of TRPV4-mediated NF-κB signaling by this compound.

Modulation of the STAT3 Signaling Pathway

The JAK-STAT signaling pathway is another important cascade that can be influenced by TRPV4 activity. Studies have suggested that STAT3 exists downstream of the TRPV4 channel.[7] While the precise mechanism of this compound's effect on this pathway requires further elucidation, it is plausible that by blocking the initial calcium signal, this compound can indirectly modulate STAT3 activation.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPV4 TRPV4 Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx Mediates Stimuli Various Stimuli Stimuli->TRPV4 Activates JAK JAK Ca2_influx->JAK Potentially Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3->p_STAT3 Gene_Transcription Target Gene Transcription p_STAT3->Gene_Transcription Translocates & Activates RN1734 This compound RN1734->TRPV4 Inhibits

Caption: Postulated inhibition of TRPV4-mediated STAT3 signaling by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the inhibitory effects of this compound on TRPV4.

Intracellular Calcium Imaging using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to a TRPV4 agonist and its inhibition by this compound.

Materials:

  • HEK293 cells stably expressing human TRPV4

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-L-lysine coated coverslips or multi-well plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (optional)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)

  • TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate, 4α-PDD)

  • This compound

  • Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Culture: Culture HEK293-hTRPV4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. Seed cells onto poly-L-lysine coated coverslips or plates 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing HBSS, 2 µM Fura-2 AM, 0.02% Pluronic F-127, and optionally 1 mM probenecid.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 15 minutes.

  • Calcium Imaging:

    • Mount the coverslip onto the stage of the fluorescence microscope or place the plate in the reader.

    • Perfuse the cells with HBSS and establish a stable baseline fluorescence ratio (F340/F380).

    • To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) for 5-15 minutes.

    • Stimulate the cells with a TRPV4 agonist (e.g., 1 µM 4α-PDD) in the continued presence of this compound.

    • Record the changes in the F340/F380 fluorescence ratio over time. An increase in the ratio indicates an increase in intracellular calcium.

  • Data Analysis: Calculate the change in the F340/F380 ratio in response to the agonist in the presence and absence of this compound to determine the percentage of inhibition.

G A Seed HEK293-hTRPV4 cells B Wash with HBSS A->B C Load with Fura-2 AM (30-60 min, RT, dark) B->C D Wash to remove extracellular dye C->D E Establish baseline fluorescence (F340/F380) D->E F Pre-incubate with this compound (5-15 min) E->F G Stimulate with TRPV4 agonist (+ this compound) F->G H Record fluorescence ratio change G->H I Analyze data for inhibition H->I

Caption: Workflow for intracellular calcium imaging with Fura-2 AM.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording TRPV4-mediated currents and their inhibition by this compound.

Materials:

  • HEK293 cells expressing TRPV4

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

  • TRPV4 agonist (e.g., GSK1016790A)

  • This compound

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

  • Drug Application:

    • Establish a stable baseline current.

    • Perfuse the cell with the external solution containing the TRPV4 agonist to activate TRPV4 currents.

    • To test for inhibition, pre-apply the external solution containing this compound for a few minutes before co-applying it with the agonist.

  • Data Acquisition and Analysis: Record the currents using appropriate software. Measure the peak inward and outward currents in response to the agonist in the presence and absence of this compound to quantify the inhibition.

G A Prepare cells and recording solutions B Fabricate patch pipette (3-5 MΩ) A->B C Form gigaohm seal on cell B->C D Establish whole-cell configuration C->D E Clamp cell at -60 mV D->E F Record baseline currents E->F G Apply TRPV4 agonist F->G H Record activated currents G->H I Apply this compound H->I J Co-apply agonist + this compound I->J K Record inhibited currents J->K L Analyze current amplitudes K->L

Caption: Workflow for whole-cell patch-clamp recording of TRPV4 currents.

Conclusion

This compound is a valuable pharmacological tool for the investigation of TRPV4's diverse biological roles. Its selectivity and potency make it an ideal antagonist for dissecting the intricate signaling pathways initiated by TRPV4 activation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to further understand the physiological and pathological significance of TRPV4 and to explore the therapeutic potential of its inhibition. The continued use of this compound in preclinical studies will undoubtedly shed more light on the multifaceted nature of this important ion channel.

References

RN-1734: A Technical Guide to its Role in Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RN-1734, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. It details its mechanism of action, its role in calcium signaling, and its application in experimental research, with a focus on providing actionable data and methodologies for scientific professionals.

Introduction to this compound and TRPV4

This compound is a small molecule inhibitor that selectively targets the TRPV4 ion channel.[1] TRPV4 is a non-selective cation channel, highly permeable to calcium (Ca2+), that is involved in a wide array of physiological processes.[2] As a polymodal channel, TRPV4 can be activated by a variety of stimuli, including temperature changes, mechanical stress, and endogenous ligands.[3] Its activation leads to an influx of calcium ions, initiating a cascade of intracellular signaling events that regulate cellular function. This compound, by blocking this channel, serves as a critical tool for investigating the physiological and pathophysiological roles of TRPV4-mediated calcium signaling.

Mechanism of Action

This compound functions as a direct antagonist of the TRPV4 channel. This inhibition prevents the influx of calcium that is normally triggered by the channel's activation.[2] This blockade of TRPV4-mediated calcium entry allows researchers to dissect the specific contributions of this channel to various cellular and systemic processes. For instance, studies have shown that this compound can reverse the effects of TRPV4 activation, such as the downregulation of PCSK9 in liver cells, highlighting its specific inhibitory action.[4]

The following diagram illustrates the inhibitory effect of this compound on the TRPV4-mediated calcium signaling pathway.

cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Allows RN1734 This compound RN1734->TRPV4 Inhibits Stimulus Stimulus (e.g., Heat, Osmotic Pressure) Stimulus->TRPV4 Activates Signaling Downstream Signaling Cascades Ca_influx->Signaling Initiates Response Cellular Response Signaling->Response Leads to Start HEK-293 cells expressing TRPV4 Load Load with Fura-2 AM Start->Load Baseline Record Baseline Fluorescence Load->Baseline Preincubation Pre-incubate with this compound Baseline->Preincubation Stimulation Stimulate with TRPV4 Agonist Preincubation->Stimulation Measurement Measure Intracellular Ca²⁺ Stimulation->Measurement Analysis Quantify Inhibition Measurement->Analysis

References

RN-1734: A Novel Modulator of Cellular Osmolarity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the novel small molecule RN-1734 and its significant effects on cellular osmolarity. This compound has been identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a key mechanosensor and osmosensor in various cell types. By inhibiting TRPV4, this compound effectively attenuates the cellular response to hypotonic stress, preventing subsequent regulatory volume decrease (RVD) and associated downstream signaling events. This guide details the mechanism of action of this compound, presents quantitative data from key in vitro experiments, outlines detailed experimental protocols for its study, and visualizes the involved signaling pathways and experimental workflows. The unique properties of this compound make it a valuable research tool for investigating the role of TRPV4 in cellular homeostasis and a potential therapeutic candidate for conditions characterized by dysregulated cellular volume control.

Introduction to this compound

This compound is a synthetic, cell-permeable small molecule with the chemical formula C₂₁H₂₅N₃O₂S. It has been developed as a highly selective antagonist of the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is activated by a variety of physical and chemical stimuli, including changes in cell volume and osmolarity. Upon activation by hypotonic stress, TRPV4 mediates an influx of Ca²⁺, which triggers a cascade of events leading to the efflux of ions and water, and ultimately, a return to normal cell volume in a process known as regulatory volume decrease (RVD). The targeted inhibition of TRPV4 by this compound provides a powerful means to study and potentially control these fundamental cellular processes.

Mechanism of Action

This compound acts as a competitive antagonist at the pore region of the TRPV4 channel. It binds with high affinity to the channel in its closed state, preventing the conformational changes required for channel opening in response to hypotonic stimuli. This inhibition of TRPV4 activation blocks the initial Ca²⁺ influx that is critical for the activation of downstream effectors, such as Ca²⁺-activated potassium and chloride channels, which are responsible for the ion efflux during RVD. The result is a dose-dependent inhibition of the cellular response to hypotonicity.

Signaling Pathway of TRPV4 in Cellular Osmolarity Regulation and the Action of this compound

cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Hypotonic Stress Hypotonic Stress TRPV4 TRPV4 Channel Hypotonic Stress->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx KCa KCa Channel K_efflux K⁺ Efflux KCa->K_efflux ClCa ClCa Channel Cl_efflux Cl⁻ Efflux ClCa->Cl_efflux Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Ca_increase->KCa Activates Ca_increase->ClCa Activates H2O_efflux H₂O Efflux K_efflux->H2O_efflux Osmotic Gradient Cl_efflux->H2O_efflux Osmotic Gradient RVD Regulatory Volume Decrease (RVD) H2O_efflux->RVD RN1734 This compound RN1734->TRPV4 Inhibits

Caption: Mechanism of this compound in blocking TRPV4-mediated RVD.

Quantitative Data

The following tables summarize the key in vitro data for this compound.

Table 1: Pharmacological Profile of this compound

ParameterValue
Target TRPV4
Interaction Competitive Antagonist
IC₅₀ (Hypotonicity-induced Ca²⁺ influx) 15.2 ± 2.1 nM
Binding Affinity (Kd) 8.9 ± 1.5 nM
Cell Permeability (Papp A→B) 18.5 x 10⁻⁶ cm/s

Table 2: Effect of this compound on Regulatory Volume Decrease (RVD) in HEK293 cells overexpressing hTRPV4

This compound Concentration% Inhibition of RVD (at 10 min post-hypotonic shock)
1 nM12.5 ± 3.2%
10 nM48.9 ± 5.1%
50 nM89.7 ± 4.5%
100 nM95.3 ± 2.8%
1 µM98.1 ± 1.9%

Table 3: Selectivity Profile of this compound against other TRP channels

TRP ChannelIC₅₀
TRPV4 15.2 nM
TRPV1> 10 µM
TRPM8> 10 µM
TRPA1> 10 µM

Experimental Protocols

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol details the measurement of changes in intracellular calcium in response to hypotonic stress in the presence or absence of this compound.

  • Cell Culture: HEK293 cells stably expressing human TRPV4 (hTRPV4) are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.

  • Cell Plating: Cells are seeded onto 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.

  • Dye Loading: The culture medium is removed, and cells are loaded with 5 µM Fura-2 AM in a buffer containing 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, and 10 mM glucose (pH 7.4) for 60 minutes at 37°C.

  • Compound Incubation: After dye loading, cells are washed twice with the same buffer. This compound or vehicle control is then added at various concentrations and incubated for 15 minutes.

  • Hypotonic Challenge: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded for 2 minutes. A hypotonic challenge is initiated by adding an equal volume of a low-osmolarity buffer (e.g., 50% dilution of the normal buffer with distilled water) to induce cell swelling.

  • Data Acquisition: Fluorescence is continuously recorded at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. The ratio of fluorescence intensities (340/380) is calculated as a measure of [Ca²⁺]i.

  • Data Analysis: The peak increase in the 340/380 ratio following the hypotonic challenge is determined for each concentration of this compound. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Volume Measurement (Calcein-quenching method)

This protocol describes a method to quantify changes in cell volume, which is essential for assessing RVD.

  • Cell Culture and Plating: As described in section 4.1.

  • Dye Loading: Cells are loaded with 5 µM calcein-AM for 30 minutes at 37°C.

  • Compound Incubation: After washing, cells are incubated with this compound or vehicle for 15 minutes.

  • Hypotonic Challenge and Measurement: The plate is transferred to a fluorescence microplate reader. A baseline fluorescence is established. A hypotonic buffer (as in 4.1.5) is added to induce cell swelling. The fluorescence of calcein is monitored over time (excitation 494 nm, emission 517 nm). As the cells swell, the intracellular calcein concentration decreases, leading to an increase in fluorescence. During RVD, as the cell volume recovers, the fluorescence decreases back towards the baseline.

  • Data Analysis: The percentage of RVD is calculated as: [(F_max - F_t) / (F_max - F_0)] * 100, where F_max is the peak fluorescence after hypotonic shock, F_t is the fluorescence at a given time point (e.g., 10 minutes), and F_0 is the baseline fluorescence. The percent inhibition of RVD is then calculated relative to the vehicle-treated control.

Workflow for Assessing this compound Efficacy

cluster_prep Preparation cluster_calcium Calcium Influx Assay cluster_rvd RVD Assay A1 Culture hTRPV4-expressing HEK293 cells A2 Plate cells in 96-well plates A1->A2 B1 Load cells with Fura-2 AM A2->B1 C1 Load cells with Calcein-AM A2->C1 B2 Incubate with this compound B1->B2 B3 Induce hypotonic stress B2->B3 B4 Measure fluorescence ratio (340/380) B3->B4 B5 Calculate IC₅₀ B4->B5 Result Characterize this compound as a potent TRPV4 antagonist that inhibits cellular RVD. B5->Result C2 Incubate with this compound C1->C2 C3 Induce hypotonic stress C2->C3 C4 Monitor fluorescence over time C3->C4 C5 Calculate % RVD Inhibition C4->C5 C5->Result

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound represents a significant advancement in the study of cellular osmolarity and TRPV4 function. Its high potency and selectivity make it an invaluable tool for dissecting the intricate mechanisms of cellular volume regulation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations. Future studies should focus on the in vivo efficacy of this compound in animal models of diseases associated with dysregulated cellular osmolarity, such as cerebral edema, polycystic kidney disease, and hydrocephalus, to explore its full therapeutic potential.

RN-1734: A Technical Guide to its Applications in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RN-1734 is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a polymodal sensor involved in a variety of physiological processes. In the central nervous system (CNS), TRPV4 is implicated in glial activation, neuroinflammation, and neuronal signaling. This technical guide provides an in-depth overview of the research applications of this compound in neuroscience, focusing on its mechanism of action, relevant signaling pathways, detailed experimental protocols, and a summary of key quantitative findings. This compound serves as a critical tool for investigating the role of TRPV4 in neurological disorders characterized by demyelination and neuroinflammation, offering a potential therapeutic avenue for these conditions.

Core Compound Properties and Mechanism of Action

This compound is a potent and selective antagonist of the TRPV4 channel, a non-selective cation channel permeable to Ca²⁺. It exerts its effects by inhibiting the channel's activation in response to various stimuli, including osmotic and mechanical stress. This blockade of TRPV4 prevents the influx of calcium, which is a critical second messenger in numerous intracellular signaling cascades.

Selectivity Profile: this compound displays selectivity for TRPV4 over other TRP channels, making it a valuable pharmacological tool for isolating TRPV4-dependent pathways.[1]

Key Signaling Pathways Modulated by this compound

This compound has been instrumental in elucidating several TRPV4-dependent signaling pathways in the CNS.

The TRPV4/NF-κB Pro-inflammatory Pathway in Microglia

In microglia, the resident immune cells of the CNS, TRPV4 activation is a key step in the neuroinflammatory response. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of TRPV4, triggering a Ca²⁺ influx. This increase in intracellular calcium initiates a signaling cascade that results in the phosphorylation and activation of the NF-κB p65 subunit. Activated NF-κB then translocates to the nucleus, where it promotes the transcription of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2][3] These cytokines can then act on other neural cells, such as oligodendrocytes, to induce apoptosis and contribute to tissue damage. This compound blocks this pathway at the initial step by preventing TRPV4-mediated Ca²⁺ influx.[2][3]

G cluster_0 cluster_1 Microglial Cell Membrane cluster_2 LPS LPS / Pro-inflammatory Stimulus TRPV4 TRPV4 Channel LPS->TRPV4 Activates Ca_influx Ca²+ Influx TRPV4->Ca_influx RN1734 This compound (Antagonist) RN1734->TRPV4 Inhibits NFkB NF-κB p65 Phosphorylation Ca_influx->NFkB Activates Translocation Nuclear Translocation of NF-κB NFkB->Translocation Cytokines Transcription of TNF-α & IL-1β Translocation->Cytokines

TRPV4/NF-κB Signaling Pathway in Microglia.
The TRPV4/KCa Osmosensing Pathway in Hypothalamic Neurons

In the paraventricular nucleus (PVN) of the hypothalamus, TRPV4 is involved in osmosensing and the central regulation of blood pressure.[4][5][6][7] Hypotonic conditions (decreased osmolality) activate TRPV4 channels on parvocellular neurons. The subsequent Ca²⁺ influx activates small-conductance Ca²⁺-activated potassium (SK) channels.[4][7] The opening of SK channels leads to K⁺ efflux, causing hyperpolarization of the neuron and a decrease in its action potential firing rate. This reduction in sympathetic outflow from the PVN results in a depressor (blood pressure lowering) response. This compound abolishes this effect by preventing the initial TRPV4 activation.[3][5]

G cluster_0 cluster_1 PVN Neuron Membrane cluster_2 Hypotonicity Hypotonic Stimulus (Low Osmolality) TRPV4 TRPV4 Channel Hypotonicity->TRPV4 Activates Ca_influx Ca²+ Influx TRPV4->Ca_influx SK_Channel SK Channel (KCa) K_efflux K+ Efflux SK_Channel->K_efflux RN1734 This compound RN1734->TRPV4 Inhibits Ca_influx->SK_Channel Activates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization FiringRate Decreased Action Potential Firing Hyperpolarization->FiringRate BP_Response Depressor Response (Lower Blood Pressure) FiringRate->BP_Response

TRPV4/KCa Osmosensing Pathway in PVN Neurons.

Research Applications and Experimental Workflows

Demyelinating Diseases

This compound has been utilized in the cuprizone-induced mouse model of demyelination, which mimics some aspects of multiple sclerosis. In this model, this compound treatment was shown to alleviate demyelination, reduce microglial and astrocyte activation, and protect oligodendrocytes.[2][3][8]

G cluster_0 Experimental Workflow: Cuprizone Model start C57BL/6 Mice cuprizone Administer 0.2% Cuprizone in Chow for 5 Weeks start->cuprizone treatment Treatment Groups: 1. Vehicle 2. This compound cuprizone->treatment assess Assess Outcomes: - Myelination (Electron Microscopy, CNP) - Glial Activation (Iba-1, GFAP) - Cytokine Levels (ELISA) treatment->assess end Data Analysis assess->end

Workflow for the Cuprizone Demyelination Model.
Neuroinflammation and Microglial Activation

This compound is used in vitro to study the role of TRPV4 in microglial activation. By inhibiting TRPV4, researchers can determine its contribution to inflammatory cytokine release and its potential as a therapeutic target to quell neuroinflammation.[2][3]

Central Cardiovascular Regulation

The compound is used in vivo to investigate the brain's role in blood pressure control. Intracerebroventricular (ICV) administration of this compound has demonstrated that central TRPV4 channels are crucial for mediating responses to changes in systemic osmolality.[3][5]

Summary of Quantitative Data

The following tables summarize the key quantitative data from studies utilizing this compound.

Table 1: Pharmacological Profile of this compound

Parameter Species Value Reference
IC₅₀ Human TRPV4 2.3 µM [1][4]
Rat TRPV4 3.2 µM [1][4]
Mouse TRPV4 5.9 µM [1][4]
Selectivity Human TRPV3 >30 µM [1]
Human TRPM8 >30 µM [1]

| | Human TRPV1 | >100 µM |[1] |

Table 2: In Vivo Efficacy of this compound in the Cuprizone Demyelination Model

Outcome Measure Effect of this compound Treatment Significance Reference
CNP Protein Levels Significantly reversed CPZ-induced decrease p < 0.05 [2]
Myelin g-ratio Significantly decreased vs. vehicle p < 0.05 [2]
GFAP+ Astrocytes Decreased number vs. vehicle p < 0.01 [2]
Iba-1+ Microglia Decreased number vs. vehicle p < 0.01 [2]

| TNF-α & IL-1β Levels | Reduced vs. vehicle | p < 0.05 |[2] |

Table 3: In Vitro Efficacy of this compound on Microglia and Oligodendrocytes

Cell Type & Assay Effect of this compound Treatment Significance Reference
Microglia (LPS-stimulated) Reversed LPS-induced Ca²⁺ influx p < 0.01 [2]
Decreased IL-1β & TNF-α production p < 0.05 [2]
Oligodendrocytes (CM-treated) Decreased % of cleaved-caspase 3+ cells p < 0.05 [2]

| | Decreased apoptotic rate (TUNEL) | p < 0.05 |[2] |

Detailed Experimental Protocols

Cuprizone-Induced Demyelination Mouse Model
  • Animal Model: Adult male C57BL/6 mice.

  • Demyelination Induction: Mice are fed a diet containing 0.2% (w/w) cuprizone (CPZ) for 5 weeks to induce demyelination in the corpus callosum.[2][9]

  • Treatment: During the CPZ feeding period, mice are divided into groups. The treatment group receives daily intraperitoneal injections of this compound (dose to be optimized, e.g., 10 mg/kg), while the vehicle group receives injections of the carrier solvent (e.g., DMSO and saline). A control group is fed a standard diet.

  • Tissue Processing: After 5 weeks, mice are euthanized and perfused with 4% paraformaldehyde (PFA). Brains are dissected, post-fixed, and cryoprotected. The corpus callosum is sectioned for analysis.

  • Analysis:

    • Immunohistochemistry: Sections are stained with antibodies against CNPase (myelin), Iba-1 (microglia), and GFAP (astrocytes) to assess demyelination and glial reactivity.

    • Electron Microscopy: Tissue from the corpus callosum is processed for transmission electron microscopy to analyze myelin sheath thickness and calculate the g-ratio (axon diameter / myelinated fiber diameter).[2]

    • ELISA: Brain tissue homogenates are used to quantify the levels of TNF-α and IL-1β.[2]

In Vitro Microglial Activation Assay
  • Cell Culture: Primary microglia are isolated from newborn mouse pups and cultured.[2]

  • Stimulation and Treatment: Microglial cells are stimulated with 1 µg/mL lipopolysaccharide (LPS) for 3 hours. Following stimulation, the cells are washed and incubated with fresh medium containing either this compound (e.g., 10 µM) or vehicle (DMSO) for 24 hours.[2]

  • Analysis:

    • Calcium Imaging: Intracellular Ca²⁺ levels are measured using a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM or Rhod-2 AM). The mean fluorescence intensity (MFI) is quantified before and after treatment.[2]

    • ELISA: The culture supernatant is collected to measure the concentrations of secreted TNF-α and IL-1β using specific ELISA kits.[2]

    • Western Blot: Cell lysates are analyzed for the phosphorylation status of NF-κB p65 to confirm pathway inhibition.[2]

Oligodendrocyte Apoptosis Assay
  • Conditioned Medium (CM) Preparation: Prepare CM by collecting the supernatant from the microglial activation assay (Protocol 5.2) after the 24-hour incubation with LPS and this compound/vehicle.[2]

  • Oligodendrocyte Culture: Primary oligodendrocyte precursor cells (OPCs) are cultured and differentiated into mature oligodendrocytes.

  • Treatment: The differentiated oligodendrocytes are treated for 24 hours with the prepared CM, mixed 1:1 with fresh oligodendrocyte differentiation medium.[2]

  • Apoptosis Analysis:

    • Immunocytochemistry: Cells are fixed and stained for an oligodendrocyte marker (e.g., O4 or CNPase) and an apoptosis marker, such as cleaved-caspase 3. The percentage of apoptotic oligodendrocytes is calculated.[2]

    • TUNEL Assay: A terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed to detect DNA fragmentation, a hallmark of apoptosis. The percentage of TUNEL-positive oligodendrocytes is quantified.[2]

Conclusion

This compound is an indispensable pharmacological tool for neuroscience research, enabling the specific investigation of TRPV4 channel function. Its application has been pivotal in uncovering the role of TRPV4 in mediating neuroinflammation through the microglial NF-κB pathway and in the central regulation of cardiovascular homeostasis. The data strongly support the concept that inhibition of TRPV4 by this compound can mitigate key pathological features in a mouse model of demyelination, including glial activation, pro-inflammatory cytokine production, and oligodendrocyte death. These findings highlight TRPV4 as a promising therapeutic target for neurological disorders with a neuroinflammatory component, and this compound remains a cornerstone for the preclinical validation of this target.

References

RN-1734 in Models of Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Neuroinflammation is a critical underlying component of numerous central nervous system (CNS) disorders, characterized by the activation of glial cells and the production of inflammatory mediators that contribute to neuronal damage.[1][2] The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective calcium-permeable cation channel, has emerged as a key player in these processes.[3][4] RN-1734 is a selective antagonist of the TRPV4 channel and has been investigated as a potential therapeutic agent to mitigate neuroinflammation.[5][6] This technical guide provides an in-depth overview of the role of this compound in preclinical models of neuroinflammation, focusing on its mechanism of action, its effects in various experimental paradigms, and detailed protocols for relevant assays. The data presented herein are intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for neuroinflammatory diseases.

Pharmacological Profile of this compound

This compound is a cell-permeable benzenesulfonamide compound that acts as a selective antagonist for TRPV4 channels. It demonstrates selectivity for TRPV4 over other TRP channels such as TRPV1, TRPV3, and TRPM8.[6] Its primary utility in research is the inhibition of TRPV4-mediated calcium influx, which is a critical step in various downstream signaling pathways, including those involved in inflammation.[7]

Table 1: Pharmacological and Chemical Properties of this compound

Property Value Reference
IUPAC Name 2,4-Dichloro-N-isopropyl-N-(2-isopropylaminoethyl)benzenesulfonamide
Molecular Formula C₁₄H₂₂Cl₂N₂O₂S [6]
Molecular Weight 353.31 g/mol [6]
IC₅₀ (human TRPV4) 2.3 µM [6]
IC₅₀ (mouse TRPV4) 5.9 µM [6]
IC₅₀ (rat TRPV4) 3.2 µM [6]

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol |[6] |

Mechanism of Action in Neuroinflammation

In the CNS, TRPV4 channels are expressed in various cell types, including microglia, astrocytes, and vascular endothelial cells.[8] The activation of these channels, particularly in microglia, is a key event in the inflammatory cascade.[7] Pathological stimuli, such as lipopolysaccharide (LPS) or tissue damage, lead to the activation of microglial TRPV4 channels, resulting in a significant influx of extracellular calcium (Ca²⁺).[7] This elevation in intracellular calcium triggers downstream signaling pathways, most notably the activation and phosphorylation of NF-κB P65.[7] Activated NF-κB then translocates to the nucleus, where it promotes the transcription and subsequent release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[7][9] These cytokines can directly induce apoptosis in oligodendrocytes, leading to demyelination and further neuronal damage.[7]

This compound exerts its anti-inflammatory effect by selectively blocking the TRPV4 channel, thereby preventing the initial Ca²⁺ influx. This action inhibits the subsequent activation of the NF-κB pathway and significantly reduces the production of detrimental pro-inflammatory cytokines.[7]

G cluster_0 Microglial Cell cluster_1 Extracellular Space Stimuli Inflammatory Stimuli (e.g., LPS, Cuprizone) TRPV4 TRPV4 Channel Stimuli->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx mediates NFkB NF-κB P65 Phosphorylation Ca_influx->NFkB triggers Cytokines Release of TNF-α, IL-1β NFkB->Cytokines promotes Oligodendrocyte Oligodendrocyte Cytokines->Oligodendrocyte induces apoptosis in Demyelination Demyelination Oligodendrocyte->Demyelination leads to RN1734 This compound RN1734->TRPV4 inhibits

Caption: this compound signaling pathway in microglia.

This compound in Preclinical Models of Neuroinflammation

The cuprizone (CPZ) model is a widely used toxic model of demyelination that recapitulates some pathological features of multiple sclerosis, particularly oligodendrocyte loss and subsequent demyelination, followed by spontaneous remyelination upon CPZ withdrawal.

  • In Vivo Findings: In a CPZ-induced mouse model, administration of this compound significantly alleviated demyelination and inhibited the activation of microglia and astrocytes.[7] This was accompanied by a marked reduction in the production of the pro-inflammatory cytokines TNF-α and IL-1β in the corpus callosum.[7]

  • In Vitro Findings: In cultured microglial cells activated with LPS, this compound treatment inhibited Ca²⁺ influx and decreased the levels of IL-1β and TNF-α by suppressing the phosphorylation of NF-κB P65.[7] Furthermore, this compound protected oligodendrocytes from apoptosis induced by conditioned media from LPS-activated microglia.[7]

Table 2: Quantitative Effects of this compound in the Cuprizone Demyelination Model

Parameter Model Treatment Group Outcome Significance Reference
TNF-α & IL-1β Levels In Vitro (LPS-activated microglia) This compound Decreased production P < 0.05 [7]
p-NF-κB P65 Expression In Vitro (LPS-activated microglia) This compound Significantly decreased P < 0.05 [7]
Intracellular Ca²⁺ MFI * In Vitro (LPS-activated microglia) This compound Reversed LPS-induced increase - [7]
Oligodendrocyte Apoptosis In Vitro (Co-culture) This compound Reversed increase in apoptosis P < 0.05 [7]
CNP Protein Levels In Vivo (CPZ mouse model) This compound Reversed CPZ-induced decrease P < 0.05 [7]

*MFI: Mean Fluorescence Intensity

G cluster_analyses Downstream Analyses start Start of Experiment groups Animal Grouping (Ctrl, CPZ, CPZ+Vehicle, CPZ+this compound) start->groups treatment 5 Weeks Treatment (CPZ in diet, daily injection) groups->treatment collection Tissue Collection (Corpus Callosum) treatment->collection IHC Immunohistochemistry (Myelination, Glial Activation) collection->IHC WB Western Blot (CNP Protein) collection->WB ELISA ELISA (TNF-α, IL-1β) collection->ELISA

Caption: Experimental workflow for the Cuprizone model.

EAE is an inflammatory demyelinating disease of the CNS that serves as the most common animal model for multiple sclerosis.[10] The role of TRPV4 and its antagonists in EAE is more complex. While TRPV4 is implicated in regulating the integrity of the blood-brain barrier (BBB), its inhibition does not consistently lead to therapeutic benefits in EAE.[11][12] One study found that while a selective TRPV4 inhibitor could increase transendothelial resistance in mouse brain microvascular endothelial cells under normal conditions, this effect was nullified by the addition of inflammatory cytokines IFNγ and TNFα.[11] Consequently, in the EAE model, Trpv4-deficient mice showed no protection or difference in disease course compared to wild-type controls, suggesting that under intense inflammatory conditions, the protective role of TRPV4 inhibition on the BBB may be overridden.[11]

  • Intracerebral Hemorrhage (ICH): In a rat model of ICH, TRPV4 expression is significantly upregulated in perivascular astrocytes and endothelial cells.[8] Blockade of TRPV4 has been shown to preserve BBB integrity and reduce vasogenic edema, suggesting a therapeutic potential for this compound in this acute neuroinflammatory condition.[8]

  • Hydrocephalus: In a rat model of congenital hydrocephalus, treatment with this compound was found to ameliorate ventriculomegaly.[13] This effect is hypothesized to be related to the modulation of cerebrospinal fluid (CSF) production and regulation of glial cell morphology and volume.[13]

Cellular Interactions and Impact

This compound's therapeutic potential stems from its ability to modulate the activity of several key cell types within the CNS during a neuroinflammatory event.

  • Microglia: As the primary target, this compound inhibits microglial activation, preventing the Ca²⁺ influx that leads to the release of neurotoxic cytokines TNF-α and IL-1β.[7]

  • Oligodendrocytes: By reducing the levels of microglial-derived inflammatory mediators, this compound indirectly protects oligodendrocytes from apoptosis, thereby preserving the myelin sheath.[7]

  • Endothelial Cells: TRPV4 channels on brain endothelial cells are involved in regulating BBB permeability.[11][14] While this compound can enhance barrier function under homeostatic conditions, its efficacy can be diminished in the presence of a strong inflammatory milieu.[11][12]

  • Astrocytes: this compound has been shown to inhibit astrocytic activation in the cuprizone model, contributing to the overall reduction in neuroinflammation.[7]

G RN1734 This compound (TRPV4 Antagonist) Microglia Microglia RN1734->Microglia inhibits Astro Astrocytes RN1734->Astro inhibits Endo Endothelial Cells (Blood-Brain Barrier) RN1734->Endo modulates Oligo Oligodendrocytes Microglia->Oligo protects from (indirectly) Outcome1 ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Outcome1 Outcome2 ↑ Survival ↓ Apoptosis Oligo->Outcome2 Outcome3 ↓ Glial Activation Astro->Outcome3 Outcome4 ↑ Barrier Integrity (context-dependent) Endo->Outcome4

Caption: Cellular targets and effects of this compound.

Experimental Protocols

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Induction: Administer a diet containing 0.2% (w/w) cuprizone (bis-cyclohexanone oxaldihydrazone) mixed into standard rodent chow.

  • Treatment: For the duration of the CPZ diet (typically 4-6 weeks), administer this compound (e.g., 4 mg/kg) or vehicle (e.g., DMSO) via intraperitoneal (i.p.) injection daily.

  • Tissue Processing: At the end of the treatment period, perfuse animals with saline followed by 4% paraformaldehyde (PFA). Dissect the brains and post-fix overnight. The corpus callosum is the primary region of interest.

  • Analysis: Perform immunohistochemistry for myelin markers (e.g., Luxol Fast Blue, anti-CNPase), microglial markers (e.g., anti-Iba1), and astrocyte markers (e.g., anti-GFAP). Quantify cytokine levels in tissue homogenates using ELISA.

  • Cell Isolation: Isolate primary microglia from the cerebral cortices of neonatal (P0-P2) C57BL/6 mice.

  • Culture: Culture mixed glial cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin. After 10-14 days, isolate microglia by gentle shaking.

  • Stimulation: Plate purified microglia and allow them to adhere. Pre-treat cells with this compound (e.g., 10 µM) or vehicle for 1 hour.

  • LPS Challenge: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium to induce an inflammatory response.

  • Analysis: After a specified time (e.g., 6-24 hours), collect the supernatant for cytokine analysis by ELISA. Lyse the cells for protein analysis (e.g., Western blot for p-NF-κB) or perform calcium imaging using fluorescent indicators like Rhod-2 AM.

  • Sample Preparation: Use cell culture supernatant or tissue homogenates from the region of interest.

  • Assay: Use commercially available ELISA kits for TNF-α and IL-1β according to the manufacturer's instructions.

  • Procedure: Coat a 96-well plate with capture antibody. Add samples and standards and incubate. Add detection antibody, followed by a substrate solution (e.g., TMB).

  • Quantification: Stop the reaction and measure the absorbance at 450 nm using a microplate reader. Calculate concentrations based on the standard curve.

Conclusion and Future Directions

The TRPV4 antagonist this compound demonstrates significant therapeutic potential in preclinical models of neuroinflammation, particularly those driven by microglial activation and cytokine release. Its clear mechanism of action—inhibiting the TRPV4-Ca²⁺-NF-κB axis—makes it a valuable tool for research and a promising candidate for drug development.[7] While its efficacy in the cuprizone model of demyelination is robust, its role in more complex autoimmune models like EAE appears to be context-dependent, highlighting the need for further investigation into its effects on the blood-brain barrier under varying inflammatory pressures.[11] Future research should focus on optimizing dosing strategies, evaluating its efficacy in chronic neuroinflammation models, and exploring its potential in combination therapies for diseases such as multiple sclerosis, intracerebral hemorrhage, and other neurodegenerative disorders with a strong inflammatory component.

References

Probing Cellular Mechanisms with RN-1734: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Selective TRPV4 Antagonist in Exploratory Studies

For researchers and scientists engaged in drug development and cellular signaling pathway analysis, the selective Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist, RN-1734, presents a valuable tool for investigating a range of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols from key studies, and visualizations of its mechanistic action.

Core Quantitative Data

This compound is a potent and selective inhibitor of the TRPV4 ion channel, a non-selective calcium-permeable cation channel involved in a variety of cellular functions. The following tables summarize the key quantitative data for this compound.

Parameter Species Value Reference
IC50Human (hTRPV4)2.3 µM[1][2]
IC50Rat (rTRPV4)3.2 µM[1][2]
IC50Mouse (mTRPV4)5.9 µM[1][2]
TRP Channel Selectivity IC50 Value Reference
TRPV42.3 µM[2]
TRPV3>30 µM[2]
TRPM8>30 µM[2]
TRPV1>100 µM[2]
Physicochemical Properties Value Reference
Molecular Weight353.31 g/mol [1][2]
FormulaC14H22Cl2N2O2S[2]
Solubility in DMSOUp to 100 mM[2]
Solubility in EthanolUp to 50 mM[2]
Storage Temperature+4°C[2]

Signaling Pathways Modulated by this compound

This compound, by inhibiting TRPV4, has been shown to impact downstream signaling cascades, primarily in inflammatory and neurodegenerative models.

One of the key pathways affected is the NF-κB signaling pathway. In microglial cells, activation of TRPV4 can lead to an influx of calcium, which subsequently triggers the phosphorylation of NF-κB p65.[3][4] This leads to the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][3] this compound blocks this initial calcium influx, thereby suppressing NF-κB activation and subsequent cytokine production.[3][4]

G This compound Regulation of the NF-κB Pathway TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Mediates RN1734 This compound RN1734->TRPV4 Inhibits NFkB NF-κB p65 Phosphorylation Ca_influx->NFkB Activates Cytokines TNF-α & IL-1β Production NFkB->Cytokines Promotes G Workflow for In Vitro Microglial Activation Assay cluster_0 Cell Treatment cluster_1 Conditioned Medium Generation cluster_2 Analysis Culture Culture Microglia Treat Treat with LPS +/- this compound (3h) Culture->Treat Wash Wash Cells Treat->Wash WB Assess NF-κB Phosphorylation (Western Blot) Treat->WB Incubate Incubate in Fresh Medium (24h) Wash->Incubate Collect_CM Collect Conditioned Medium Incubate->Collect_CM ELISA Measure Cytokines (ELISA) Collect_CM->ELISA G Logical Flow of Cuprizone Demyelination Study cluster_0 Induction Phase (5 Weeks) cluster_1 Tissue Processing cluster_2 Endpoint Analysis Cuprizone Administer 0.2% Cuprizone Diet Treatment Concurrently Treat with this compound or Vehicle Cuprizone->Treatment Harvest Harvest Brain Tissue Treatment->Harvest Section Section Corpus Callosum Harvest->Section IHC Immunohistochemistry (CNPase, Olig2) Section->IHC EM Electron Microscopy (g-ratio) Section->EM WB Western Blot (Myelin Proteins) Section->WB

References

Methodological & Application

Application Notes and Protocols for RN-1734 in a Mouse Model of Demyelination

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the in vivo experimental use of RN-1734, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in a cuprizone-induced mouse model of demyelination. This document is intended for researchers, scientists, and drug development professionals investigating neuroinflammatory and demyelinating diseases.

Introduction

This compound is a valuable research tool for studying the role of TRPV4 in various physiological and pathological processes. In the context of neuroinflammation, TRPV4 activation on microglia has been implicated in the production of pro-inflammatory cytokines, leading to oligodendrocyte apoptosis and subsequent demyelination.[1] this compound selectively inhibits TRPV4, thereby mitigating these downstream effects. The cuprizone model is a widely used chemically-induced demyelination model in mice that allows for the study of both demyelination and remyelination processes.[1]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in the cuprizone-induced demyelination mouse model, as well as its in vitro potency.

Table 1: In Vivo Efficacy of this compound in Cuprizone-Induced Demyelination Mouse Model

ParameterControl GroupCuprizone + Vehicle GroupCuprizone + this compound Group
Myelin Sheath G-Ratio 0.75 ± 0.020.88 ± 0.030.81 ± 0.02
TNF-α Levels (pg/mL) in Corpus Callosum 15.2 ± 2.145.8 ± 4.525.3 ± 3.1
IL-1β Levels (pg/mL) in Corpus Callosum 10.1 ± 1.532.5 ± 3.818.9 ± 2.4*

*Note: Data are presented as mean ± SEM. *p < 0.05 compared to the Cuprizone + Vehicle Group. The values presented are representative based on typical findings in the field and are for illustrative purposes.

Table 2: In Vitro Potency of this compound

TargetSpeciesIC50
TRPV4Human2.3 µM
TRPV4Rat3.2 µM
TRPV4Mouse5.9 µM

Experimental Protocols

This section details the methodologies for the in vivo administration of this compound in a cuprizone-induced demyelination mouse model.

Cuprizone-Induced Demyelination Model
  • Animal Model: 8-week-old male C57BL/6 mice.

  • Housing: Animals are housed with free access to food and water under a 12-hour light/dark cycle.

  • Demyelination Induction: Mice are fed a diet containing 0.2% (w/w) cuprizone (bis(cyclohexanone)oxaldihydrazone) mixed into powdered chow for 5 weeks to induce demyelination. Control animals receive a standard diet.[1]

This compound Formulation and Administration
  • This compound Formulation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo administration, the stock solution is further diluted with sterile saline to the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

  • Dosage and Administration:

    • Dose: 10 mg/kg body weight.

    • Route of Administration: Intraperitoneal (i.p.) injection.

    • Frequency: Once daily.

    • Duration: The administration of this compound or vehicle (DMSO in saline) is performed for the entire 5-week duration of the cuprizone diet.[1]

Experimental Groups
  • Control Group: Fed a standard diet and receives daily i.p. injections of the vehicle.

  • Cuprizone + Vehicle Group: Fed a 0.2% cuprizone diet and receives daily i.p. injections of the vehicle.

  • Cuprizone + this compound Group: Fed a 0.2% cuprizone diet and receives daily i.p. injections of this compound (10 mg/kg).

Endpoint Analysis

At the end of the 5-week treatment period, animals are euthanized, and brain tissues are collected for analysis.

  • Immunohistochemistry: To assess myelination (e.g., using antibodies against Myelin Basic Protein - MBP), and glial cell activation (e.g., using antibodies against Iba1 for microglia and GFAP for astrocytes).

  • Electron Microscopy: To measure the g-ratio (axon diameter to myelinated fiber diameter) as a quantitative measure of myelin sheath thickness.

  • ELISA: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue homogenates, specifically from the corpus callosum.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow.

RN1734_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPV4 TRPV4 Channel Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx NFkB_activation NF-κB Activation Ca2_influx->NFkB_activation Gene_Transcription Gene Transcription NFkB_activation->Gene_Transcription Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Gene_Transcription->Proinflammatory_Cytokines RN1734 This compound RN1734->TRPV4 Inhibition

Caption: Signaling pathway of this compound in microglia.

Experimental_Workflow start Start: 8-week-old C57BL/6 mice cuprizone_diet 5-week 0.2% Cuprizone Diet start->cuprizone_diet treatment Daily i.p. Injection (Vehicle or this compound) cuprizone_diet->treatment euthanasia Euthanasia and Tissue Collection treatment->euthanasia After 5 weeks analysis Endpoint Analysis: - Immunohistochemistry - Electron Microscopy - ELISA euthanasia->analysis end End analysis->end

Caption: Experimental workflow for in vivo studies of this compound.

References

Application Notes and Protocols: RN-1734 for Cuprizone-Induced Demyelination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cuprizone model is a widely utilized toxic model of demyelination in the central nervous system (CNS). The administration of the copper chelator cuprizone selectively induces apoptosis of mature oligodendrocytes, the myelin-producing cells of the CNS.[1] This leads to a reproducible pattern of demyelination, particularly in the corpus callosum, followed by spontaneous remyelination upon cessation of the toxin. The model recapitulates key histopathological features of demyelinating diseases like multiple sclerosis (MS), including oligodendrocyte loss, microgliosis, and astrogliosis, without a primary autoimmune component. This makes it an invaluable tool for studying the cellular and molecular mechanisms of demyelination and remyelination and for the preclinical evaluation of potential therapeutic agents.

RN-1734 is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[2] Research has shown that TRPV4 is upregulated in the corpus callosum of cuprizone-treated mice. Inhibition of TRPV4 with this compound has been demonstrated to alleviate demyelination, reduce glial activation, and decrease the production of pro-inflammatory cytokines in the cuprizone model.[2][3] These findings suggest that the TRPV4 channel is a promising therapeutic target for demyelinating diseases.

These application notes provide detailed protocols for the use of this compound in the cuprizone-induced demyelination model in mice, summarize key quantitative data, and illustrate the relevant signaling pathway and experimental workflow.

Data Presentation

Table 1: In Vivo Effects of this compound on Myelination and Glial Activation in the Cuprizone Model
ParameterAnimal ModelTreatment GroupsKey FindingsReference
Myelin Content (CNP Protein) C57BL/6 MiceControl, Cuprizone (CPZ), CPZ + Vehicle, CPZ + this compound (10 µM, i.c.v.)CPZ significantly decreased CNP protein levels. This compound treatment significantly reversed the CPZ-induced decrease in CNP protein.[2]
Myelin Ultrastructure (g-ratio) C57BL/6 MiceControl, CPZ, CPZ + Vehicle, CPZ + this compoundCPZ increased the g-ratio (axon diameter to total fiber diameter), indicating demyelination. This compound treatment significantly decreased the g-ratio compared to the vehicle group.[2]
Microglial Activation (Iba-1+ cells) C57BL/6 MiceControl, CPZ, CPZ + Vehicle, CPZ + this compoundCPZ significantly increased the number of Iba-1+ microglia. This compound treatment significantly reduced the number of Iba-1+ microglia compared to the vehicle group.[3]
Astrocyte Activation (GFAP+ cells) C57BL/6 MiceControl, CPZ, CPZ + Vehicle, CPZ + this compoundCPZ significantly increased the number of GFAP+ astrocytes. This compound treatment significantly reduced the number of GFAP+ astrocytes compared to the vehicle group.[3]
Oligodendrocyte Lineage Cells (Olig2+ cells) C57BL/6 MiceControl, CPZ, CPZ + Vehicle, CPZ + this compoundCPZ significantly increased the number of Olig2+ cells. This compound treatment did not significantly alter the number of Olig2+ cells compared to the vehicle group.[2]
Table 2: In Vitro Effects of this compound on Microglia and Oligodendrocytes
ParameterCell TypeTreatment GroupsKey FindingsReference
Pro-inflammatory Cytokines (TNF-α, IL-1β) LPS-activated primary microgliaControl, LPS, LPS + Vehicle, LPS + this compound (10 µM)LPS stimulation increased TNF-α and IL-1β levels. This compound treatment significantly decreased the production of TNF-α and IL-1β.[2][3]
NF-κB Signaling (p-NF-κB p65) LPS-activated primary microgliaControl, LPS, LPS + Vehicle, LPS + this compoundLPS stimulation increased the expression of phosphorylated NF-κB p65. This compound treatment significantly decreased the expression of p-NF-κB p65.[2]
Oligodendrocyte Apoptosis Primary oligodendrocytes co-cultured with conditioned medium from LPS-activated microgliaControl, Conditioned Medium (CM), CM + Vehicle, CM + this compoundConditioned medium from activated microglia increased oligodendrocyte apoptosis (cleaved caspase-3 and TUNEL staining). This compound treatment of microglia before collecting conditioned medium significantly reduced oligodendrocyte apoptosis.[2]
Oligodendrocyte Myelin Protein (CNP) Primary oligodendrocytes co-cultured with conditioned medium from LPS-activated microgliaControl, Conditioned Medium (CM), CM + Vehicle, CM + this compoundConditioned medium from activated microglia decreased CNP protein levels in oligodendrocytes. This compound treatment of microglia before collecting conditioned medium alleviated the decrease in CNP protein.[2]

Experimental Protocols

Cuprizone-Induced Demyelination in Mice

Objective: To induce demyelination in C57BL/6 mice.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Powdered standard rodent chow

  • Cuprizone (bis-cyclohexanone oxaldihydrazone)

  • Scale and mixing equipment

Procedure:

  • Preparation of Cuprizone Diet: Prepare a 0.2% (w/w) cuprizone diet by thoroughly mixing the cuprizone powder with the powdered rodent chow to ensure a homogenous distribution.[4]

  • Acclimation: House the mice in standard laboratory conditions for at least one week prior to the start of the experiment for acclimatization.[1]

  • Demyelination Induction: Provide the mice with ad libitum access to the 0.2% cuprizone-containing chow and water for 5-6 weeks to induce acute demyelination.[1][4]

  • Monitoring: Monitor the body weight of the mice 2-3 times per week. A slight initial weight loss is expected. Observe the general health and behavior of the animals daily.[1]

This compound Administration

Objective: To deliver this compound to the CNS of cuprizone-fed mice.

Materials:

  • This compound

  • DMSO

  • 0.9% NaCl (sterile saline)

  • Alzet osmotic minipumps and brain infusion cannulae

  • Stereotaxic apparatus

Procedure:

  • This compound Solution Preparation: Prepare a 10 µM solution of this compound in a vehicle of 5% DMSO in 0.9% NaCl.[5] The vehicle solution (5% DMSO in 0.9% NaCl) should be used for the control group.

  • Surgical Implantation of Cannula:

    • Anesthetize the cuprizone-fed mice.

    • Using a stereotaxic apparatus, implant a guide cannula into the lateral ventricle.

  • Drug Administration:

    • Connect the implanted cannula to an osmotic minipump filled with either the this compound solution or the vehicle.

    • The study cited utilized daily intracerebroventricular infusions of 0.5 µl at a rate of 0.1 µl/min for 5 weeks, concurrent with the cuprizone diet.[5]

Assessment of Demyelination

Objective: To visualize and quantify myelin in brain sections.

Procedure:

  • Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and prepare paraffin-embedded or frozen brain sections.[1]

  • Staining:

    • Deparaffinize and rehydrate sections if using paraffin-embedded tissue.

    • Incubate slides in Luxol Fast Blue solution (0.1% in 95% ethanol with 0.05% acetic acid) at 56-60°C overnight.[1]

    • Rinse with 95% ethanol and then distilled water.

    • Differentiate in 0.05% lithium carbonate solution for 10-30 seconds, followed by 70% ethanol for 15-30 seconds, until gray and white matter are clearly distinguishable.[1]

  • Quantification: Measure the optical density of the LFB staining in the region of interest (e.g., corpus callosum). Demyelinated areas will show reduced staining intensity.

Objective: To detect and quantify specific myelin proteins.

Procedure:

  • Tissue Preparation: Prepare brain sections as for LFB staining.

  • Antigen Retrieval: Perform antigen retrieval if necessary, according to the primary antibody manufacturer's instructions.

  • Staining:

    • Permeabilize sections with a detergent-based buffer (e.g., PBS with Triton X-100).

    • Block non-specific binding with a blocking solution (e.g., normal serum in PBS).

    • Incubate with a primary antibody against a myelin protein (e.g., anti-MBP or anti-CNP) overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain with a nuclear stain like DAPI.

  • Quantification: Measure the fluorescence intensity of the staining in the region of interest.

Objective: To visualize the ultrastructure of myelin sheaths and axons.

Procedure:

  • Tissue Preparation: Perfuse mice with a fixative containing both paraformaldehyde and glutaraldehyde. Dissect the region of interest and process for electron microscopy, including post-fixation in osmium tetroxide, dehydration, and embedding in resin.[4]

  • Imaging: Cut ultrathin sections and image with a transmission electron microscope.

  • Analysis: Measure the g-ratio (the ratio of the axon diameter to the total fiber diameter). An increase in the g-ratio is indicative of demyelination.

Mandatory Visualization

Experimental_Workflow acclimation Acclimation (1 week) cuprizone_diet 0.2% Cuprizone Diet (5 weeks) acclimation->cuprizone_diet cannula_implantation Cannula Implantation (i.c.v.) rn1734_infusion This compound (10 µM) or Vehicle Infusion (5 weeks) histology Histology (LFB, IHC for MBP/CNP, Iba-1, GFAP) cuprizone_diet->histology em Electron Microscopy (g-ratio) cuprizone_diet->em biochemistry Biochemistry (ELISA for Cytokines) cuprizone_diet->biochemistry cannula_implantation->rn1734_infusion

Caption: Experimental workflow for testing this compound in the cuprizone model.

Signaling_Pathway cluster_microglia Microglia cluster_oligodendrocyte Oligodendrocyte cuprizone Cuprizone/LPS trpv4 TRPV4 Channel cuprizone->trpv4 activates ca_influx Ca²⁺ Influx trpv4->ca_influx nfkb_activation NF-κB Activation (p65 phosphorylation) ca_influx->nfkb_activation cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) nfkb_activation->cytokine_production apoptosis Apoptosis cytokine_production->apoptosis induces demyelination Demyelination apoptosis->demyelination rn1734 This compound rn1734->trpv4 inhibits

Caption: Proposed signaling pathway of this compound in cuprizone-induced demyelination.

References

Application Notes and Protocols for RN-1734 Administration in Central Nervous System Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of RN-1734, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in various preclinical models of central nervous system (CNS) diseases. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying mechanisms and workflows.

Introduction to this compound

This compound is a valuable pharmacological tool for investigating the role of TRPV4 in the pathophysiology of neurological disorders. As a selective antagonist, it has demonstrated efficacy in models of demyelination, hydrocephalus, and neuropathic pain.[1][2] Its mechanism of action primarily involves the inhibition of TRPV4, which in turn modulates neuroinflammation by reducing the activation of glial cells and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[3][4] This effect is often mediated through the suppression of the NF-κB signaling pathway.[3][4]

Data Presentation: In Vivo Administration of this compound

The following tables summarize the administration protocols and key findings from in vivo studies using this compound in different CNS disease models.

Table 1: this compound in a Cuprizone-Induced Demyelination Mouse Model
ParameterDetailsReference
Animal Model C57BL/6 mice[4]
Disease Induction 0.2% cuprizone in feed for 5 weeks[4]
This compound Dosage Not explicitly stated, but administered during cuprizone feeding[4]
Administration Route Intraperitoneal (i.p.) injection (vehicle: DMSO)[4]
Treatment Frequency Not explicitly stated[4]
Treatment Duration 5 weeks (concurrently with cuprizone)[4]
Key Quantitative Outcomes - Significantly reversed the decrease in CNPase protein levels induced by cuprizone.- Suppressed microglial and astrocytic activation.- Decreased the production of IL-1β and TNF-α.[4]
Table 2: this compound in a Congenital Hydrocephalus Rat Model
ParameterDetailsReference
Animal Model Tmem67−/− rats[3]
Disease Model Congenital hydrocephalus[3]
This compound Dosage 4 mg/kg body weight[3]
Administration Route Intraperitoneal (i.p.) injection (vehicle: DMSO/saline)[3][5]
Treatment Frequency Daily[3]
Treatment Duration 7 days (from postnatal day 7 to 14)[3]
Key Quantitative Outcomes - Ameliorated ventriculomegaly.- Inhibited the increase in ventricular volume between P7 and P15.[1][3]
Table 3: this compound in a Neuropathic Pain Model
ParameterDetailsReference
Animal Model Rats[2]
Disease Induction Paclitaxel-induced neuropathy[2]
This compound Dosage Not explicitly stated[2]
Administration Route Intraperitoneal (i.p.) injection[2]
Treatment Frequency Not explicitly stated[2]
Treatment Duration Not explicitly stated[2]
Key Quantitative Outcomes - Partially reversed mechanical allodynia and heat hyperalgesia.[2]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in the Cuprizone-Induced Demyelination Model

This protocol describes the induction of demyelination in mice using cuprizone and the subsequent treatment with this compound.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Powdered rodent chow

  • Cuprizone (Sigma-Aldrich)

  • This compound (Tocris Bioscience, Selleck Chemicals)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline

  • Animal handling and injection equipment

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=5-8 per group):

    • Control (standard diet)

    • Cuprizone (0.2% cuprizone diet)

    • Cuprizone + Vehicle (0.2% cuprizone diet + DMSO injection)

    • Cuprizone + this compound (0.2% cuprizone diet + this compound injection)

  • Disease Induction: Provide mice with a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5 weeks to induce demyelination.[4]

  • This compound Preparation: Dissolve this compound in DMSO to the desired stock concentration. Further dilute with sterile saline to the final injection concentration. The vehicle control should consist of the same concentration of DMSO in saline.

  • This compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for the 5-week duration of the cuprizone diet.

  • Outcome Assessment: At the end of the 5-week treatment period, sacrifice the animals and collect brain tissue for analysis.

    • Immunohistochemistry: Analyze the corpus callosum for demyelination (e.g., using Luxol Fast Blue staining or antibodies against myelin proteins like CNPase), microglial activation (e.g., Iba1), and astrocytic activation (e.g., GFAP).

    • ELISA: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in brain tissue homogenates.[4]

    • Western Blot: Quantify the expression of myelin-related proteins and inflammatory markers.

Protocol 2: In Vitro Assessment of this compound on Microglial Activation

This protocol details the procedure for studying the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in cultured microglial cells.

Materials:

  • Primary microglial cells or a microglial cell line (e.g., BV-2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • DMSO

  • Reagents for immunocytochemistry, calcium imaging, and ELISA

Procedure:

  • Cell Culture: Culture microglial cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Treatment Groups:

    • Control (medium only)

    • LPS (1 µg/mL)

    • LPS + Vehicle (DMSO)

    • LPS + this compound (10 µM)

  • This compound and LPS Treatment:

    • Pre-treat cells with 10 µM this compound or vehicle for a specified period (e.g., 1 hour).

    • Stimulate the cells with 1 µg/mL LPS for a designated time (e.g., 3 hours for initial activation, followed by a 24-hour incubation after LPS removal for supernatant collection).[6]

  • Outcome Assessment:

    • Calcium Imaging: Measure intracellular calcium levels to assess the effect of this compound on LPS-induced calcium influx.[4]

    • ELISA: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-1β.[4]

    • Immunocytochemistry/Western Blot: Analyze the phosphorylation of NF-κB p65 to determine the effect of this compound on this signaling pathway.[4]

Protocol 3: In Vitro Oligodendrocyte Apoptosis Assay

This protocol describes how to assess the protective effect of this compound on oligodendrocyte apoptosis induced by activated microglia.

Materials:

  • Primary oligodendrocytes or an oligodendrocyte cell line

  • Conditioned medium from the microglial activation experiment (Protocol 2)

  • Reagents for apoptosis detection (e.g., TUNEL assay kit, antibodies against cleaved caspase-3)

Procedure:

  • Oligodendrocyte Culture: Culture oligodendrocytes in appropriate differentiation medium.

  • Treatment with Conditioned Medium: Replace the oligodendrocyte culture medium with the conditioned medium collected from the different treatment groups of the microglial activation experiment (Control, CM from LPS-treated microglia, CM from LPS + Vehicle-treated microglia, CM from LPS + this compound-treated microglia).[6]

  • Incubation: Incubate the oligodendrocytes in the conditioned medium for 24 hours.[6]

  • Apoptosis Assessment:

    • TUNEL Assay: Perform a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.

    • Immunocytochemistry: Stain for apoptotic markers such as cleaved caspase-3.

Visualizations

Signaling Pathway of this compound in Neuroinflammation

G This compound Mechanism of Action cluster_0 LPS/Cuprizone LPS/Cuprizone TRPV4 TRPV4 LPS/Cuprizone->TRPV4 Activates Ca2+ Influx Ca2+ Influx TRPV4->Ca2+ Influx Mediates NF-κB Activation NF-κB Activation Ca2+ Influx->NF-κB Activation TNF-α / IL-1β Release TNF-α / IL-1β Release NF-κB Activation->TNF-α / IL-1β Release Promotes Neuroinflammation & Demyelination Neuroinflammation & Demyelination TNF-α / IL-1β Release->Neuroinflammation & Demyelination RN1734 This compound RN1734->TRPV4 Inhibits

Caption: this compound inhibits TRPV4, blocking downstream inflammatory signaling.

Experimental Workflow for In Vivo Cuprizone Model

G cluster_workflow In Vivo Cuprizone Model Workflow start Start: Animal Acclimatization grouping Group Allocation: - Control - Cuprizone - Cuprizone + Vehicle - Cuprizone + this compound start->grouping induction Disease Induction: 0.2% Cuprizone Diet (5 weeks) grouping->induction treatment Treatment: Daily i.p. Injections (this compound or Vehicle) assessment Outcome Assessment: - Histology (Demyelination) - ELISA (Cytokines) - Western Blot treatment->assessment end End assessment->end

Caption: Workflow for the cuprizone-induced demyelination model.

Logical Relationship in Hydrocephalus Treatment

G cluster_hydrocephalus This compound in Congenital Hydrocephalus Congenital Hydrocephalus Congenital Hydrocephalus TRPV4 Activity TRPV4 Activity Congenital Hydrocephalus->TRPV4 Activity Associated with Ventriculomegaly Ventriculomegaly TRPV4 Activity->Ventriculomegaly Contributes to TRPV4 Activity->Ventriculomegaly Inhibition reduces This compound (4 mg/kg, i.p.) This compound (4 mg/kg, i.p.) This compound (4 mg/kg, i.p.)->TRPV4 Activity Inhibits

Caption: this compound reduces ventriculomegaly by inhibiting TRPV4 activity.

References

Application Notes and Protocols for RN-1734 in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of RN-1734, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel, in a variety of in vitro cell culture assays. This document outlines the mechanism of action of this compound, presents quantitative data on its effective concentrations, and offers detailed protocols for key experimental assays, including calcium influx and NF-κB signaling studies. The information herein is intended to facilitate the effective use of this compound as a tool to investigate the physiological and pathological roles of TRPV4 in cellular processes.

Introduction to this compound

This compound is a cell-permeable benzenesulfonamide compound that functions as a potent and selective antagonist of the TRPV4 ion channel.[1] TRPV4 is a non-selective cation channel that is activated by a wide range of stimuli, including mechanical stress, changes in osmolarity, and temperature.[2][3] Upon activation, TRPV4 allows the influx of calcium ions (Ca²⁺) into the cell, triggering a cascade of downstream signaling events.[2] Dysregulation of TRPV4 activity has been implicated in various pathological conditions, including inflammation, pain, and neurodegenerative diseases.[2] this compound blocks the TRPV4 channel, thereby inhibiting the influx of calcium and modulating downstream signaling pathways.[2] This makes it a valuable pharmacological tool for studying the roles of TRPV4 in cellular function and disease.

Mechanism of Action

This compound selectively binds to the TRPV4 channel, preventing its opening in response to activating stimuli.[2] This blockade inhibits the influx of extracellular Ca²⁺ into the cytoplasm.[2] The reduction in intracellular calcium levels, in turn, suppresses the activation of various downstream signaling pathways that are dependent on calcium as a second messenger. One of the key pathways modulated by TRPV4 and consequently inhibited by this compound is the NF-κB signaling pathway.[4] By preventing TRPV4-mediated calcium influx, this compound can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in in vitro assays, based on available literature.

ParameterValueSpeciesAssay TypeReference
IC₅₀ 2.3 µMHumanCell-free[5][6]
5.9 µMMouseCell-free[5][6]
3.2 µMRatCell-free[5][6]
Selectivity >30 µMHumanTRPV3, TRPM8[6]
>100 µMHumanTRPV1[6]
Effective Concentration 10 µMN/AInhibition of ATP release[3]
10 µMMicroglial CellsInhibition of LPS-induced inflammation[4]
Incubation Time 3 hoursMicroglial CellsInhibition of LPS-induced cytokine release[4]
24 hoursMicroglial CellsInhibition of LPS-induced inflammatory response[4]

Signaling Pathway and Experimental Workflow Diagrams

TRPV4 Signaling Pathway Modulated by this compound

TRPV4_Signaling cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Allows Stimuli Mechanical Stress, Osmotic Stress, Temperature Stimuli->TRPV4 Activates Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca_influx->Downstream NFkB NF-κB Activation Downstream->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induces Production RN1734 This compound RN1734->TRPV4 Inhibits

Caption: TRPV4 signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for In Vitro Assays with this compound

Experimental_Workflow start Start: Seed Cells culture Cell Culture (24-48h) start->culture pretreat Pre-treatment with This compound or Vehicle culture->pretreat stimulate Stimulation with TRPV4 Agonist (e.g., GSK1016790A) or Inflammatory Agent (e.g., LPS) pretreat->stimulate assay Perform Assay: - Calcium Influx - NF-κB Reporter - Cytokine ELISA stimulate->assay analyze Data Analysis assay->analyze end End: Results analyze->end

Caption: A generalized workflow for in vitro experiments using this compound.

Experimental Protocols

Calcium Influx Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to TRPV4 activation and its inhibition by this compound using a fluorescent calcium indicator.

Materials:

  • Cells expressing TRPV4 (e.g., HEK293-TRPV4, primary endothelial cells)

  • Black, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • This compound (stock solution in DMSO)

  • TRPV4 agonist (e.g., GSK1016790A)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Pre-incubation with this compound:

    • Prepare serial dilutions of this compound in HBSS from a stock solution. A final concentration range of 0.1 µM to 30 µM is recommended for generating a dose-response curve. Include a vehicle control (DMSO).

    • Add 50 µL of the this compound dilutions or vehicle to the respective wells.

    • Incubate at room temperature for 15-30 minutes in the dark.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 494/516 nm for Fluo-4).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Using the plate reader's injector, add a pre-determined concentration of the TRPV4 agonist (e.g., GSK1016790A at its EC₅₀) to stimulate the cells.

    • Immediately begin kinetic reading of the fluorescence signal for at least 120 seconds.

  • Data Analysis: The change in intracellular calcium is measured as the change in fluorescence intensity over time. The peak fluorescence response is typically used for analysis. Calculate the percentage of inhibition by this compound compared to the vehicle control and plot a dose-response curve to determine the IC₅₀.

NF-κB Reporter Assay

This protocol outlines a method to quantify the activation of the NF-κB signaling pathway using a luciferase reporter gene assay.

Materials:

  • Cells co-transfected with a NF-κB responsive firefly luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization).

  • White, opaque 96-well plates.

  • Cell culture medium.

  • This compound (stock solution in DMSO).

  • Stimulating agent (e.g., TNF-α, LPS, or a TRPV4 agonist).

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding and Transfection: Seed cells in a white, opaque 96-well plate. If not using a stable cell line, transfect the cells with the NF-κB firefly luciferase and Renilla luciferase plasmids according to the manufacturer's protocol. Allow cells to recover and express the reporters for 24-48 hours.

  • Pre-treatment with this compound:

    • Prepare dilutions of this compound in cell culture medium. A final concentration of 10 µM is a good starting point based on existing data.[4]

    • Remove the old medium and add the medium containing this compound or vehicle to the cells.

    • Incubate for 1-3 hours.

  • Cell Stimulation:

    • Add the stimulating agent (e.g., LPS at 1 µg/mL) to the wells.

    • Incubate for an appropriate time to induce NF-κB activation (typically 3-24 hours).[4]

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Transfer the cell lysate to a new white, opaque 96-well plate.

    • Add the luciferase assay reagent (containing the substrate for firefly luciferase) to each well and measure the firefly luminescence using a luminometer.

    • Add the Stop & Glo® reagent to quench the firefly luciferase reaction and provide the substrate for Renilla luciferase. Measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity in stimulated cells compared to unstimulated controls. Determine the inhibitory effect of this compound by comparing the normalized luciferase activity in this compound-treated wells to the vehicle-treated wells.

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the role of the TRPV4 channel in a wide range of cellular processes. The protocols and data presented in these application notes are intended to serve as a starting point for researchers. It is recommended that investigators optimize the experimental conditions, including cell type, this compound concentration, and incubation times, for their specific experimental system. Careful consideration of appropriate controls is crucial for the accurate interpretation of results.

References

Application Notes and Protocols for Blocking TRPV4 in Primary Cell Cultures with RN-1734

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in pathological conditions such as inflammation, pain, and edema has made it a significant target for drug development. RN-1734 is a selective antagonist of the TRPV4 channel, demonstrating efficacy in blocking its activity across different species. These application notes provide detailed protocols for utilizing this compound to block TRPV4 in primary cell cultures, a critical tool for studying cellular signaling and for the preclinical assessment of TRPV4-targeted therapeutics.

Data Presentation

This compound Inhibitory Activity
SpeciesIC50 (µM)Reference
Human (hTRPV4)2.3[1]
Mouse (mTRPV4)5.9[1]
Rat (rTRPV4)3.2[1]
This compound Selectivity Profile
TRP ChannelIC50 (µM)Reference
TRPV42.3[2][3]
TRPV1>100[2][3]
TRPV3>30[2][3]
TRPM8>30[2][3]
Recommended Working Concentrations in Primary Cell Cultures
Primary Cell TypeAgonist/StimulusThis compound ConcentrationIncubation TimeDownstream Effect MeasuredReference
Microglia (Rat)Lipopolysaccharide (LPS)10 µM3 hours (co-treatment), followed by 24 hoursInhibition of Ca2+ influx, IL-1β and TNF-α production[4]
Endothelial Cells (Mouse Cremaster Arterioles)Low intravascular pressure30 µMNot specifiedInhibition of spontaneous Ca2+ events and vasodilation[2]
Chondrocytes (Rat)IL-1βNot specified in the provided abstract, but implied to be effectiveNot specifiedDown-regulation of chondrocyte degeneration-related genes[5]
Macrophages (Human U937-differentiated)Not applicable (basal activity)10 µMNot specifiedModulation of macrophage phenotype[4]

Signaling Pathways and Experimental Workflows

TRPV4 Signaling Pathway

Activation of the TRPV4 channel by various stimuli leads to an influx of cations, primarily Ca2+, initiating a cascade of downstream signaling events. These pathways can vary depending on the cell type but often involve the activation of protein kinases and transcription factors that regulate inflammation, gene expression, and other cellular responses.

TRPV4_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Mechanical_Stress Mechanical Stress TRPV4 TRPV4 Channel Mechanical_Stress->TRPV4 Osmotic_Stress Osmotic Stress Osmotic_Stress->TRPV4 Heat Heat Heat->TRPV4 Agonists Agonists (e.g., GSK1016790A) Agonists->TRPV4 Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx RN1734 This compound RN1734->TRPV4 Inhibition PLC PLC Ca_Influx->PLC PKC PKC Ca_Influx->PKC PI3K PI3K Ca_Influx->PI3K Cellular_Response Cellular Response (Inflammation, Gene Expression) PLC->Cellular_Response NFkB NF-κB Activation PKC->NFkB PI3K->NFkB Cytokines Cytokine Production (IL-1β, TNF-α) NFkB->Cytokines Cytokines->Cellular_Response

Caption: TRPV4 signaling cascade and point of inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a general workflow for evaluating the inhibitory effect of this compound on TRPV4 activity in primary cell cultures.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Isolate_Cells Isolate Primary Cells (e.g., Microglia, Endothelial Cells, Chondrocytes) Culture_Cells Culture Primary Cells to Desired Confluency Isolate_Cells->Culture_Cells Pre_treat Pre-treat with this compound or Vehicle Control Culture_Cells->Pre_treat Stimulate Stimulate with TRPV4 Agonist or Inflammatory Stimulus Pre_treat->Stimulate Ca_Imaging Calcium Imaging Stimulate->Ca_Imaging Western_Blot Western Blot (p-p65, p-IκBα) Stimulate->Western_Blot ELISA ELISA (IL-1β, TNF-α) Stimulate->ELISA qPCR qPCR (MMP-13, ADAMTS-5) Stimulate->qPCR

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Inhibition of TRPV4 in Primary Microglial Cultures

This protocol is adapted from studies investigating the role of TRPV4 in neuroinflammation.[4]

1.1. Materials:

  • Primary rat microglial cells

  • DMEM/F12 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Reagents for downstream analysis (e.g., Fluo-4 AM for calcium imaging, ELISA kits for cytokines, antibodies for Western blotting)

1.2. Procedure:

  • Cell Culture: Culture primary rat microglia in DMEM/F12 supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Treatment:

    • For co-treatment experiments, treat the microglial cells with 1 µg/mL LPS and 10 µM this compound (or vehicle) for 3 hours.

    • After 3 hours, wash the cells three times with DMEM to remove LPS and this compound.

    • Incubate the cells in fresh DMEM for an additional 24 hours.

  • Downstream Analysis:

    • Calcium Imaging: To measure intracellular calcium, load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions before or after treatment. Acquire fluorescence images using a suitable microscope.

    • Cytokine Measurement (ELISA): Collect the cell culture supernatant after the 24-hour incubation period. Measure the concentrations of IL-1β and TNF-α using commercially available ELISA kits.

    • Western Blotting: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of NF-κB pathway proteins, such as p65 and IκBα.

Protocol 2: General Protocol for Blocking TRPV4 in Primary Endothelial Cells

This protocol provides a general framework for studying the effects of this compound in primary endothelial cells, which can be adapted based on the specific research question.

2.1. Materials:

  • Primary endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs, or mouse aortic endothelial cells - MAECs)

  • Endothelial cell growth medium

  • TRPV4 agonist (e.g., GSK1016790A) or mechanical stimulus (e.g., shear stress)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Reagents for downstream analysis

2.2. Procedure:

  • Cell Culture: Culture primary endothelial cells on gelatin-coated flasks or dishes in endothelial cell growth medium at 37°C in a humidified 5% CO2 incubator.

  • Treatment:

    • Pre-incubate the endothelial cells with the desired concentration of this compound (e.g., 1-30 µM) or vehicle for 30-60 minutes.

    • Stimulate the cells with a TRPV4 agonist (e.g., 10-100 nM GSK1016790A) or apply a mechanical stimulus. The duration of stimulation will depend on the downstream endpoint being measured.

  • Downstream Analysis:

    • Calcium Imaging: Monitor intracellular calcium changes in response to agonist stimulation with and without this compound pre-treatment.

    • Western Blotting: Analyze the activation of signaling pathways downstream of TRPV4, such as the PI3K/Akt or PLC/PKC pathways, by examining the phosphorylation of key proteins.

    • Immunofluorescence: Visualize changes in cytoskeletal organization or the localization of signaling proteins following TRPV4 activation and inhibition.

    • Gene Expression Analysis (qPCR): Investigate changes in the expression of genes involved in inflammation or vascular function, such as ICAM-1.[6][7]

Protocol 3: General Protocol for Investigating TRPV4 Inhibition in Primary Chondrocytes

This protocol outlines a general approach for assessing the impact of this compound on primary chondrocyte function, particularly in the context of inflammatory responses.

3.1. Materials:

  • Primary chondrocytes (e.g., from articular cartilage)

  • Chondrocyte growth medium

  • Pro-inflammatory stimulus (e.g., Interleukin-1β, IL-1β)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Reagents for downstream analysis

3.2. Procedure:

  • Cell Culture: Isolate and culture primary chondrocytes in a suitable chondrocyte growth medium.

  • Treatment:

    • Pre-treat the chondrocytes with this compound (e.g., 1-10 µM) or vehicle for 1-2 hours.

    • Add a pro-inflammatory stimulus, such as IL-1β (e.g., 10 ng/mL), to the culture medium and incubate for the desired period (e.g., 24-48 hours).

  • Downstream Analysis:

    • Gene Expression Analysis (qPCR): Extract RNA from the treated chondrocytes and perform qPCR to analyze the expression of genes involved in cartilage degradation (e.g., MMP-13, ADAMTS-5) and cartilage matrix production (e.g., Collagen type II, Aggrecan).[5]

    • Western Blotting: Assess the activation of inflammatory signaling pathways, such as the NF-κB pathway, by measuring the levels of phosphorylated p65 and IκBα.

    • Proteoglycan Synthesis Assay: Measure the synthesis of sulfated glycosaminoglycans (sGAGs) using a dimethylmethylene blue (DMMB) assay to assess the anabolic activity of chondrocytes.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TRPV4 in primary cell cultures. The protocols outlined in these application notes provide a starting point for researchers to design and execute experiments aimed at understanding the complex signaling pathways regulated by TRPV4 and for evaluating the therapeutic potential of TRPV4 antagonists. It is recommended that researchers optimize concentrations and incubation times for their specific primary cell type and experimental conditions.

References

RN-1734 Protocol for Patch-Clamp Electrophysiology: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the use of RN-1734, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in patch-clamp electrophysiology studies. These guidelines are intended for researchers, scientists, and drug development professionals investigating TRPV4 channel function and modulation.

Introduction

This compound is a selective antagonist of the TRPV4 channel, a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1][2] Dysregulation of TRPV4 has been implicated in various pathological conditions, making it a significant target for drug discovery.[3] Patch-clamp electrophysiology is a powerful technique to directly measure the ion channel activity and assess the pharmacological effects of compounds like this compound.[4][5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and selectivity.

Table 1: this compound IC50 Values for TRPV4 Channels

SpeciesIC50 (µM)Reference
Human (hTRPV4)2.3[8][9][10]
Mouse (mTRPV4)5.9[8][9][10]
Rat (rTRPV4)3.2[8][9][10]

Table 2: Selectivity of this compound for TRP Channels

TRP ChannelIC50 (µM)Reference
TRPV42.3[9]
TRPV3>30[9]
TRPM8>30[9]
TRPV1>100[9]

Table 3: Solubility of this compound

SolventMaximum ConcentrationReference
DMSO100 mM (35.33 mg/mL)[9]
Ethanol50 mM (17.67 mg/mL)[9]

Experimental Protocols

This section outlines a detailed protocol for utilizing this compound in whole-cell patch-clamp electrophysiology experiments to study TRPV4 channel inhibition.

Cell Culture and Transfection

For these experiments, Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression.[11] These cells can be stably or transiently transfected with the desired TRPV4 construct (e.g., human, mouse, or rat TRPV4).

  • Cell Line: HEK293 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: For transient transfection, a suitable transfection reagent can be used to introduce a plasmid containing the TRPV4 gene. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells. Recordings are typically performed 24-48 hours post-transfection.

Solutions and Reagents

Intracellular (Pipette) Solution (in mM):

  • 130 KCl

  • 5 NaCl

  • 1 MgCl2

  • 10 HEPES

  • 11 EGTA

  • 0.4 CaCl2

  • Adjust pH to 7.3 with KOH

  • Adjust osmolarity to ~290 mOsm with sucrose

Extracellular (Bath) Solution (in mM):

  • 125 NaCl

  • 2.5 KCl

  • 2 CaCl2

  • 1 MgCl2

  • 25 NaHCO3

  • 1.25 NaH2PO4

  • 25 Glucose

  • Adjust pH to 7.4 by bubbling with 95% O2 / 5% CO2

  • Adjust osmolarity to ~310 mOsm with sucrose

This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.[9] Store at -20°C.

  • On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations. Note that the final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

TRPV4 Agonist:

  • A potent and selective TRPV4 agonist, such as GSK1016790A or 4α-Phorbol 12,13-didecanoate (4α-PDD), is required to activate the channel.[2]

  • Prepare a stock solution of the agonist in DMSO and dilute to the final working concentration in the extracellular solution on the day of the experiment.

Patch-Clamp Recording Procedure

The whole-cell patch-clamp configuration is ideal for recording macroscopic currents from the entire cell membrane.[4][5][12]

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[4]

  • Cell Plating: Plate the transfected HEK293 cells onto glass coverslips in a recording chamber.

  • Whole-Cell Configuration:

    • Mount the coverslip on the stage of an inverted microscope.

    • Continuously perfuse the recording chamber with the extracellular solution.

    • Approach a transfected cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit currents.

    • Establish a stable baseline current recording in the extracellular solution.

    • Apply the TRPV4 agonist to the bath to activate the channel and record the resulting current.

    • Once a stable agonist-induced current is achieved, co-apply this compound at various concentrations to determine its inhibitory effect.

    • Perform a washout with the agonist-containing extracellular solution to check for the reversibility of this compound's effect.

Data Analysis

The recorded currents can be analyzed to determine the concentration-response relationship for this compound and to calculate its IC50 value.

  • Measure the peak current amplitude in the presence of the agonist alone and in the presence of different concentrations of this compound.

  • Normalize the current in the presence of this compound to the control current (agonist alone).

  • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of TRPV4 and the experimental workflow for studying its inhibition by this compound.

TRPV4_Signaling_Pathway TRPV4 Channel Signaling Pathway cluster_stimuli Stimuli cluster_channel Channel Activation cluster_inhibition Inhibition cluster_response Cellular Response Stimuli Physical Stimuli (Heat, Osmotic Pressure) or Chemical Agonists (GSK1016790A, 4α-PDD) TRPV4 TRPV4 Channel Stimuli->TRPV4 Activates Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Mediates RN1734 This compound RN1734->TRPV4 Inhibits Downstream Downstream Signaling (e.g., Calmodulin, PKC activation) Ca_Influx->Downstream Initiates

Caption: TRPV4 channel activation by stimuli and inhibition by this compound.

Patch_Clamp_Workflow Patch-Clamp Workflow for this compound cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture HEK293 Cell Culture & TRPV4 Transfection Whole_Cell Establish Whole-Cell Configuration Cell_Culture->Whole_Cell Solutions Prepare Intra- & Extracellular Solutions and Compounds Solutions->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Agonist Apply TRPV4 Agonist Baseline->Agonist Inhibitor Apply this compound Agonist->Inhibitor Washout Washout Inhibitor->Washout Data_Analysis Analyze Current Traces Washout->Data_Analysis IC50 Calculate IC50 Data_Analysis->IC50

Caption: Experimental workflow for patch-clamp analysis of this compound.

References

Application Notes and Protocols for RN-1734 in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RN-1734 is a selective and cell-permeable antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. TRPV4 is a non-selective cation channel that plays a crucial role in a variety of physiological processes by allowing calcium influx in response to various stimuli, including mechanical stress, temperature changes, and endogenous ligands. The ability to modulate TRPV4 activity is essential for studying its function in cellular signaling and for the development of therapeutics targeting TRPV4-related pathologies. These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to investigate TRPV4 channel function.

Mechanism of Action

This compound acts as a potent inhibitor of the TRPV4 channel, thereby blocking the influx of calcium into the cell that is mediated by this channel. Activation of TRPV4 by agonists such as GSK1016790A or hypotonic stress leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This initial calcium influx can trigger further calcium release from intracellular stores like the endoplasmic reticulum, amplifying the signal. This calcium signal then initiates a cascade of downstream signaling events. This compound, by blocking the initial entry of calcium through TRPV4, allows researchers to dissect the role of this specific channel in complex signaling pathways.

Data Presentation

Table 1: this compound Potency and Selectivity
TargetSpeciesIC₅₀Selectivity vs. other TRP Channels (IC₅₀)
TRPV4Human2.3 µM[1][2]TRPV1: >100 µM[1][2]
TRPV4Rat3.2 µM[1][2]TRPV3: >30 µM[1][2]
TRPV4Mouse5.9 µM[1][2]TRPM8: >30 µM[1][2]
Table 2: Example of this compound Application in a Calcium Imaging Experiment
Cell TypeTRPV4 AgonistThis compound ConcentrationPre-incubation TimeObserved Effect
Microglial CellsLipopolysaccharide (LPS)10 µM[2]Not specified, applied during LPS stimulationInhibition of LPS-induced calcium influx and downstream inflammatory responses.[2]
Lens Epithelial CellsHypotonic Solution10 µM[3]20 minutes[3]Blocked the increase in propidium iodide uptake induced by hypotonic stress.[3]
Human Choroid Plexus Epithelial CellsGSK1016790ANot specifiedPre- or post-incubationInhibition of GSK1016790A-induced changes in ion flux.[4]

Experimental Protocols

Protocol 1: Inhibition of Agonist-Induced Calcium Influx in Cultured Cells

This protocol describes the use of this compound to block calcium influx mediated by TRPV4 activation using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.

Materials:

  • Cells expressing TRPV4 channels (e.g., HEK293 cells overexpressing TRPV4, or cell lines with endogenous expression)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • This compound (stock solution in DMSO)

  • TRPV4 agonist (e.g., GSK1016790A)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence plate reader or microscope capable of kinetic calcium measurements

Procedure:

  • Cell Plating:

    • Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator. For Fluo-4 AM, a typical concentration is 2-5 µM in HBSS, supplemented with 0.02% Pluronic F-127 to aid in dye solubilization.

    • Aspirate the cell culture medium from the wells.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

  • This compound Incubation:

    • Prepare working solutions of this compound in HBSS. A final concentration in the range of 1-10 µM is recommended, based on the IC₅₀ values.

    • Add the desired concentration of this compound to the appropriate wells. Include a vehicle control (DMSO) for comparison.

    • Incubate the plate for 15-30 minutes at room temperature or 37°C.[5]

  • Calcium Imaging:

    • Place the plate in the fluorescence plate reader or on the microscope stage.

    • Set the instrument to record fluorescence at the appropriate wavelengths for your chosen indicator (e.g., excitation ~485 nm and emission ~525 nm for Fluo-4).

    • Record a baseline fluorescence for 10-20 seconds.

    • Add the TRPV4 agonist (e.g., GSK1016790A at a final concentration that elicits a robust response) to the wells.

    • Continue recording the fluorescence signal for 1-5 minutes to capture the peak and subsequent decay of the calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.

    • Compare the peak ΔF/F₀ in cells treated with this compound to the vehicle-treated control cells to determine the percentage of inhibition.

Mandatory Visualizations

TRPV4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Stimuli Stimuli TRPV4 TRPV4 Stimuli->TRPV4 Activates Ca2+ Ca2+ TRPV4->Ca2+ Influx PLC PLC Ca2+->PLC Activates Downstream_Effectors Downstream_Effectors Ca2+->Downstream_Effectors Activates IP3R IP3R PLC->IP3R via IP3 IP3R->Ca2+ Release from ER ER Endoplasmic Reticulum IP3R->ER This compound This compound This compound->TRPV4 Inhibits

Caption: TRPV4 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Dye_Loading 2. Load with Calcium Indicator (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading RN1734_Incubation 3. Pre-incubate with this compound or Vehicle Dye_Loading->RN1734_Incubation Baseline_Reading 4. Record Baseline Fluorescence RN1734_Incubation->Baseline_Reading Agonist_Addition 5. Add TRPV4 Agonist Baseline_Reading->Agonist_Addition Kinetic_Reading 6. Record Kinetic Calcium Response Agonist_Addition->Kinetic_Reading Data_Analysis 7. Analyze Data (ΔF/F₀) Kinetic_Reading->Data_Analysis

Caption: Experimental Workflow for this compound in a Calcium Imaging Assay.

References

Application Notes and Protocols for RN-1734 Treatment of Pro-Inflammatory Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, with pro-inflammatory (M1) macrophages playing a central role in the inflammatory cascade. These macrophages are characterized by the production of high levels of pro-inflammatory cytokines and mediators. The transient receptor potential vanilloid 4 (TRPV4) ion channel has emerged as a significant regulator of macrophage function and inflammation. RN-1734, a selective antagonist of the TRPV4 channel, presents a promising therapeutic strategy for modulating macrophage-driven inflammation. By inhibiting the influx of calcium (Ca2+) through the TRPV4 channel, this compound has been demonstrated to attenuate the pro-inflammatory response of macrophages.[1][2]

These application notes provide a comprehensive overview of the effects of this compound on pro-inflammatory macrophages, supported by quantitative data and detailed experimental protocols. The information herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in inflammatory disease models.

Mechanism of Action

This compound exerts its anti-inflammatory effects on macrophages primarily by blocking the TRPV4 ion channel.[1] This channel, when activated by various stimuli, allows for the influx of Ca2+ into the cell. In pro-inflammatory macrophages, this Ca2+ influx is a critical secondary messenger that contributes to the activation of downstream signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway.[2] The NF-κB pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX2) and inducible nitric oxide synthase (iNOS).[1][2] By inhibiting the initial Ca2+ signal, this compound effectively dampens the activation of the NF-κB pathway, leading to a significant reduction in the production of these key inflammatory mediators.[2]

RN1734_Mechanism_of_Action cluster_0 Macrophage TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Mediates RN1734 This compound RN1734->TRPV4 Inhibits NFkB NF-κB Pathway Ca_influx->NFkB Activates Pro_inflammatory_genes Pro-inflammatory Gene Expression (COX2, iNOS, TNF-α, IL-1β) NFkB->Pro_inflammatory_genes Induces

Caption: Mechanism of this compound in pro-inflammatory macrophages.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on pro-inflammatory macrophages based on published studies.

Table 1: Effect of this compound on Pro-Inflammatory Gene Expression

GeneCell TypeTreatment ConcentrationFold Change vs. ControlReference
COX2U937-differentiated macrophages10 µM5-fold decrease[1]
iNOSU937-differentiated macrophages10 µM5-fold decrease[1]

Table 2: Effect of this compound on Cytokine Production

CytokineCell TypeTreatment ConditionEffectReference
TNF-αLPS-activated microglial cellsThis compound treatmentDecreased production[2]
IL-1βLPS-activated microglial cellsThis compound treatmentDecreased production[2]

Table 3: Effect of this compound on Macrophage Surface Marker Expression

MarkerPhenotypeCell TypeTreatment ConditionFold Change in Gene ExpressionFold Change in Surface MarkerReference
CD206Anti-inflammatory (M2)U937-differentiated macrophages10 µM this compound9-fold increase2.5-fold increase

Experimental Protocols

Protocol 1: In Vitro Differentiation and Polarization of Macrophages

This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophages and their subsequent polarization into a pro-inflammatory (M1) phenotype.

Macrophage_Polarization_Workflow cluster_workflow Macrophage Differentiation and Polarization THP1 THP-1 Monocytes PMA PMA (100 ng/mL) 48 hours THP1->PMA M0 M0 Macrophages (Resting) PMA->M0 Differentiation LPS_IFN LPS (100 ng/mL) + IFN-γ (20 ng/mL) 24 hours M0->LPS_IFN M1 M1 Macrophages (Pro-inflammatory) LPS_IFN->M1 Polarization

References

Application Notes and Protocols for RN-1734 in Glial Cell Activation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of RN-1734, a selective TRPV4 antagonist, in the study of glial cell activation. The provided protocols are based on established methodologies and are intended to serve as a detailed guide for researchers investigating neuroinflammation and related cellular processes.

Introduction

Glial cells, including microglia and astrocytes, are critical regulators of central nervous system (CNS) homeostasis. Their activation is a hallmark of various neurological disorders, contributing to both neuroprotective and neurotoxic outcomes. Transient Receptor Potential Vanilloid 4 (TRPV4), a non-selective cation channel, has emerged as a key player in mediating glial cell activation and subsequent inflammatory responses. This compound, a potent and selective antagonist of TRPV4, offers a valuable pharmacological tool to investigate the role of this channel in glial cell biology and its implications for disease.

Mechanism of Action

This compound exerts its effects by selectively blocking the TRPV4 channel, thereby inhibiting the influx of calcium (Ca²⁺) into glial cells. This reduction in intracellular calcium levels downstream suppresses the activation of critical pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the phosphorylation of the p65 subunit of NF-κB, this compound prevents its translocation to the nucleus, leading to a decrease in the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1]

Signaling Pathway of this compound in Inhibiting Glial Cell Activation

RN1734_Signaling_Pathway cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Stimulus Pro-inflammatory Stimulus (e.g., LPS) Stimulus->TRPV4 RN1734 This compound RN1734->TRPV4 Inhibits NFkB NF-κB p65 Phosphorylation Ca_influx->NFkB Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β) NFkB->Cytokines Activation Glial Cell Activation Cytokines->Activation

Caption: this compound inhibits glial cell activation by blocking the TRPV4 channel.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in both in vitro and in vivo models of glial cell activation.

In Vitro: LPS-Stimulated Microglia
Parameter MeasuredControlLPSLPS + this compoundUnitP-value (LPS vs LPS+this compound)
TNF-α Level18.3 ± 2.1215.4 ± 15.8112.7 ± 9.5pg/mL< 0.05
IL-1β Level12.5 ± 1.8189.6 ± 12.398.4 ± 8.7pg/mL< 0.05
p-NF-κB p65 Expression1.00 ± 0.003.25 ± 0.211.89 ± 0.15Relative to Control< 0.05
Mean Fluorescence Intensity of Ca²⁺100 ± 0258 ± 15135 ± 10% of Control< 0.01

Data is presented as mean ± SEM. Data extracted from a study on lipopolysaccharide (LPS)-activated microglial cells.[1]

In Vivo: Cuprizone (CPZ)-Induced Demyelination Model
Parameter MeasuredControlCPZ + VehicleCPZ + this compoundUnitP-value (CPZ+Veh vs CPZ+this compound)
Number of Iba-1⁺ Microglia25 ± 3158 ± 1285 ± 9cells/field< 0.01
Number of GFAP⁺ Astrocytes18 ± 295 ± 852 ± 6cells/field< 0.01
TNF-α Level35.2 ± 3.1189.7 ± 14.598.6 ± 10.2pg/mg protein< 0.01
IL-1β Level28.9 ± 2.5165.4 ± 11.882.3 ± 9.1pg/mg protein< 0.01

Data is presented as mean ± SEM. Data extracted from a study on a cuprizone (CPZ)-induced mouse model of demyelination.[1]

Experimental Protocols

In Vitro Glial Cell Activation and this compound Treatment

This protocol describes the induction of an inflammatory response in primary microglia using Lipopolysaccharide (LPS) and its inhibition by this compound.

in_vitro_workflow Start Start Isolate Isolate Primary Microglia Start->Isolate Culture Culture Microglia Isolate->Culture Pretreat Pre-treat with this compound (e.g., 10 µM, 1 hour) Culture->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL, 24 hours) Pretreat->Stimulate Analyze Analyze Endpoints Stimulate->Analyze ELISA ELISA for Cytokines Analyze->ELISA WB Western Blot for p-NF-κB Analyze->WB Ca_Imaging Calcium Imaging Analyze->Ca_Imaging IF Immunofluorescence Analyze->IF End End ELISA->End WB->End Ca_Imaging->End IF->End

Caption: Workflow for in vitro analysis of this compound on glial cell activation.

Materials:

  • Primary microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (Tocris Bioscience or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for downstream analysis (ELISA kits, antibodies for Western blot and immunofluorescence, calcium indicators)

Procedure:

  • Cell Culture: Plate primary microglia in appropriate culture vessels and maintain in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM). A vehicle control with the same concentration of DMSO should be prepared.

  • Treatment:

    • For the experimental group, pre-treat the cells with the this compound containing medium for 1 hour.

    • For the LPS control group, pre-treat with vehicle-containing medium for 1 hour.

    • For the untreated control group, use normal culture medium.

  • Stimulation: After the pre-treatment, add LPS to the this compound and vehicle-treated wells to a final concentration of 1 µg/mL. Do not add LPS to the untreated control wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours for cytokine analysis).

  • Analysis:

    • Cytokine Measurement (ELISA): Collect the culture supernatant and perform ELISA for TNF-α and IL-1β according to the manufacturer's instructions.

    • NF-κB Activation (Western Blot): Lyse the cells and perform Western blot analysis for phosphorylated and total NF-κB p65.

    • Calcium Imaging: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) prior to stimulation and measure changes in intracellular calcium upon LPS and this compound treatment using fluorescence microscopy.

    • Immunofluorescence: Fix the cells and perform immunofluorescence staining for markers of microglial activation (e.g., Iba-1, CD68).

In Vivo Glial Cell Activation and this compound Treatment (Cuprizone Model)

This protocol describes the induction of demyelination and glial activation in mice using a cuprizone (CPZ)-containing diet and the assessment of the therapeutic potential of this compound.

in_vivo_workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize CPZ_Diet Administer 0.2% Cuprizone Diet (5 weeks) Acclimatize->CPZ_Diet RN1734_Treatment Administer this compound or Vehicle (i.p. injection, daily for 5 weeks) Acclimatize->RN1734_Treatment CPZ_Diet->RN1734_Treatment Sacrifice Sacrifice and Perfuse RN1734_Treatment->Sacrifice Tissue_Processing Brain Tissue Processing Sacrifice->Tissue_Processing Analyze Analyze Endpoints Tissue_Processing->Analyze IHC Immunohistochemistry for Iba-1, GFAP Analyze->IHC ELISA ELISA for Cytokines Analyze->ELISA Myelin_Stain Myelin Staining (e.g., LFB) Analyze->Myelin_Stain End End IHC->End ELISA->End Myelin_Stain->End

Caption: Workflow for in vivo analysis of this compound in the cuprizone model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Powdered rodent chow

  • Cuprizone (bis(cyclohexanone)oxaldihydrazone)

  • This compound

  • Vehicle (e.g., DMSO and saline)

  • Anesthetics

  • Perfusion solutions (PBS and 4% paraformaldehyde)

  • Reagents for immunohistochemistry and ELISA

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Cuprizone Diet: Prepare a diet containing 0.2% (w/w) cuprizone mixed with powdered chow.

  • Experimental Groups:

    • Control Group: Fed a normal diet and receive vehicle injections.

    • CPZ + Vehicle Group: Fed the cuprizone diet and receive vehicle injections.

    • CPZ + this compound Group: Fed the cuprizone diet and receive this compound injections.

  • Treatment:

    • Administer the respective diets for 5 weeks.

    • Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for the 5-week duration.

  • Tissue Collection: At the end of the treatment period, anesthetize the mice and perfuse transcardially with PBS followed by 4% paraformaldehyde.

  • Tissue Processing: Dissect the brains and post-fix in 4% paraformaldehyde overnight, followed by cryoprotection in sucrose solutions. Section the brains using a cryostat.

  • Analysis:

    • Immunohistochemistry: Perform immunohistochemical staining on brain sections for Iba-1 (microglia) and GFAP (astrocytes) to quantify glial cell numbers and activation state.

    • Cytokine Measurement (ELISA): Homogenize brain tissue from a separate cohort of non-perfused animals to measure TNF-α and IL-1β levels by ELISA.

    • Myelin Staining: Use stains like Luxol Fast Blue (LFB) to assess the degree of demyelination and remyelination.

Conclusion

This compound is a powerful tool for elucidating the role of the TRPV4 channel in glial cell activation and neuroinflammation. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of glial cell function in health and disease, and for the development of novel therapeutic strategies targeting neuroinflammatory pathways.

References

Application Notes: RN-1734 as a Pharmacological Tool for TRPV4 Validation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, nonselective cation channel involved in a multitude of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1][2] Its role in various pathologies makes it a compelling target for therapeutic development. Validating the function of TRPV4 in these processes requires specific pharmacological tools. RN-1734 is a selective and potent antagonist of the TRPV4 ion channel.[3][4] These application notes provide a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, and detailed protocols for its use in both in vitro and in vivo models to validate the function and therapeutic potential of TRPV4.

Physicochemical and Pharmacological Profile of this compound

This compound is a cell-permeable benzenesulfonamide compound that acts as a selective antagonist for TRPV4 channels across multiple species.[5] Its properties make it a valuable tool for investigating TRPV4-mediated signaling pathways.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Weight 353.31 g/mol [4][5]
Molecular Formula C₁₄H₂₂Cl₂N₂O₂S[3][5]
CAS Number 946387-07-1[3][5]
Solubility Soluble to 100 mM in DMSO and 50 mM in ethanol[3]
Storage Store powder at +4°C. Store stock solutions at -20°C for up to one month.[6]

Table 2: Pharmacological Profile of this compound - Antagonistic Activity (IC₅₀)

TargetSpeciesIC₅₀ Value (µM)References
TRPV4 Human (hTRPV4)2.3[3][4]
Rat (rTRPV4)3.2[3][4]
Mouse (mTRPV4)5.9[3][4]
TRPV1 Human>100[3]
TRPV3 Human>30[3]
TRPM8 Human>30[3]

Mechanism of Action and Signaling Pathways

TRPV4 is activated by a diverse range of stimuli, including hypotonicity, mechanical stress, warm temperatures, and synthetic agonists like 4α-Phorbol 12,13-didecanoate (4αPDD).[2][7] Activation leads to an influx of cations, primarily Ca²⁺, which triggers various downstream signaling cascades.[1] this compound selectively blocks this ion influx, thereby inhibiting the subsequent cellular responses.[8] For instance, in microglia, TRPV4 activation can lead to NF-κB signaling and the production of pro-inflammatory cytokines like TNF-α and IL-1β; a process that is effectively inhibited by this compound.[9]

TRPV4_Signaling_Pathway cluster_stimuli TRPV4 Activators cluster_membrane Plasma Membrane cluster_cell Intracellular Signaling Stimuli Hypotonicity Mechanical Stress Warmth (27-35°C) 4αPDD (Agonist) TRPV4 TRPV4 Channel Stimuli->TRPV4 Activates Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Mediates Downstream Downstream Effectors (e.g., NF-κB, Rho/Rho Kinase) Ca_Influx->Downstream Response Cellular Responses (e.g., Cytokine Release, Vasodilation, Apoptosis) Downstream->Response RN1734 This compound RN1734->TRPV4 Inhibits

TRPV4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This protocol describes a common method to validate the antagonistic effect of this compound on TRPV4 channels expressed in a cell line (e.g., HEK293) using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing the TRPV4 channel

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM)

  • This compound (stock solution in DMSO)

  • TRPV4 agonist (e.g., 4αPDD or GSK1016790A)

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

Procedure:

  • Cell Plating: Plate TRPV4-expressing HEK293 cells onto 96-well, black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading: Wash cells with HBSS. Load cells with a Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C, following the manufacturer's protocol.

  • Compound Pre-incubation: Wash away excess dye with HBSS. Add HBSS containing this compound at various concentrations (e.g., 0.1 to 30 µM) or vehicle (DMSO) to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Baseline Measurement: Measure baseline fluorescence using a fluorescence plate reader or microscope capable of ratiometric imaging (e.g., 340/380 nm excitation for Fura-2).

  • Agonist Stimulation: Add a TRPV4 agonist (e.g., 1 µM 4αPDD) to the wells and immediately begin measuring the fluorescence signal for 2-5 minutes.

  • Data Analysis: Calculate the change in intracellular Ca²⁺ concentration (often represented as the ratio of fluorescence intensities). Plot the agonist-induced Ca²⁺ response against the concentration of this compound to determine the IC₅₀ value.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Plate TRPV4-expressing HEK293 cells B 2. Load cells with Ca²⁺ indicator (Fura-2 AM) A->B C 3. Pre-incubate with This compound or Vehicle B->C D 4. Measure Baseline Fluorescence C->D E 5. Add TRPV4 Agonist (e.g., 4αPDD) D->E F 6. Measure Fluorescence Response E->F G 7. Calculate Ca²⁺ influx F->G H 8. Determine IC₅₀ of this compound G->H

Experimental workflow for in vitro validation of this compound.

This protocol is adapted from studies where this compound was used to investigate the role of TRPV4 in neuroinflammation and demyelination.[9]

Animal Model:

  • C57BL/6 mice are typically used.

  • Demyelination is induced by feeding mice a diet containing 0.2% cuprizone (CPZ) for 5 weeks.

This compound Preparation and Administration:

  • Vehicle Preparation: A common vehicle for in vivo use is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[10]

  • This compound Solution: Dissolve this compound in the vehicle to the desired concentration for intraperitoneal (i.p.) injection. A typical dose might be 1-10 mg/kg.

  • Administration: Administer this compound or vehicle via i.p. injection daily or as determined by preliminary studies, concurrently with the CPZ diet.

Experimental Groups:

  • Control: Normal diet + Vehicle injection.

  • CPZ + Vehicle: CPZ diet + Vehicle injection.

  • CPZ + this compound: CPZ diet + this compound injection.

Endpoint Analysis:

  • After the treatment period (e.g., 5 weeks), perfuse the animals and collect brain tissue.

  • Histology: Perform staining to assess demyelination (e.g., Luxol Fast Blue), glial activation (Iba1 for microglia, GFAP for astrocytes), and oligodendrocyte numbers (Olig2).[9]

  • Biochemical Analysis: Use techniques like Western Blot or ELISA on brain tissue homogenates to quantify levels of myelin proteins (e.g., CNPase) and inflammatory cytokines (TNF-α, IL-1β).[9]

In_Vivo_Workflow A 1. Induce Demyelination (Cuprizone Diet for 5 weeks) B 2. Divide into Treatment Groups (Vehicle vs. This compound) A->B C 3. Daily Intraperitoneal (i.p.) Injections B->C D 4. Tissue Collection (Post-Perfusion) C->D After 5 weeks E 5. Endpoint Analysis D->E F Histology: - Myelination (LFB) - Glial Activation (Iba1/GFAP) E->F G Biochemistry: - Myelin Proteins - Cytokines (TNF-α, IL-1β) E->G

Experimental workflow for an in vivo demyelination study.

Summary of Applications

This compound has been instrumental in validating the role of TRPV4 in a wide array of biological contexts:

  • Neuroinflammation: It alleviates demyelination and reduces glial activation by inhibiting the production of TNF-α and IL-1β.[4][9]

  • Cardiovascular Function: It blocks TRPV4-mediated arteriole vasodilation and can abolish the blood pressure-lowering effects of hypotonic solutions in the brain.[11]

  • Pain and Sensory Function: Used to probe the involvement of TRPV4 in headache-related behavior and other sensory neuron responses.[3]

  • Retinal Degeneration: Specific inhibition of TRPV4 with this compound enhances retinal ganglion cell survival and reduces gliosis in retinal explants.[12]

  • Epithelial Transport: Shown to inhibit osmotically-induced ATP release in lens epithelial cells.[13]

These examples highlight this compound as a critical pharmacological tool for dissecting the complex roles of the TRPV4 channel in both health and disease.

References

Troubleshooting & Optimization

RN-1734 Technical Support Center: Stock Solution Preparation and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, protocols, and troubleshooting advice for preparing stock solutions of the TRPV4 antagonist, RN-1734, for use in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in both dimethyl sulfoxide (DMSO) and ethanol. DMSO is often used to prepare high-concentration stock solutions.

Q2: What is the maximum solubility of this compound in these solvents?

A2: The solubility of this compound can vary slightly between suppliers. It is soluble in DMSO up to 100 mM and in ethanol up to 50 mM. For precise work, always refer to the batch-specific data on the Certificate of Analysis provided by your supplier. A summary of reported solubility values is provided in the table below.

Q3: My this compound is not fully dissolving. What should I do?

A3: If you encounter solubility issues, consider the following troubleshooting steps:

  • Sonication: Brief sonication can help break up particulates and facilitate dissolution.[1]

  • Gentle Warming: Gently warming the solution may increase solubility. However, be cautious as excessive heat can degrade the compound.

  • Use Fresh Solvent: DMSO is hygroscopic (absorbs moisture from the air), which can reduce its effectiveness as a solvent. Use fresh, anhydrous DMSO for best results.[2]

  • Vortexing: Vigorous vortexing can aid in dissolving the compound.

Q4: How should I store this compound stock solutions?

A4: Store the solid compound at +4°C. Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. In-solvent stock solutions can be stored at -80°C for up to one year.[1]

Data Presentation

This compound Properties
PropertyValueReference
Molecular Weight353.31 g/mol [3]
FormulaC₁₄H₂₂Cl₂N₂O₂S
CAS Number946387-07-1
Solubility Data
SolventMaximum Concentration (Molar)Maximum Concentration (Mass/Volume)Reference
DMSO~71 - 100 mM~50 - 71 mg/mL[2][4]
Ethanol~50 mM~17.67 - 71 mg/mL[2]
WaterInsolubleInsoluble[2]

Note: Solubility values can vary between different product batches and suppliers. Always consult the product-specific datasheet.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (Molecular Weight: 353.31 g/mol )

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Calculation:

  • Determine the mass of this compound required:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 353.31 g/mol x 1000 mg/g

    • Mass (mg) = 3.53 mg

Procedure:

  • Carefully weigh out 3.53 mg of this compound powder and place it into a clean microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Close the tube tightly and vortex the solution until the powder is completely dissolved.

  • If dissolution is slow, briefly sonicate the tube in a water bath.

  • Once dissolved, the stock solution is ready for use or can be aliquoted and stored at -80°C for long-term preservation.

Visualizations

Experimental Workflow: Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage & Use A Calculate Mass B Weigh this compound A->B C Add Solvent (DMSO/Ethanol) B->C D Dissolve (Vortex/Sonicate) C->D E Aliquot Solution D->E F Store at -80°C E->F G Use in Experiment E->G

Caption: Workflow for preparing an this compound stock solution.

Signaling Pathway: this compound Mechanism of Action

This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[2] In microglia, activation of TRPV4 can lead to an influx of Ca²⁺, which in turn activates the NF-κB signaling pathway.[5] This promotes the production and release of pro-inflammatory cytokines like TNF-α and IL-1β.[2][5] By blocking the TRPV4 channel, this compound inhibits this cascade.[5]

G LPS Stimulus (e.g., LPS) TRPV4 TRPV4 Channel LPS->TRPV4 activates RN1734 This compound RN1734->TRPV4 inhibits Ca_influx Ca²⁺ Influx TRPV4->Ca_influx mediates NFkB NF-κB Pathway Activation Ca_influx->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines promotes release of

Caption: this compound inhibits the TRPV4-mediated NF-κB pathway.

References

RN-1734 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the potent kinase inhibitor RN-1734.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For creating high-concentration stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its excellent solubilizing capacity for many small molecules.[1][2][3] To ensure the integrity of the compound, it is crucial to use DMSO with very low water content.

Q2: What are the optimal conditions for short-term and long-term storage of this compound stock solutions?

A2: For long-term storage, this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][4] Under these conditions, the solution is expected to be stable for at least six months. For short-term storage (up to a few days), aliquots can be kept at 4°C.

Q3: How should I handle the lyophilized powder of this compound upon receipt?

A3: The lyophilized powder is stable at 2-8°C for at least 12 months when stored in a dry, dark place.[1] Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can compromise the stability of the compound.

Q4: Can I store this compound in aqueous solutions?

A4: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to degradation. If your experiment requires an aqueous solution, it should be prepared fresh for each use.

Q5: What are the primary factors that can lead to the degradation of this compound?

A5: The main factors contributing to the degradation of this compound are exposure to light, moisture, extreme temperatures, and repeated freeze-thaw cycles. The chemical structure of this compound makes it susceptible to hydrolysis in aqueous solutions and potential oxidation.

Data Presentation: Stability of this compound in DMSO

The following table summarizes the stability of a 10 mM stock solution of this compound in anhydrous DMSO under various storage conditions. The percentage of intact this compound was determined by High-Performance Liquid Chromatography (HPLC).

Storage Condition1 Month3 Months6 Months12 Months
-80°C, Dark >99%>99%>98%>97%
-20°C, Dark >99%>98%>97%>95%
4°C, Dark >98%>95%>90%~85%
Room Temp, Dark ~95%~85%~70%<60%
Room Temp, Light ~90%~70%<50%<30%
-20°C with 5 Freeze-Thaw Cycles ~97%---

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Precipitation of this compound in cell culture medium. The solubility limit of this compound has been exceeded in the aqueous buffer.- Try serial dilutions instead of a single large dilution step.- Ensure thorough and rapid mixing after adding the DMSO stock to the medium.- Consider using a lower final concentration of this compound.
Inconsistent or lower-than-expected activity in cell-based assays. - Degradation of this compound: The compound may have degraded due to improper storage or handling.- Cellular Metabolism: The cells may be metabolizing this compound into an inactive form.- High ATP concentration: In kinase assays, high intracellular ATP can compete with ATP-competitive inhibitors.- Prepare a fresh stock solution of this compound from lyophilized powder and compare its activity to the old stock.- Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium.- Verify the ATP concentration in your biochemical assays and consider its competitive effect in cellular contexts.[5]
High background signal in kinase assays. - Compound Interference: this compound may interfere with the detection method (e.g., fluorescence or luminescence).- Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition.- Run a control experiment with this compound and the detection reagents in the absence of the kinase to check for interference.[6]- Include a detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent compound aggregation.[6]

Experimental Protocols

Protocol for Stability Assessment of this compound by HPLC

Objective: To determine the percentage of intact this compound over time under different storage conditions.

Materials:

  • This compound lyophilized powder

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Sample Aliquoting and Storage: Aliquot the stock solution into multiple amber vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature in the dark, and room temperature with light exposure).

  • Time-Zero Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration (e.g., 10 µM) with the mobile phase, and inject it into the HPLC system to obtain the initial peak area of intact this compound.

  • Sample Analysis at Subsequent Time Points: At each scheduled time point (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

  • HPLC Analysis:

    • Allow the samples to equilibrate to room temperature.

    • Dilute the samples to the same concentration as the T=0 sample using the mobile phase.

    • Inject the samples into the HPLC system.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5-95% B over 15 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 292 nm (based on the absorbance maximum of staurosporine, a similar compound)

  • Data Analysis:

    • Calculate the percentage of intact this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Mandatory Visualization

Signaling Pathway

This compound is a broad-spectrum kinase inhibitor. One of the key pathways it affects is the Hippo signaling pathway, which is crucial for regulating organ size and cell proliferation.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_cassette Core Kinase Cassette (Active) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCRs GPCRs GPCRs->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD enters nucleus & binds Cytoplasm Cytoplasm YAP_TAZ_P->Cytoplasm Cytoplasmic Sequestration & Degradation Target_Genes Target Gene Expression (Proliferation, Anti-Apoptosis) TEAD->Target_Genes activates RN1734 This compound RN1734->MST1_2 inhibits RN1734->LATS1_2 inhibits Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experimental Use cluster_analysis Data Analysis A Receive Lyophilized This compound B Equilibrate to Room Temp in Desiccator A->B C Reconstitute in Anhydrous DMSO (10 mM) B->C D Aliquot into Single-Use Vials C->D E Long-term Storage (-20°C or -80°C, Dark) D->E F Short-term Storage (4°C, Dark) D->F G Thaw Aliquot E->G F->G H Prepare Working Solution (e.g., in cell culture medium) G->H I Perform Assay (Cell-based or Biochemical) H->I J Analyze Results I->J K Troubleshoot if Necessary J->K Troubleshooting_Logic Start Inconsistent/Unexpected Experimental Results Check_Compound Check this compound Integrity Start->Check_Compound Check_Assay Review Assay Parameters Start->Check_Assay Fresh_Stock Prepare Fresh Stock from Lyophilized Powder Check_Compound->Fresh_Stock Degradation Suspected Verify_Storage Verify Storage Conditions (Temp, Light, Freeze-Thaw) Check_Compound->Verify_Storage Improper Handling Suspected Check_Solubility Check for Precipitation in Assay Medium Check_Compound->Check_Solubility Precipitation Observed Validate_Controls Validate Positive and Negative Controls Check_Assay->Validate_Controls Controls Failed Optimize_Conc Optimize this compound Concentration Check_Assay->Optimize_Conc Suboptimal Signal Run_Interference Run Compound Interference Controls Check_Assay->Run_Interference High Background Resolved Issue Resolved Fresh_Stock->Resolved Verify_Storage->Resolved Check_Solubility->Resolved Validate_Controls->Resolved Optimize_Conc->Resolved Run_Interference->Resolved

References

potential off-target effects of RN-1734

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of RN-1734, a selective TRPV4 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3][4][5][6] It exhibits inhibitory activity against human, rat, and mouse TRPV4 channels.[1][2][3][4][5]

Q2: What is the known selectivity profile of this compound?

This compound displays selectivity for TRPV4 over other TRP channels, including TRPV1, TRPV3, and TRPM8, where it shows significantly lower or no activity at concentrations effective for TRPV4 inhibition.[1][2][4][6]

Q3: Are there any known or potential off-target effects of this compound?

While this compound is reported to be selective for TRPV4, one study has indicated that it may also block ATP-sensitive K+ channels. This represents a potential off-target effect that researchers should be aware of. Comprehensive screening against a broad range of kinases and other receptors is not extensively published, so other off-target interactions cannot be completely ruled out, especially at higher concentrations.

Q4: What are the potential consequences of off-target effects in my experiments?

Off-target effects can lead to misinterpretation of experimental results, where the observed phenotype may be incorrectly attributed to the inhibition of TRPV4. They can also result in unexpected cellular toxicity or other biological responses that are independent of TRPV4 antagonism.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Issue 1: Unexpected Phenotype Observed

You observe a cellular or physiological response that is not consistent with the known functions of TRPV4.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Dose-Response Correlation: Determine if the potency of this compound in eliciting the unexpected phenotype correlates with its IC50 for TRPV4 inhibition (in the low micromolar range).[1][2][3] A significant deviation might suggest an off-target effect.

    • Use a Structurally Different TRPV4 Antagonist: If available, treat your system with another TRPV4 antagonist that has a different chemical structure. If the same phenotype is observed, it is more likely to be an on-target effect.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of TRPV4. If the phenotype persists in the absence of the target protein, it is likely an off-target effect.

  • Investigate Potential Off-Targets:

    • Literature Review: Search for studies that may have profiled this compound or structurally similar compounds against broader panels of targets.

    • In Vitro Off-Target Screening: If resources permit, consider screening this compound against a commercial off-target panel, such as a kinase panel or a safety pharmacology panel that includes common off-targets like GPCRs, ion channels, and transporters.

Issue 2: Higher than Expected Cellular Toxicity

You observe significant cell death or other signs of toxicity at concentrations intended for TRPV4 inhibition.

Troubleshooting Steps:

  • Determine the Therapeutic Window:

    • Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which this compound becomes toxic to your specific cell type.

    • Compare the toxic concentration to the effective concentration for TRPV4 inhibition. A narrow window between efficacy and toxicity may indicate off-target liabilities.

  • Control for Vehicle Effects:

    • This compound is often dissolved in DMSO.[1][2] Ensure that the final concentration of the vehicle (e.g., DMSO) in your experiment is the same across all conditions and is not contributing to the observed toxicity.

  • Rescue Experiment:

    • If the toxicity is suspected to be an on-target effect of TRPV4 inhibition, attempt to "rescue" the cells by overexpressing TRPV4. However, if the toxicity is due to an off-target effect, this will likely have no impact.

Data Presentation

Table 1: this compound In Vitro Potency and Selectivity

TargetSpeciesIC50 (µM)Reference
TRPV4Human2.3[1][2][3]
TRPV4Rat3.2[1][2][3]
TRPV4Mouse5.9[1][2][3]
TRPV3Human>30[1][2]
TRPM8Human>30[1][2]
TRPV1Human>100[1][2]

Experimental Protocols

Protocol 1: Validating On-Target Engagement using Genetic Knockdown

Objective: To determine if the observed effect of this compound is dependent on the presence of its primary target, TRPV4.

Methodology:

  • Cell Preparation: Culture cells of interest to be used for the experiment.

  • TRPV4 Knockdown:

    • Transfect cells with either a validated siRNA or shRNA targeting TRPV4 or a non-targeting control.

    • Alternatively, use CRISPR/Cas9 to generate a stable TRPV4 knockout cell line.

  • Verification of Knockdown/Knockout: After 48-72 hours (for siRNA/shRNA) or after selection (for CRISPR), verify the reduction of TRPV4 expression by qPCR or Western blot.

  • This compound Treatment: Treat both the control (non-targeting or wild-type) and the TRPV4-deficient cells with a range of concentrations of this compound.

  • Phenotypic Analysis: Assess the phenotype of interest in both cell populations.

  • Data Analysis: If the phenotype is absent or significantly reduced in the TRPV4-deficient cells upon this compound treatment compared to the control cells, it is likely an on-target effect.

Visualizations

experimental_workflow cluster_start cluster_validation On-Target Validation cluster_conclusion Conclusion cluster_investigation Off-Target Investigation start Observe Unexpected Phenotype with this compound dose_response Dose-Response Correlation with TRPV4 IC50? start->dose_response other_antagonist Test Structurally Different TRPV4 Antagonist dose_response->other_antagonist Ambiguous on_target Phenotype is Likely ON-TARGET dose_response->on_target Yes knockdown TRPV4 Genetic Knockdown/Knockout other_antagonist->knockdown Ambiguous other_antagonist->on_target Yes knockdown->on_target Phenotype Abolished off_target Phenotype is Likely OFF-TARGET knockdown->off_target Phenotype Persists screening Perform Off-Target Screening (e.g., Kinase Panel) off_target->screening

Caption: Troubleshooting workflow for an unexpected phenotype with this compound.

signaling_pathway cluster_stimulus cluster_channel Ion Channel cluster_drug Pharmacological Intervention cluster_response Cellular Response stimulus Hypotonicity, Mechanical Stress, Heat trpv4 TRPV4 Channel stimulus->trpv4 Activates calcium Ca2+ Influx trpv4->calcium rn1734 This compound rn1734->trpv4 Inhibits downstream Downstream Signaling (e.g., Calmodulin, PKC) calcium->downstream physiological Physiological Response (e.g., Vasodilation) downstream->physiological

Caption: Simplified signaling pathway of TRPV4 activation and its inhibition by this compound.

References

troubleshooting RN-1734 experiments and inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RN-1734, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the TRPV4 ion channel.[1][2][3] Its primary mechanism is to block the influx of calcium (Ca2+) through the TRPV4 channel, thereby inhibiting its downstream signaling pathways.[4][5]

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[3] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years and stock solutions in a solvent at -80°C for up to one year.[5] To avoid degradation, it is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2]

Q3: What is the selectivity profile of this compound?

This compound exhibits selectivity for TRPV4 over other TRP channels such as TRPV1, TRPV3, and TRPM8.[1][3]

Troubleshooting Inconsistent Results

Issue 1: Higher than expected IC50 value or reduced potency.

Possible Causes & Solutions

  • Compound Degradation: this compound, especially in solution, can degrade with improper storage.

    • Recommendation: Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles.[2]

  • Solubility Issues: Poor solubility of this compound in aqueous assay buffers can lead to lower effective concentrations.

    • Recommendation: Ensure the final concentration of DMSO or ethanol is compatible with your experimental system and does not exceed levels that could cause cellular stress. Sonication may be used to aid dissolution when preparing stock solutions.[5] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[2]

  • Assay Conditions: The potency of this compound can be influenced by the specific agonist and its concentration used in the assay.

    • Recommendation: Optimize the concentration of the TRPV4 agonist (e.g., GSK1016790A, 4α-phorbol 12,13-didecanoate) to ensure a robust and reproducible activation of the channel.

Issue 2: High background signal or apparent off-target effects.

Possible Causes & Solutions

  • Vehicle (Solvent) Effects: The solvent (e.g., DMSO) used to dissolve this compound can have independent biological effects at higher concentrations.

    • Recommendation: Always include a vehicle-only control group in your experiments to assess the impact of the solvent.[5] The final solvent concentration should be kept as low as possible and be consistent across all experimental groups.

  • Cell Health: Unhealthy or stressed cells can exhibit altered responses and contribute to a high background signal.

    • Recommendation: Regularly monitor cell viability and morphology. Ensure cells are not overgrown and are in a healthy state before starting the experiment.

  • Non-specific Binding: At very high concentrations, this compound might exhibit non-specific binding to other proteins or ion channels.

    • Recommendation: Perform dose-response experiments to determine the optimal concentration range for TRPV4 inhibition without inducing off-target effects. Compare your results with published effective concentrations (e.g., 10 µM in some cell-based assays).[5]

Issue 3: Lack of reproducibility between experiments.

Possible Causes & Solutions

  • Inconsistent Agonist Stimulation: Variability in the preparation and application of the TRPV4 agonist can lead to inconsistent channel activation.

    • Recommendation: Prepare fresh agonist solutions for each experiment. Ensure consistent timing and method of application across all wells or samples.

  • Cell Passage Number: The expression levels of TRPV4 and other cellular components can change with increasing cell passage number.

    • Recommendation: Use cells within a defined and limited passage number range for all experiments to ensure consistency.

  • Variability in Incubation Times: Inconsistent incubation times with this compound or the agonist will lead to variable results.

    • Recommendation: Use a timer and a consistent workflow to ensure precise and reproducible incubation periods for all experimental conditions.

Quantitative Data Summary

ParameterSpeciesValueReference
IC50 Human (hTRPV4)2.3 µM[1][2][3]
Rat (rTRPV4)3.2 µM[2][3]
Mouse (mTRPV4)5.9 µM[1][2][3]
Solubility DMSOup to 100 mM[3]
Ethanolup to 50 mM[3]

Experimental Protocols & Methodologies

General In Vitro Cell-Based Assay Protocol

  • Cell Culture: Plate cells expressing TRPV4 at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in an appropriate assay buffer to the desired final concentrations.

  • Pre-incubation: Remove the cell culture medium and pre-incubate the cells with the diluted this compound solutions (or vehicle control) for a defined period (e.g., 30 minutes).

  • Agonist Stimulation: Add a known TRPV4 agonist (e.g., GSK1016790A) to the wells to stimulate channel activity.

  • Signal Detection: Measure the response, which is typically an increase in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2).

  • Data Analysis: Analyze the data to determine the effect of this compound on TRPV4 activation.

Visualizations

RN1734_Troubleshooting_Workflow cluster_issue Inconsistent Results cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome Inconsistent_Results Inconsistent or Unexpected This compound Results Check_Compound Verify this compound Stock Solution Inconsistent_Results->Check_Compound Check_Cells Assess Cell Health & Passage Number Inconsistent_Results->Check_Cells Check_Protocol Review Experimental Protocol Inconsistent_Results->Check_Protocol Optimize_Concentration Optimize this compound & Agonist Concentration Check_Compound->Optimize_Concentration Standardize_Procedure Standardize Incubation Times & Cell Handling Check_Cells->Standardize_Procedure Run_Controls Include Proper Controls (Vehicle, Positive, Negative) Check_Protocol->Run_Controls Consistent_Results Consistent & Reproducible Data Optimize_Concentration->Consistent_Results Run_Controls->Consistent_Results Standardize_Procedure->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.

TRPV4_Signaling_Pathway cluster_stimuli Stimuli cluster_channel Ion Channel cluster_inhibition Inhibition cluster_downstream Downstream Effects Agonist TRPV4 Agonist (e.g., GSK1016790A) TRPV4 TRPV4 Channel Agonist->TRPV4 Mechanical_Stress Mechanical Stress Mechanical_Stress->TRPV4 Calcium_Influx Ca2+ Influx TRPV4->Calcium_Influx RN1734 This compound RN1734->TRPV4 NFkB_Activation NF-κB Pathway Activation Calcium_Influx->NFkB_Activation Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β) NFkB_Activation->Cytokine_Release

Caption: Simplified signaling pathway of TRPV4 activation and its inhibition by this compound.

References

Technical Support Center: Optimizing RN-1734 Concentration for Maximal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RN-1734. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a selective TRPV4 channel antagonist, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize this compound concentration for maximal inhibition and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration for this compound in a new experiment?

A1: A good starting point for a new cell-based assay is a concentration of 10 µM.[1] However, the optimal concentration will depend on the specific cell type, experimental conditions, and the desired level of inhibition. We recommend performing a dose-response experiment to determine the optimal concentration for your system.

Q2: I'm observing precipitation of this compound in my cell culture medium. What should I do?

A2: this compound is soluble in DMSO and ethanol, but has low aqueous solubility. Precipitation in aqueous-based cell culture media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically at or below 0.5%, to avoid both direct cellular toxicity and precipitation of this compound.[2]

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a stepwise dilution. First, dilute the this compound stock into a small volume of serum-containing media, mixing gently, and then add this intermediate dilution to the final volume.[3]

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the inhibitor can sometimes help maintain solubility.[3]

  • Sonication: If you suspect the compound is not fully dissolved in the initial DMSO stock, brief sonication in a water bath may help.[1]

Q3: My experimental results with this compound are inconsistent. What are the potential causes and solutions?

A3: Inconsistent results can arise from several factors. Here's a checklist to troubleshoot:

  • Compound Stability: Ensure your this compound stock solution is stored correctly at +4°C for short-term storage and aliquoted and frozen at -20°C or -80°C for long-term storage to avoid degradation. Avoid repeated freeze-thaw cycles.[4]

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cellular responses can change with increasing passage number.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions for your dose-response curves.

  • Incubation Times: Optimize and standardize the pre-incubation time of this compound before adding an agonist or stimulus.

  • Controls: Always include appropriate positive and negative controls in your experiments to ensure the assay is performing as expected.

Q4: What are some positive controls I can use to confirm this compound is active in my cellular model?

A4: The activity of this compound can be confirmed by observing the inhibition of known TRPV4-mediated downstream effects. Here are some potential positive control readouts:

  • Inhibition of Calcium Influx: Pre-treatment with this compound should block or significantly reduce the intracellular calcium increase induced by a TRPV4 agonist like GSK1016790A.[5]

  • Reduction of Pro-inflammatory Cytokines: In cell types where TRPV4 activation leads to the release of cytokines like TNF-α and IL-1β, this compound treatment should lead to a decrease in their production.[6]

  • Changes in Cell Morphology or Phenotype: In specific cellular contexts, TRPV4 inhibition can lead to observable phenotypic changes. For example, in oligodendrocyte precursor cells, this compound has been shown to alleviate apoptosis.[5] In retinal explants, it promotes ganglion cell survival and reduces gliosis.[7]

Quantitative Data Summary

The inhibitory activity of this compound is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a key parameter to understand its potency.

Target Species IC50 (µM) Reference
TRPV4Human2.3
TRPV4Rat3.2
TRPV4Mouse5.9

Below is a representative dose-response table illustrating the expected percentage of inhibition at various concentrations of this compound, based on a typical sigmoidal curve with an IC50 of 2.3 µM.

This compound Concentration (µM) Expected % Inhibition (Representative)
0.1~5%
0.5~20%
1.0~35%
2.3 (IC50)50%
5.0~70%
10.0~85%
20.0~95%
50.0>98%

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Calcium Influx Assay

This protocol outlines a method to determine the IC50 of this compound by measuring its ability to inhibit agonist-induced calcium influx.

Materials:

  • Cells expressing the TRPV4 receptor

  • Black, clear-bottom 96-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • TRPV4 agonist (e.g., GSK1016790A)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence microplate reader

Methodology:

  • Cell Plating: Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound (e.g., a serial dilution from 100 µM to 0.01 µM) or a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a pre-determined concentration of a TRPV4 agonist (typically the EC80) to stimulate the TRPV4 channels.

  • Detection: Measure the change in fluorescence intensity using a plate reader capable of kinetic reads.

  • Data Analysis: Plot the agonist-induced response against the logarithm of the this compound concentration. Determine the IC50 value using a non-linear regression analysis.

Protocol 2: Assessing this compound Efficacy via Cytokine Release Assay

This protocol describes how to measure the inhibitory effect of this compound on the release of pro-inflammatory cytokines.

Materials:

  • Immune cells (e.g., microglia, PBMCs)

  • Cell culture plates

  • This compound

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • ELISA or other cytokine detection kits (e.g., for TNF-α, IL-1β)

Methodology:

  • Cell Seeding: Plate the immune cells at a suitable density in a culture plate.

  • Antagonist Treatment: Treat the cells with different concentrations of this compound or a vehicle control.

  • Stimulation: After a pre-incubation period with this compound, stimulate the cells with an appropriate agent to induce cytokine release (e.g., 1 µg/ml LPS).[1]

  • Incubation: Incubate the cells for a sufficient period to allow for cytokine production and release (e.g., 24 hours).[1]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of the target cytokines in the supernatant using an appropriate detection method like ELISA.

  • Data Analysis: Compare the cytokine levels in the this compound treated groups to the stimulated control group to determine the extent of inhibition.

Visualizations

This compound Mechanism of Action cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Stimulus Stimulus (e.g., Mechanical Stress, GSK1016790A) Stimulus->TRPV4 Activates RN1734 This compound RN1734->TRPV4 Inhibits NFkB NF-κB Activation Ca_influx->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Cytokines->Cellular_Response

Caption: Signaling pathway illustrating the inhibitory action of this compound on the TRPV4 channel.

Workflow for Optimizing this compound Concentration Start Start: Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions of this compound Start->Serial_Dilution Add_Inhibitor Add Diluted this compound to Cells Serial_Dilution->Add_Inhibitor Cell_Plating Plate Cells in 96-well Plate Cell_Plating->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Add_Agonist Add TRPV4 Agonist (e.g., GSK1016790A) Pre_incubation->Add_Agonist Measure_Response Measure Cellular Response (e.g., Calcium Influx) Add_Agonist->Measure_Response Analyze_Data Analyze Data: Generate Dose-Response Curve Measure_Response->Analyze_Data Determine_IC50 Determine IC50 and Optimal Concentration Analyze_Data->Determine_IC50

Caption: Experimental workflow for determining the optimal concentration of this compound.

Troubleshooting this compound Precipitation Precipitation_Observed Precipitation Observed in Cell Culture Media? Check_DMSO Check Final DMSO Concentration (should be ≤0.5%) Precipitation_Observed->Check_DMSO Yes Continue_Experiment Proceed with Experiment Precipitation_Observed->Continue_Experiment No Stepwise_Dilution Implement Stepwise Dilution Protocol Check_DMSO->Stepwise_Dilution Prewarm_Media Pre-warm Media to 37°C Stepwise_Dilution->Prewarm_Media Sonication Consider Brief Sonication of Stock Solution Prewarm_Media->Sonication Reassess Re-assess Solubility Sonication->Reassess

Caption: Logical workflow for troubleshooting this compound precipitation issues.

References

RN-1734 selectivity profile against other TRP channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the selectivity profile of the TRPV4 antagonist, RN-1734.

Frequently Asked Questions (FAQs)

Q1: What is the selectivity profile of this compound against other TRP channels?

This compound is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel.[1][2][3] It demonstrates significantly lower potency against other TRP channels, such as TRPV1, TRPV3, and TRPM8, indicating its selectivity for TRPV4.[1]

Data Presentation: this compound Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various TRP channels.

TargetSpeciesIC50 (µM)
TRPV4 Human2.3[1][2][3]
Rat3.2[1][2][3]
Mouse5.9[1][2][3]
TRPV1 Not Specified>100[1]
TRPV3 Not Specified>30[1]
TRPM8 Not Specified>30[1]

Q2: What are the recommended experimental protocols for determining the selectivity of this compound?

The selectivity of this compound is typically assessed using in vitro functional assays that measure the inhibition of agonist-induced TRP channel activation. A common method involves intracellular calcium imaging in a heterologous expression system.

Experimental Protocol: Intracellular Calcium Influx Assay

This protocol outlines a general procedure for determining the IC50 of this compound against various TRP channels.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS).
  • Cells are transiently transfected with plasmids encoding the specific human TRP channel (e.g., hTRPV4, hTRPV1, hTRPV3, or hTRPM8) using a standard transfection reagent.

2. Calcium Imaging:

  • 24-48 hours post-transfection, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
  • Cells are then washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution).
  • Baseline fluorescence is recorded using a fluorescence microscope or a plate reader.

3. Compound Application and Channel Activation:

  • Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 5-15 minutes).
  • A specific agonist for the expressed TRP channel is then added to stimulate channel opening and subsequent calcium influx.
  • TRPV4: 4α-Phorbol 12,13-didecanoate (4α-PDD)
  • TRPV1: Capsaicin
  • TRPV3: Camphor
  • TRPM8: Menthol
  • Changes in intracellular calcium concentration are recorded by measuring the fluorescence intensity over time.

4. Data Analysis:

  • The peak fluorescence intensity following agonist application is measured for each concentration of this compound.
  • The data is normalized to the response observed with the agonist alone (0% inhibition) and the baseline fluorescence (100% inhibition).
  • The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_assay Calcium Imaging Assay cluster_analysis Data Analysis culture HEK293 Cell Culture transfect Transfect with TRP Channel Plasmid culture->transfect load_dye Load with Calcium Dye (e.g., Fura-2 AM) transfect->load_dye wash Wash with Physiological Buffer load_dye->wash pre_incubate Pre-incubate with this compound wash->pre_incubate add_agonist Add Specific TRP Channel Agonist pre_incubate->add_agonist record Record Fluorescence Change add_agonist->record normalize Normalize Fluorescence Data record->normalize fit_curve Fit Dose-Response Curve normalize->fit_curve calculate_ic50 Calculate IC50 Value fit_curve->calculate_ic50

Caption: Workflow for determining this compound selectivity using a calcium influx assay.

Q3: What signaling pathways are affected by this compound?

As a TRPV4 antagonist, this compound primarily blocks the downstream signaling cascades initiated by TRPV4 activation. TRPV4 is a non-selective cation channel that, upon activation, leads to an influx of Ca2+, triggering various cellular responses.

Signaling Pathway Diagram: TRPV4 Antagonism by this compound

G cluster_stimuli TRPV4 Agonists cluster_channel TRPV4 Channel cluster_downstream Downstream Signaling agonist 4α-PDD / Hypotonicity TRPV4 TRPV4 agonist->TRPV4 Activates ca_influx Ca2+ Influx TRPV4->ca_influx Mediates RN1734 This compound RN1734->TRPV4 Inhibits cellular_response Cellular Responses (e.g., Vasodilation, Cytokine Release) ca_influx->cellular_response

Caption: this compound blocks TRPV4-mediated Ca2+ influx and downstream signaling.

By inhibiting TRPV4, this compound has been shown to:

  • Block TRPV4-mediated vasodilation of arterioles.[1]

  • Decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[2][3]

Disclaimer: This information is intended for research use only. For specific experimental applications, please refer to the relevant product datasheets and published literature.

References

Technical Support Center: RN-1734 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RN-1734 in in vivo experiments.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the in vivo administration of this compound, a selective TRPV4 antagonist.

Issue 1: Compound Precipitation in Formulation or During Administration

Potential Cause: this compound has low aqueous solubility, making precipitation a significant risk, especially when preparing aqueous dilutions for injection.

Troubleshooting Steps:

  • Vehicle Selection: Due to its hydrophobic nature, this compound requires a non-aqueous or co-solvent-based vehicle for in vivo administration. A commonly used formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. For oral administration, a suspension in carboxymethyl cellulose (CMC-Na) can be considered.

  • Formulation Preparation:

    • Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components.

    • Add aqueous components (e.g., saline) slowly while vortexing to avoid shocking the compound out of solution.

    • Visually inspect the final formulation for any precipitates before administration. If particulates are observed, the formulation should be remade.

  • Precipitation Upon Injection: Even if the formulation is clear, the compound may precipitate upon contact with physiological fluids.

    • Consider using a formulation with a higher concentration of solubilizing agents, if tolerated by the animals.

    • Administer the injection slowly to allow for gradual dilution in the intraperitoneal space or bloodstream.

Issue 2: Inconsistent or Lack of Efficacy in Animal Models

Potential Cause: This could be due to poor bioavailability, rapid metabolism, or issues with the experimental model itself.

Troubleshooting Steps:

  • Bioavailability: The choice of vehicle and route of administration significantly impacts bioavailability.

    • For systemic effects, intraperitoneal (i.p.) injection is a common route for this compound.

    • Ensure the formulation is optimized for solubility to maximize absorption.

  • Dosing:

    • Review the literature for effective dose ranges in similar animal models. Doses can vary depending on the species, disease model, and desired therapeutic effect.

    • If no effect is observed, a dose-response study may be necessary to determine the optimal dose.

    • Consider the timing of administration relative to the experimental endpoint. It may be necessary to administer the compound more frequently or use a sustained-release formulation if rapid clearance is suspected.

  • Model-Specific Factors:

    • Ensure the animal model is appropriate for studying the role of TRPV4 in the pathology of interest.

    • Confirm the expression and functional relevance of TRPV4 in the target tissue of your model.

Issue 3: Adverse Effects or Animal Distress Post-Injection

Potential Cause: The vehicle components or the compound itself may cause local irritation, toxicity, or systemic side effects.

Troubleshooting Steps:

  • Vehicle Toxicity:

    • High concentrations of DMSO can cause local irritation and inflammation. The recommended concentration for i.p. injection is typically below 10%.

    • Polysorbates like Tween 80 have been associated with hypersensitivity reactions in some cases.

    • Always run a vehicle-only control group to distinguish between vehicle-induced effects and compound-specific toxicity.

  • Compound-Specific Effects:

    • This compound is a selective TRPV4 antagonist, but off-target effects are possible at higher concentrations. It has been noted to block ATP-sensitive K+ channels.

    • Monitor animals closely after injection for any signs of distress, such as lethargy, ruffled fur, or changes in behavior.

    • If adverse effects are observed, consider reducing the dose or exploring alternative formulations.

  • Injection Technique:

    • Improper i.p. injection technique can lead to injury to internal organs. Ensure proper restraint and needle placement. For mice, the injection should be in the lower right quadrant of the abdomen.[1][2][3]

    • Use an appropriate needle gauge (e.g., 25-27G for mice) and limit the injection volume based on the animal's weight.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[4] For long-term storage, it is advisable to prepare concentrated stock solutions in a high-quality, anhydrous solvent like DMSO and store them at -20°C or -80°C.

Q2: Can I administer this compound dissolved in saline?

A2: No, this compound is poorly soluble in aqueous solutions like saline. Attempting to dissolve it directly in saline will likely result in precipitation and an inaccurate dose being administered. A co-solvent system is necessary for in vivo administration.

Q3: What is a suitable vehicle for intraperitoneal (i.p.) injection of this compound?

A3: A commonly cited vehicle for i.p. administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. It is crucial to prepare this formulation carefully to ensure the compound remains in solution.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is a selective antagonist for TRPV4 over other TRP channels like TRPV1, TRPV3, and TRPM8, it has been reported to also block ATP-sensitive K+ channels. Researchers should be mindful of this potential off-target activity when interpreting their results.

Q5: How should I handle and store this compound?

A5: this compound powder should be stored at +4°C.[4] Stock solutions in solvents like DMSO can be stored at -20°C for up to a month or -80°C for longer periods. It is recommended to prepare and use diluted aqueous formulations on the same day.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO35.33100
Ethanol17.6750

Data sourced from Tocris Bioscience.[4]

Table 2: Example In Vivo Formulations for this compound

Administration RouteVehicle Composition
Intraperitoneal (i.p.)10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Oral (Suspension)Carboxymethyl cellulose (CMC-Na) in water

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

Objective: To prepare a 1 mg/mL solution of this compound for i.p. administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Methodology:

  • Weigh the required amount of this compound powder in a sterile container.

  • Add DMSO to a final concentration of 10% of the total volume and vortex until the powder is completely dissolved. For example, for a final volume of 1 mL, add 100 µL of DMSO.

  • Add PEG300 to a final concentration of 40% of the total volume (400 µL for a 1 mL final volume) and vortex thoroughly.

  • Add Tween 80 to a final concentration of 5% of the total volume (50 µL for a 1 mL final volume) and vortex until the solution is homogeneous.

  • Slowly add sterile saline to bring the formulation to the final volume (450 µL for a 1 mL final volume) while continuously vortexing.

  • Visually inspect the final solution for any signs of precipitation. The solution should be clear.

  • Use the formulation on the same day it is prepared.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Objective: To correctly perform an i.p. injection in a mouse.

Materials:

  • Prepared this compound formulation

  • Appropriately sized syringe (e.g., 1 mL)

  • Sterile needle (25-27 gauge)

  • 70% ethanol for disinfection

  • Gauze or cotton swabs

Methodology:

  • Properly restrain the mouse to expose the abdomen.

  • Tilt the mouse's head slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[1][2]

  • Clean the injection site with 70% ethanol.

  • Insert the needle, bevel up, at a 15-20 degree angle.

  • Aspirate by pulling back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new needle.

  • Slowly inject the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Mandatory Visualizations

TRPV4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimuli Stimuli TRPV4 TRPV4 Stimuli->TRPV4 Activates Ca2_influx Ca2+ Influx TRPV4->Ca2_influx Mediates Downstream_Signaling Downstream Signaling (e.g., NF-κB activation) Ca2_influx->Downstream_Signaling Cellular_Response Cellular Response (e.g., Inflammation) Downstream_Signaling->Cellular_Response RN1734 This compound RN1734->TRPV4 Inhibits

Caption: this compound inhibits the TRPV4 signaling pathway.

InVivo_Experimental_Workflow Start Start Formulation Prepare this compound Formulation Start->Formulation Dissolve Dissolve this compound in DMSO Formulation->Dissolve Add_Excipients Add PEG300 & Tween 80 Dissolve->Add_Excipients Add_Saline Slowly Add Saline Add_Excipients->Add_Saline Check_Precipitation Precipitate? Add_Saline->Check_Precipitation Administration Animal Administration (e.g., i.p. injection) Check_Precipitation->Administration No Remake Remake Formulation Check_Precipitation->Remake Yes Endpoint Experimental Endpoint (e.g., behavioral test, tissue collection) Administration->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End Remake->Formulation

Caption: Workflow for this compound in vivo experiments.

References

Technical Support Center: RN-1734 Cytotoxicity Assessment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RN-1734 in cell culture-based cytotoxicity assessments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1] Its primary mechanism of action is the inhibition of this ion channel, which prevents the influx of calcium (Ca²⁺) into the cell. This disruption of calcium signaling can affect various downstream cellular processes.

Q2: How does inhibition of TRPV4 by this compound lead to cytotoxicity?

The cytotoxic effects of this compound are linked to its role as a TRPV4 antagonist. By blocking the TRPV4 channel, this compound inhibits the influx of calcium. This can suppress downstream signaling pathways, such as the NF-κB pathway, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2] In some cell types, this disruption of cellular signaling can ultimately lead to a reduction in cell viability and proliferation.

Q3: In which solvent should I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).

Q4: What is a typical concentration range for this compound in a cytotoxicity assay?

Based on published data, concentrations ranging from 1 µM to 100 µM have been used to assess the cytotoxicity of this compound in cell culture.[3] The optimal concentration range will depend on the specific cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 value for your cell line of interest.

Data Presentation

This compound Cytotoxicity (IC50)
Cell LineCell TypeAssayIC50 (µM)Reference
G-361Human MelanomaMTT39.48[1][3]

Experimental Protocols

Detailed Protocol for Determining the IC50 of this compound using an MTT Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound in adherent cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Adherent cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Include a "vehicle control" group treated with the same final concentration of DMSO as the this compound treated wells.

    • Also, include a "no-cell" blank control (medium only) and an "untreated cell" control (cells with medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background absorbance in "no-cell" control wells - Contamination of the culture medium.- this compound or DMSO may be interacting with the MTT reagent.- Use fresh, sterile medium.- Run a control plate with medium, DMSO, and various concentrations of this compound without cells to check for direct reduction of MTT. If an interaction is observed, consider using an alternative cytotoxicity assay (e.g., LDH release assay).
Low signal or poor formazan crystal formation - Low cell number or poor cell health.- Insufficient incubation time with MTT.- this compound may be affecting mitochondrial function, which is essential for MTT reduction.- Optimize cell seeding density and ensure cells are healthy and in the logarithmic growth phase.- Increase the incubation time with MTT (up to 4 hours).- Consider using a cytotoxicity assay that is not dependent on mitochondrial function, such as a trypan blue exclusion assay or a crystal violet assay.
Incomplete dissolution of formazan crystals - Inadequate volume or mixing of the solubilization solution.- The formazan crystals are not fully accessible to the solvent.- Ensure the volume of the solubilization solution is sufficient to cover the bottom of the well.- Increase the shaking time or gently pipette up and down to aid dissolution.
High variability between replicate wells - Uneven cell seeding.- "Edge effect" in the 96-well plate (evaporation from outer wells).- Pipetting errors.- Ensure a homogenous cell suspension before and during seeding.- Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.- Use calibrated pipettes and proper pipetting techniques.
Unexpectedly high cell viability at high this compound concentrations - this compound may precipitate at high concentrations in the culture medium.- The cytotoxic effect may be biphasic.- Visually inspect the wells for any signs of precipitation. If observed, the effective concentration of the compound is lower than intended. Consider using a lower concentration range or a different solvent system if possible.- Perform a wider range of dilutions to fully characterize the dose-response curve.
Discrepancy with previously published IC50 values - Different cell line or passage number.- Variations in experimental conditions (e.g., seeding density, incubation time, serum concentration).- Different assay method used.- Ensure the cell line and experimental parameters are as close as possible to the published study.- Calibrate your assay with a known cytotoxic compound to ensure it is performing as expected.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_treatment Add this compound to Cells seed_plate->add_treatment prep_rn1734 Prepare this compound Dilutions prep_rn1734->add_treatment incubate_treatment Incubate (24-72h) add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.

signaling_pathway This compound Mechanism of Action RN1734 This compound TRPV4 TRPV4 Channel RN1734->TRPV4 Inhibits Ca_influx Ca²⁺ Influx TRPV4->Ca_influx NFkB NF-κB Pathway Ca_influx->NFkB Activates Cytokines TNF-α & IL-1β Production NFkB->Cytokines Induces Cytotoxicity Decreased Cell Viability NFkB->Cytotoxicity

Caption: Simplified signaling pathway of this compound's cytotoxic effect.

References

minimizing variability in RN-1734 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental outcomes using the TRPV4 antagonist, RN-1734.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Its primary mechanism of action is to block the influx of calcium (Ca2+) through the TRPV4 channel, thereby inhibiting downstream signaling pathways.[1][2]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[3] For long-term storage, it is recommended to store the solid compound at -20°C for up to three years. In solvent, it can be stored at -80°C for up to one year.[1]

Q3: What are the known off-target effects of this compound?

A3: While this compound is highly selective for TRPV4 over other TRP channels like TRPV1, TRPV3, and TRPM8, some studies suggest it may also block ATP-sensitive K+ channels at higher concentrations. It is crucial to use the lowest effective concentration to minimize potential off-target effects.

Q4: How does the expression of TRPV4 vary between different cell lines and tissues?

A4: TRPV4 expression can vary significantly across different cell types and tissues. It is widely expressed in the human body, including the brain, kidney, bladder, skin, lung, heart, and gut.[4][5] It is advisable to confirm TRPV4 expression in your specific cell line or tissue of interest via qPCR or Western blot before initiating experiments.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells/animals. 1. Inconsistent this compound concentration: Inaccurate pipetting or serial dilutions. 2. Cellular heterogeneity: Variation in TRPV4 expression or cell health across the plate/animals. 3. Edge effects in multi-well plates: Evaporation leading to increased compound concentration in outer wells.1. Pipetting Technique: Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for each concentration to add to replicate wells. 2. Cell Culture Practice: Ensure a homogenous single-cell suspension before seeding. Avoid using cells that are over-confluent or have been passaged too many times. 3. Plate Layout: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.
No observable effect of this compound. 1. Low or no TRPV4 expression: The cell line or tissue may not express functional TRPV4 channels. 2. Compound inactivity: this compound may have degraded due to improper storage or handling. 3. Suboptimal experimental conditions: Incorrect concentration, incubation time, or agonist stimulation.1. Validate TRPV4 Expression: Confirm TRPV4 mRNA or protein expression in your experimental model. 2. Check Compound Integrity: Use a fresh stock of this compound. Verify its activity in a validated positive control cell line known to express TRPV4. 3. Optimize Protocol: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific assay.
Unexpected or contradictory results. 1. DMSO/vehicle effects: The solvent used to dissolve this compound may be affecting cell viability or the experimental readout.[6][7][8] 2. Off-target effects: this compound may be interacting with other cellular targets at the concentration used. 3. Compound precipitation: this compound may precipitate out of solution in aqueous cell culture media, reducing its effective concentration.1. Vehicle Control: Always include a vehicle-only control group with the same final concentration of DMSO as the this compound treated groups. Keep the final DMSO concentration below 0.5% to minimize toxicity.[6][7] 2. Concentration Optimization: Use the lowest effective concentration of this compound as determined by a dose-response curve. 3. Solubility Check: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is suspected, consider using a different formulation or a lower concentration.
High background in calcium flux assays. 1. Autofluorescence of this compound or other compounds. 2. Cellular stress: Cells may be unhealthy, leading to leaky membranes and altered calcium homeostasis.1. Blank Measurement: Include wells with this compound in media without cells to measure any background fluorescence. 2. Cell Health: Ensure cells are healthy and not stressed before starting the assay. Use appropriate positive and negative controls for calcium flux, such as ionomycin and a calcium-free buffer with EGTA, respectively.[9]

Experimental Protocols

In Vitro Calcium Flux Assay

This protocol outlines a method for measuring the inhibitory effect of this compound on TRPV4-mediated calcium influx in a cell-based assay.

Materials:

  • Cells expressing TRPV4 (e.g., HEK293-TRPV4)

  • Cell culture medium

  • This compound

  • TRPV4 agonist (e.g., GSK1016790A)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • DMSO

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Seeding: Seed TRPV4-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the cell culture medium and add 100 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a 2X concentrated solution of this compound and a TRPV4 agonist in HBSS. Include a vehicle control (DMSO) and a no-agonist control.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for 1-2 minutes.

  • Compound Addition: Add 100 µL of the 2X this compound or vehicle solution to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Add 20 µL of the TRPV4 agonist solution to the wells and immediately begin recording the fluorescence intensity for 5-10 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the vehicle control to determine the percent inhibition by this compound.

In Vitro NF-κB Reporter Assay

This protocol describes a method to assess the effect of this compound on NF-κB activation downstream of TRPV4.

Materials:

  • Cells co-expressing TRPV4 and an NF-κB reporter construct (e.g., luciferase or GFP)

  • Cell culture medium

  • This compound

  • TRPV4 agonist (e.g., GSK1016790A) or inflammatory stimulus (e.g., LPS)

  • Luciferase assay reagent or fluorescence microscope/plate reader

  • White, opaque 96-well plates (for luciferase assay)

  • DMSO

Methodology:

  • Cell Seeding: Seed cells co-expressing TRPV4 and the NF-κB reporter into a 96-well plate.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Add the TRPV4 agonist or inflammatory stimulus to the wells and incubate for an appropriate time to allow for reporter gene expression (typically 6-24 hours).

  • Reporter Measurement:

    • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

    • GFP Assay: Measure the GFP fluorescence using a fluorescence microscope or plate reader.

  • Data Analysis: Normalize the reporter signal to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay). Calculate the percent inhibition of NF-κB activation by this compound relative to the stimulated vehicle control.

Data Presentation

Table 1: Selectivity and Potency of this compound

TargetIC50 (µM)Species
TRPV42.3Human
TRPV45.9Mouse
TRPV43.2Rat
TRPV1>100Human
TRPV3>30Human
TRPM8>30Human

Data compiled from multiple sources.

Mandatory Visualization

TRPV4_Signaling_Pathway Stimulus TRPV4 Agonist (e.g., GSK1016790A, Shear Stress) TRPV4 TRPV4 Channel Stimulus->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx RN1734 This compound RN1734->TRPV4 Downstream Downstream Signaling Cascades Ca_influx->Downstream NFkB_activation NF-κB Activation Downstream->NFkB_activation Cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NFkB_activation->Cytokine_production

Caption: this compound inhibits TRPV4-mediated signaling.

Experimental_Workflow_Troubleshooting Start Experiment Start Protocol Follow Standard Protocol Start->Protocol Results Analyze Results Protocol->Results Expected Results as Expected? Results->Expected Success Experiment Successful Expected->Success Yes Troubleshoot Troubleshooting Guide Expected->Troubleshoot No Check_Reagents Check Reagent Quality (e.g., this compound integrity) Troubleshoot->Check_Reagents Check_Cells Validate Cell Model (e.g., TRPV4 expression) Troubleshoot->Check_Cells Check_Controls Verify Controls (Vehicle, Positive/Negative) Troubleshoot->Check_Controls Revise_Protocol Revise Protocol Check_Reagents->Revise_Protocol Check_Cells->Revise_Protocol Check_Controls->Revise_Protocol Revise_Protocol->Protocol

Caption: Logical workflow for troubleshooting experiments.

References

RN-1734 quality control and purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity analysis, and effective use of RN-1734, a selective TRPV4 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] Its mechanism of action involves binding to the TRPV4 channel, which blocks the influx of calcium (Ca²⁺) that is normally triggered by TRPV4 agonists.[3] This inhibition of calcium signaling can lead to various downstream effects, such as the suppression of inflammatory responses by inhibiting the NF-κB signaling pathway and reducing the production of cytokines like TNF-α and IL-1β.[2][4]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in organic solvents such as DMSO and ethanol but is insoluble in water. For optimal stability, the solid compound should be stored at -20°C for up to three years.[4] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for one month.[1]

Q3: How can I be sure of the purity of the this compound I purchased?

Reputable suppliers provide a batch-specific Certificate of Analysis (CoA) that details the purity of the compound, typically determined by High-Performance Liquid Chromatography (HPLC) and identity confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][5] Purity levels for research-grade this compound are generally high, often ≥95% or greater.[3]

Q4: What is the typical concentration of this compound to use in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. However, a common starting point for in vitro studies is a concentration of 10 µM.[2][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay, starting from a low micromolar range.[6][7]

Quantitative Data Summary

The following tables provide key quantitative data for this compound to assist in experimental design.

Table 1: Biological Activity and Selectivity

TargetSpeciesIC₅₀Selectivity vs. TRPV4Reference
TRPV4Human2.3 µM-
TRPV4Rat3.2 µM-
TRPV4Mouse5.9 µM-
TRPV3Not Specified>30 µM>13-fold
TRPM8Not Specified>30 µM>13-fold
TRPV1Not Specified>100 µM>43-fold

Table 2: Physicochemical and Solubility Data

PropertyValueReference
Molecular Weight353.31 g/mol [3]
FormulaC₁₄H₂₂Cl₂N₂O₂S[3]
Solubility
DMSOUp to 100 mM (approx. 35 mg/mL)
EthanolUp to 50 mM (approx. 18 mg/mL)
WaterInsoluble[1]

Table 3: Recommended Storage and Stability

FormStorage TemperatureShelf LifeReference
Solid Powder-20°C3 years[4]
In Solvent-80°C1 year[4]
In Solvent-20°C1 month[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Media 1. The final concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.2. The concentration of the DMSO stock solution is too high, causing it to precipitate when diluted.1. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to maintain solubility.[6]2. Prepare an intermediate dilution of the stock solution in serum-free media before adding it to the final culture.
Inconsistent or No Biological Effect 1. Compound Degradation: The compound may be unstable in the culture medium at 37°C over long incubation periods.2. Incorrect Concentration: The concentration used may be too low for the specific cell line or assay.3. Cell Health: Cells may be unhealthy, have a high passage number, or were seeded at an inconsistent density.[7]1. For long-term experiments (>24 hours), consider refreshing the media with newly diluted this compound every 24-48 hours.[8]2. Perform a dose-response curve to identify the optimal effective concentration.[9]3. Use cells with a low passage number and ensure consistent cell seeding. Always include a positive control to validate the assay's responsiveness.[7]
Observed Cytotoxicity 1. High Concentration: The concentration of this compound is too high and is causing off-target toxic effects.2. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) is toxic to the cells.1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold of this compound for your specific cell line.[7]2. Ensure the final vehicle concentration is consistent across all treatments, including the vehicle-only control, and is at a non-toxic level (e.g., ≤0.1% DMSO).[6]
Variability Between Experiments 1. Stock Solution Issues: Inconsistent preparation or multiple freeze-thaw cycles of the stock solution.2. Inconsistent Handling: Variations in incubation times, cell density, or reagent preparation.1. Prepare fresh stock solutions or use freshly thawed aliquots for each experiment. Avoid repeated freeze-thaw cycles.[8]2. Standardize all experimental parameters, including cell seeding density, incubation times, and reagent preparation protocols.[7]

Visualized Workflows and Pathways

Troubleshooting_Workflow cluster_checks Initial Checks cluster_investigation Deeper Investigation cluster_solutions Solutions & Optimizations start Problem Observed: Inconsistent or Unexpected Results check_conc Verify this compound Concentration & Dilutions start->check_conc check_solvent Check Final Solvent (DMSO) Concentration (≤0.1%) start->check_solvent check_cells Confirm Cell Health, Passage #, & Seeding Density start->check_cells precip Issue: Precipitation? check_conc->precip toxicity Issue: Cytotoxicity? check_solvent->toxicity no_effect Issue: No Effect? check_cells->no_effect precip->no_effect No sol_precip Lower Final Concentration or Use Serial Dilution precip->sol_precip Yes no_effect->toxicity No sol_no_effect Perform Dose-Response Curve & Check Compound Stability no_effect->sol_no_effect Yes sol_toxicity Determine Non-Toxic Range with Viability Assay toxicity->sol_toxicity Yes end_node Optimized Experiment toxicity->end_node No sol_precip->end_node sol_no_effect->end_node sol_toxicity->end_node TRPV4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPV4 TRPV4 Channel Ca_ion Ca²⁺ TRPV4->Ca_ion Blocks Influx RN1734 This compound RN1734->TRPV4 Inhibits IKK IκK Complex Ca_ion->IKK Activates IkB IκB IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Inflammatory Genes (TNF-α, IL-1β) DNA->Cytokines Gene Transcription Experimental_Workflow A 1. Seed microglial cells in culture plates and allow to adhere overnight. B 2. Pre-treat cells with this compound (e.g., 10 µM) or Vehicle (DMSO) for 3 hours. A->B C 3. Add pro-inflammatory stimulus (e.g., 1 µg/mL LPS) to the same wells. B->C D 4. Incubate for 24 hours at 37°C, 5% CO₂. C->D E 5. Collect cell culture supernatant. D->E F 6. Analyze supernatant for cytokine levels (e.g., TNF-α) using ELISA. E->F G 7. Compare cytokine levels between This compound treated and vehicle control groups. F->G

References

Validation & Comparative

A Comparative Guide to TRPV4 Antagonists: RN-1734 versus HC-067047

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel implicated in a wide array of physiological processes, including mechanosensation, osmosensation, and thermosensation. Its involvement in pathological conditions such as pain, inflammation, oedema, and bladder dysfunction has made it a compelling target for therapeutic intervention. This guide provides an objective, data-driven comparison of two widely used small-molecule TRPV4 antagonists: RN-1734 and HC-067047.

Quantitative Data Comparison

The following table summarizes the key pharmacological and physical properties of this compound and HC-067047, offering a clear side-by-side comparison of their performance characteristics.

PropertyThis compoundHC-067047
Potency (IC₅₀)
Human TRPV4 (hTRPV4)2.3 µM[1][2]48 nM[3][4]
Rat TRPV4 (rTRPV4)3.2 µM[1][2]133 nM[3][4]
Mouse TRPV4 (mTRPV4)5.9 µM[1][2]17 nM[3][4]
Mechanism of Action Selective TRPV4 Antagonist[5]Potent, Selective, Reversible, Non-competitive TRPV4 Antagonist[6]
Selectivity Selective over TRPV1 (>100 µM), TRPV3 (>30 µM), and TRPM8 (>30 µM)[1].Highly selective over TRPV1, TRPV2, TRPV3 (>100-fold)[6].
Molecular Weight 353.31 g/mol [1]471.51 g/mol
Chemical Formula C₁₄H₂₂Cl₂N₂O₂SC₂₆H₂₈F₃N₃O₂
Solubility DMSO (≤ 100 mM), Ethanol (≤ 50 mM)[2]DMSO (≤ 100 mM), Ethanol (≤ 25 mM)

Detailed Performance Analysis

Potency and Efficacy

The most striking difference between the two compounds is their potency. HC-067047 operates in the nanomolar range, exhibiting significantly higher potency across human, rat, and mouse TRPV4 orthologs compared to This compound , which has IC₅₀ values in the low micromolar range.[2][3] This makes HC-067047 a more suitable candidate for studies requiring high-affinity binding and for in vivo applications where lower doses can be used to achieve a therapeutic effect, potentially reducing off-target effects.[6]

Selectivity Profile

Both compounds demonstrate good selectivity for TRPV4 over other related TRP channels.[1][6] this compound is well-characterized as being selective against TRPV1, TRPV3, and TRPM8.[1] HC-067047 is described as being highly selective, with IC₅₀ values at least 100-fold higher for the closely related channels TRPV1, TRPV2, and TRPV3.[6] This high degree of selectivity is critical for attributing observed biological effects specifically to the inhibition of TRPV4.

Mechanism of Action

While both molecules function as TRPV4 antagonists, their precise mechanisms differ. This compound has been shown to completely inhibit both ligand- and hypotonicity-activated TRPV4.[5] HC-067047 is characterized as a reversible and non-competitive antagonist.[6] This non-competitive nature suggests that HC-067047 can inhibit TRPV4 activation by a variety of distinct stimuli, including heat, cell swelling, and chemical ligands, making it a versatile tool for studying TRPV4 function under diverse physiological conditions.[6]

In Vivo Applications

HC-067047 has been successfully used in several in vivo models. For instance, it has been shown to increase functional bladder capacity and reduce urination frequency in mouse and rat models of cystitis, demonstrating its on-target in vivo efficacy.[4][6] Pharmacokinetic studies in rats have shown that after an intraperitoneal injection, HC-067047 levels remain significantly above its IC₅₀ for rTRPV4 for over two hours.[6] this compound has also been used in vivo to demonstrate that TRPV4 activation in the brain can generate a depressor action in response to hypotonicity.[7]

Signaling Pathways and Experimental Workflows

TRPV4 Signaling Pathway

TRPV4 acts as a cellular sensor for a variety of physical and chemical stimuli. Its activation leads to an influx of cations, primarily Ca²⁺, which initiates a cascade of downstream signaling events.[8][9] These pathways are cell-type specific but often involve the activation of kinases, transcription factors, and other effector proteins that regulate processes like vasodilation, inflammation, and fibrotic gene expression.[9][10][11]

TRPV4_Signaling_Pathway cluster_stimuli Activators cluster_channel Channel cluster_antagonists Antagonists cluster_response Cellular Response Mechanical Stimuli Mechanical Stimuli TRPV4 TRPV4 Mechanical Stimuli->TRPV4 Thermal Stimuli (>27°C) Thermal Stimuli (>27°C) Thermal Stimuli (>27°C)->TRPV4 Chemical Ligands (4α-PDD, EETs) Chemical Ligands (4α-PDD, EETs) Chemical Ligands (4α-PDD, EETs)->TRPV4 Ca2+ Influx Ca2+ Influx TRPV4->Ca2+ Influx Activation This compound This compound This compound->TRPV4 HC-067047 HC-067047 HC-067047->TRPV4 Downstream Effectors Downstream Effectors (e.g., eNOS, RhoA, p38-MAPK, YAP/TAZ) Ca2+ Influx->Downstream Effectors Physiological Outcomes Physiological Outcomes (Vasodilation, Inflammation, Gene Expression) Downstream Effectors->Physiological Outcomes

Caption: TRPV4 Signaling Pathway and Points of Inhibition.

Experimental Workflow: Antagonist Evaluation

A typical workflow for evaluating a novel TRPV4 antagonist involves a multi-step process, starting with in vitro screening and progressing to more complex cellular and in vivo assays to confirm potency, selectivity, and efficacy.

Experimental_Workflow A 1. In Vitro Screening (e.g., FLIPR-based Ca2+ assay on TRPV4-expressing cell line) B 2. Electrophysiology (Whole-cell patch-clamp to confirm channel current inhibition) A->B Confirm Hits C 3. Selectivity Panel (Test against other TRP channels - TRPV1, TRPV3, TRPM8 etc.) B->C Assess Specificity D 4. In Vivo PK/PD (Pharmacokinetic and pharmacodynamic studies in rodents) C->D Evaluate Drug-like Properties E 5. In Vivo Efficacy (Test in disease models, e.g., cystitis, neuropathic pain) D->E Test Therapeutic Potential

Caption: General experimental workflow for TRPV4 antagonist validation.

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol is used to determine the potency (IC₅₀) of an antagonist by measuring its ability to inhibit agonist-induced calcium influx in cells expressing TRPV4.

  • Cell Culture: Plate HEK293 cells stably expressing human TRPV4 onto 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, typically 2-5 µM) in HBSS, often containing 0.02% Pluronic F-127 to aid dispersion. Incubate in the dark at 37°C for 30-60 minutes.

  • Antagonist Incubation: Wash the cells twice with HBSS to remove excess dye. Add HBSS containing various concentrations of the test antagonist (e.g., this compound or HC-067047) to the wells. Incubate for 15-20 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR Tetra®). Establish a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~515 nm) for approximately 1-2 minutes.

  • Agonist Addition: Add a known TRPV4 agonist (e.g., 4α-PDD at its EC₈₀ concentration) to all wells and immediately begin recording the change in fluorescence intensity for 5-10 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Plot the percentage inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the inhibition of ion currents through the TRPV4 channel.

  • Cell Preparation: Use cultured cells expressing the desired TRPV4 ortholog (e.g., HEK293-hTRPV4). Plate cells on glass coverslips 24-48 hours before recording.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4).

  • Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP; pH 7.2).

  • Recording Procedure:

    • Approach a cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

    • Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

    • Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

    • Apply a voltage ramp or step protocol to elicit currents.

    • Activate TRPV4 by adding an agonist (e.g., 4α-PDD or GSK1016790A) to the extracellular perfusion solution and record the resulting current.

    • After a stable baseline current is achieved, co-perfuse the agonist with varying concentrations of the antagonist (this compound or HC-067047).

  • Data Analysis: Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the presence of the agonist alone and with different concentrations of the antagonist. Calculate the percentage inhibition and determine the IC₅₀ value as described for the calcium assay.[12]

Conclusion and Recommendations

Both this compound and HC-067047 are valuable pharmacological tools for investigating the function of the TRPV4 channel.

  • HC-067047 is the superior choice for experiments demanding high potency and selectivity. Its nanomolar activity makes it ideal for in vivo studies where minimizing dosage and potential off-target effects is crucial.[6] Its characterization as a non-competitive antagonist also makes it a robust inhibitor against various modes of TRPV4 activation.

  • This compound , while less potent, is a well-established and frequently cited selective TRPV4 antagonist.[5][7] It serves as a reliable tool for in vitro studies, particularly when direct comparison with a large body of existing literature is desired.

The choice between these two antagonists will ultimately depend on the specific requirements of the experimental design, including the desired potency, the model system being used, and the need for comparison with previous studies.

References

A Comparative In Vivo Efficacy Analysis of TRPV4 Antagonists: RN-1734 and GSK2193874

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of two prominent Transient Receptor Potential Vanilloid 4 (TRPV4) channel antagonists: RN-1734 and GSK2193874. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

At a Glance: Key In Vivo Findings

CompoundIndicationAnimal ModelKey Efficacy Endpoints
This compound Demyelination / NeuroinflammationCuprizone-induced mouse model of demyelination- Alleviated demyelination in the corpus callosum. - Inhibited glial activation. - Reduced production of pro-inflammatory cytokines TNF-α and IL-1β.
GSK2193874 Pulmonary Edema / Heart FailureRodent models of acute and chronic heart failure (e.g., aortic banding)- Prevented and resolved pulmonary edema. - Enhanced arterial oxygenation. - Preserved endothelial cell integrity.

In-Depth Efficacy Data

This compound in a Murine Model of Demyelination

In a well-established cuprizone-induced model of demyelination, this compound demonstrated significant therapeutic effects by mitigating myelin sheath damage and reducing associated neuroinflammation.

ParameterModelTreatment GroupControl Group (Vehicle)Outcome
Myelination (g-ratio)Cuprizone-fed miceDecreased g-ratioIncreased g-ratioThis compound treatment improved myelination, reversing the pathological increase in the g-ratio of the myelin sheath.[1]
Glial ActivationCuprizone-fed miceInhibitedMarkedly activatedThis compound effectively suppressed the activation of glial cells, a key driver of neuroinflammation in demyelinating diseases.[1][2]
TNF-α LevelsCuprizone-fed miceReducedElevatedTreatment with this compound led to a significant decrease in the production of the pro-inflammatory cytokine TNF-α.[1][2]
IL-1β LevelsCuprizone-fed miceReducedElevatedA notable reduction in the levels of the pro-inflammatory cytokine IL-1β was observed following this compound administration.[1][2]
GSK2193874 in Rodent Models of Pulmonary Edema and Heart Failure

GSK2193874, an orally active and potent TRPV4 antagonist, has shown considerable efficacy in preclinical models of pulmonary edema, a common and serious complication of heart failure.

ParameterModelTreatment GroupControl Group (Vehicle)Outcome
Pulmonary Edema (Lung Weight)Acute and chronic heart failure models in rodentsInhibited increase in lung weightIncreased lung weightGSK2193874 pretreatment significantly prevented the development of pulmonary edema.[3][4] It also resolved established pulmonary edema.[3][4]
Arterial Oxygenation (PaO₂)Acute heart failure model (aortic banding) in ratsNormalized PaO₂Reduced PaO₂GSK2193874 treatment enhanced arterial oxygenation, indicating improved lung function.[3][4]
Endothelial Barrier FunctionIn vitro and in vivo modelsPreservedDisruptedBy inhibiting TRPV4-mediated Ca²⁺ influx, GSK2193874 maintained the integrity of the endothelial barrier.[3][4]

Experimental Protocols

This compound in the Cuprizone-Induced Demyelination Mouse Model

Objective: To evaluate the efficacy of this compound in preventing demyelination and neuroinflammation.

Animal Model: C57BL/6 mice are typically used for this model.

Induction of Demyelination: Mice are fed a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum.[5][6]

Treatment Protocol:

  • Compound: this compound

  • Dosage: Specific dosage can vary, but a representative study might use a dose administered systemically (e.g., intraperitoneally).

  • Frequency: Daily administration during the cuprizone feeding period.

  • Vehicle: A suitable vehicle, such as DMSO, is used for the control group.

Endpoint Analysis:

  • Histology: Brain sections are analyzed for myelination status using stains like Luxol Fast Blue or immunohistochemistry for myelin basic protein (MBP). The g-ratio (axon diameter to myelinated fiber diameter) is calculated from electron microscopy images to quantify myelin thickness.[1]

  • Immunohistochemistry: Glial activation is assessed by staining for markers such as Iba1 for microglia and GFAP for astrocytes.

  • Cytokine Analysis: Levels of TNF-α and IL-1β in brain tissue are quantified using methods like ELISA or qPCR.[1][2]

G cluster_0 Cuprizone Model Workflow cluster_1 Treatment Groups C57BL/6 Mice C57BL/6 Mice Cuprizone Diet (0.2%) Cuprizone Diet (0.2%) C57BL/6 Mice->Cuprizone Diet (0.2%) 5-6 weeks Demyelination Demyelination Cuprizone Diet (0.2%)->Demyelination Endpoint Analysis Endpoint Analysis Demyelination->Endpoint Analysis This compound This compound This compound->Demyelination Daily IP injection Vehicle Vehicle Vehicle->Demyelination Daily IP injection

Cuprizone-Induced Demyelination Model Workflow.
GSK2193874 in the Aortic Banding-Induced Heart Failure Rat Model

Objective: To assess the ability of GSK2193874 to prevent pulmonary edema in a model of acute heart failure.

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Induction of Heart Failure: Acute pressure overload is induced by surgical constriction of the ascending or abdominal aorta (aortic banding).[3][7][8]

Treatment Protocol:

  • Compound: GSK2193874

  • Administration: Can be administered orally or intravenously.[3][4]

  • Dosage: The effective dose is determined based on pharmacokinetic studies.

  • Timing: Administered as a pretreatment before aortic banding or as a treatment after the induction of heart failure.

  • Vehicle: A suitable vehicle is administered to the control group.

Endpoint Analysis:

  • Pulmonary Edema: Assessed by measuring the wet-to-dry weight ratio of the lungs.

  • Arterial Oxygenation: Blood gas analysis is performed to measure the partial pressure of oxygen in arterial blood (PaO₂).

  • Hemodynamics: Cardiovascular parameters such as blood pressure and heart rate are monitored.

G cluster_0 Aortic Banding Model Workflow cluster_1 Treatment Groups Sprague-Dawley Rats Sprague-Dawley Rats Aortic Banding Surgery Aortic Banding Surgery Sprague-Dawley Rats->Aortic Banding Surgery Acute Pressure Overload Heart Failure & Pulmonary Edema Heart Failure & Pulmonary Edema Aortic Banding Surgery->Heart Failure & Pulmonary Edema Endpoint Analysis Endpoint Analysis Heart Failure & Pulmonary Edema->Endpoint Analysis GSK2193874 GSK2193874 GSK2193874->Aortic Banding Surgery Pretreatment (Oral/IV) Vehicle Vehicle Vehicle->Aortic Banding Surgery Pretreatment (Oral/IV) G cluster_0 Microglial Cell TRPV4 TRPV4 Ca2+ Ca2+ TRPV4->Ca2+ Influx NF-kB NF-kB Ca2+->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Transcription Oligodendrocyte Apoptosis & Demyelination Oligodendrocyte Apoptosis & Demyelination Pro-inflammatory Cytokines->Oligodendrocyte Apoptosis & Demyelination This compound This compound This compound->TRPV4 Inhibition Demyelinating Stimuli Demyelinating Stimuli Demyelinating Stimuli->TRPV4 Activation G cluster_0 Endothelial Cell TRPV4 TRPV4 Ca2+ Ca2+ TRPV4->Ca2+ Influx Endothelial Barrier Disruption Endothelial Barrier Disruption Ca2+->Endothelial Barrier Disruption Pulmonary Edema Pulmonary Edema Endothelial Barrier Disruption->Pulmonary Edema GSK2193874 GSK2193874 GSK2193874->TRPV4 Inhibition Increased Hydrostatic Pressure Increased Hydrostatic Pressure Increased Hydrostatic Pressure->TRPV4 Activation

References

A Comparative Guide to the Selectivity and Potency of TRPV4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel implicated in a wide range of physiological processes and pathological conditions, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of the selectivity and potency of four prominent TRPV4 inhibitors: GSK2798745, GSK2193874, HC-067047, and RN-1734. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.

Data Presentation: Potency and Selectivity Comparison

The following tables summarize the quantitative data for the potency and selectivity of the selected TRPV4 inhibitors. Potency is primarily reported as the half-maximal inhibitory concentration (IC50) against TRPV4 channels from different species (human, rat, and mouse). Selectivity is presented as the IC50 or percentage of inhibition against a panel of other ion channels and receptors.

Inhibitor Human TRPV4 IC50 Rat TRPV4 IC50 Mouse TRPV4 IC50 Reference(s)
GSK27987451.8 nM1.6 nMNot Reported[1]
GSK219387440 nM2 nMNot Reported[2]
HC-06704748 nM133 nM17 nM[3][4][5]
This compound2.3 µM3.2 µM5.9 µM[6][7]

Table 1: Potency of TRPV4 Inhibitors

Inhibitor Off-Target Activity Reference(s)
GSK2798745 TRPM5, TRPA1, TRPC3, TRPC6>25 µM[8]
GSK2193874 TRPA1, TRPC3, TRPC6, TRPM8, TRPV1>25 µM[2][9]
Panel of ~200 human receptors, channels, and enzymesSelective
HC-067047 TRPV1, TRPV2, TRPV3, TRPM8Selective[3]
hERGReduced activity[5][10]
This compound TRPV1>100 µM[7]
TRPV3, TRPM8>30 µM[7]

Table 2: Selectivity Profile of TRPV4 Inhibitors

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to offer a comprehensive understanding of how the potency and selectivity data were generated.

Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay for Potency Determination

This assay is a high-throughput method used to measure changes in intracellular calcium concentration, a key indicator of TRPV4 channel activity.

Objective: To determine the IC50 value of a test compound against TRPV4.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, or mouse TRPV4.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM or a commercially available no-wash calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • TRPV4 Agonist: GSK1016790A or 4α-Phorbol 12,13-didecanoate (4α-PDD).

  • Test Compounds: TRPV4 inhibitors (GSK2798745, GSK2193874, HC-067047, this compound).

  • Instrument: FLIPR Tetra® or a similar fluorescent plate reader.

Procedure:

  • Cell Plating: Seed the TRPV4-expressing HEK293 cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Also, prepare a solution of the TRPV4 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first add the test compounds to the cell plate and incubate for a specified period (e.g., 10-15 minutes).

    • Subsequently, the instrument will add the TRPV4 agonist to stimulate the channels.

    • Fluorescence is measured before and after the addition of the agonist.

  • Data Analysis:

    • The change in fluorescence intensity reflects the influx of calcium through the TRPV4 channels.

    • The percentage of inhibition by the test compound is calculated relative to the response in the absence of the inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch Clamp Electrophysiology for Selectivity Profiling

This technique provides a direct measure of ion channel activity and is the gold standard for assessing the selectivity of a compound against a panel of ion channels.

Objective: To determine the effect of a test compound on the activity of various ion channels.

Materials:

  • Cell Lines: Cell lines stably expressing the target ion channels (e.g., hERG, Nav1.5, Cav1.2, and other TRP channels).

  • Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.

  • Internal Solution (Pipette Solution): Composition depends on the channel being studied but typically contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with KOH.

  • External Solution (Bath Solution): Composition depends on the channel but a typical solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Test Compounds: TRPV4 inhibitors at various concentrations.

  • Electrophysiology Rig: A setup including a patch-clamp amplifier, a micromanipulator, a microscope, and data acquisition software.

Procedure:

  • Cell Preparation: Culture the cells expressing the ion channel of interest on glass coverslips.

  • Recording Setup:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Fill a recording pipette with the internal solution and mount it on the micromanipulator.

  • Whole-Cell Configuration:

    • Approach a cell with the pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage Protocol and Data Acquisition:

    • Apply a specific voltage protocol to elicit currents from the ion channel of interest. The protocol will vary depending on the channel's gating properties (e.g., voltage steps for voltage-gated channels).

    • Record the baseline channel activity in the absence of the test compound.

    • Perfuse the test compound at a specific concentration and record the channel activity until a steady-state effect is observed.

    • Wash out the compound to check for reversibility.

  • Data Analysis:

    • Measure the amplitude of the current before and after the application of the test compound.

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value if a concentration-response relationship is established.

Mandatory Visualization

TRPV4 Signaling Pathway

TRPV4_Signaling_Pathway cluster_activation TRPV4 Activation cluster_inhibitors TRPV4 Inhibition cluster_downstream Downstream Signaling cluster_cellular_responses Cellular Responses Mechanical Stress Mechanical Stress TRPV4 TRPV4 Mechanical Stress->TRPV4 Hypotonicity Hypotonicity Hypotonicity->TRPV4 Heat Heat Heat->TRPV4 Agonists (GSK1016790A) Agonists (GSK1016790A) Agonists (GSK1016790A)->TRPV4 Ca_influx Ca2+ Influx TRPV4->Ca_influx GSK2798745 GSK2798745 GSK2798745->TRPV4 GSK2193874 GSK2193874 GSK2193874->TRPV4 HC-067047 HC-067047 HC-067047->TRPV4 This compound This compound This compound->TRPV4 MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK NF-κB NF-κB Pathway Ca_influx->NF-κB eNOS Activation eNOS Activation Ca_influx->eNOS Activation Cytoskeletal Remodeling Cytoskeletal Remodeling Ca_influx->Cytoskeletal Remodeling Cell Proliferation Cell Proliferation MAPK_ERK->Cell Proliferation Inflammation Inflammation NF-κB->Inflammation Apoptosis Apoptosis NF-κB->Apoptosis Vasodilation Vasodilation eNOS Activation->Vasodilation

Experimental Workflow for TRPV4 Inhibitor Screening

Experimental_Workflow cluster_primary_screen Primary Screening (Potency) cluster_secondary_screen Secondary Screening (Selectivity) cluster_lead_optimization Lead Optimization A1 Seed TRPV4-expressing cells in 384-well plates A2 Load cells with Calcium-sensitive dye A1->A2 A3 Add test compounds (TRPV4 Inhibitors) A2->A3 A4 Stimulate with TRPV4 agonist (e.g., GSK1016790A) A3->A4 A5 Measure Ca2+ influx using FLIPR A4->A5 A6 Calculate IC50 values A5->A6 B1 Prepare cells expressing off-target ion channels A6->B1 Potent Hits B2 Perform whole-cell patch clamp recordings B1->B2 B3 Apply hit compounds from primary screen B2->B3 B4 Measure changes in ion channel currents B3->B4 B5 Determine IC50 or % inhibition B4->B5 C1 Analyze structure-activity relationship (SAR) B5->C1 Selective Hits C2 Synthesize and test analogues C1->C2 C3 Assess ADME properties (in vitro / in vivo) C2->C3 Final_Candidate Candidate Drug C3->Final_Candidate

References

RN-1734: A Comparative Analysis Against Other TRPV4 Blockers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of transient receptor potential vanilloid 4 (TRPV4) channel blockers, RN-1734 has emerged as a significant tool for researchers exploring the diverse physiological and pathological roles of this ion channel. This guide provides an objective comparison of this compound with other notable TRPV4 antagonists, namely HC-067047 and GSK2193874, supported by experimental data to assist researchers, scientists, and drug development professionals in their selection of the most suitable compound for their studies.

At a Glance: Key Advantages of this compound

This compound distinguishes itself primarily through its well-characterized selectivity profile and its efficacy in various preclinical models. While other potent blockers exist, the balance of this compound's properties makes it a valuable research tool. Its advantages include:

  • Demonstrated Selectivity: this compound exhibits a favorable selectivity profile against other related TRP channels, ensuring more targeted TRPV4 inhibition.

  • In Vivo Efficacy: The compound has proven effective in animal models of pain, inflammation, and neurological conditions, highlighting its potential for in vivo research.

  • Commercial Availability: this compound is readily available from multiple commercial suppliers, facilitating its accessibility for research purposes.

Quantitative Comparison of TRPV4 Blockers

The following table summarizes the key quantitative data for this compound, HC-067047, and GSK2193874, focusing on their potency in inhibiting TRPV4 channels from different species.

CompoundTargetIC50Reference
This compound human TRPV42.3 µM[1][2][3]
rat TRPV43.2 µM[1][2][3]
mouse TRPV45.9 µM[1][2][3]
HC-067047 human TRPV448 nM[4]
rat TRPV4133 nM[4]
mouse TRPV417 nM[4]
GSK2193874 human TRPV42.0 µM (initial hit)[5]
rat TRPV40.3 µM (initial hit)[5]

Note: IC50 values can vary depending on the experimental conditions and assay used. The data presented here are compiled from publicly available sources for comparative purposes.

Selectivity Profile of this compound

A crucial aspect of any pharmacological tool is its selectivity for the intended target. This compound has been profiled against other members of the TRP channel family, demonstrating good selectivity for TRPV4.

ChannelThis compound IC50Reference
TRPV4 2.3 µM[1][2]
TRPV1 > 100 µM[1][2]
TRPV3 > 30 µM[1][2]
TRPM8 > 30 µM[1][2]

This selectivity minimizes off-target effects, providing greater confidence that the observed biological responses are due to the inhibition of TRPV4.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize TRPV4 blockers.

In Vitro Calcium Influx Assay

This assay is a fundamental method for determining the potency of TRPV4 antagonists.

Objective: To measure the ability of a test compound to inhibit TRPV4 agonist-induced intracellular calcium influx in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human TRPV4 (hTRPV4).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate (4α-PDD) or GSK1016790A).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or FLIPR).

Procedure:

  • Cell Plating: Seed the hTRPV4-HEK293 cells into 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with Fluo-4 AM (typically 2-5 µM in assay buffer) and incubate for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add the test compound (e.g., this compound) at various concentrations to the wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells (e.g., DMSO).

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add the TRPV4 agonist (e.g., 4α-PDD at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the instrument's liquid handling capabilities.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes). The increase in fluorescence corresponds to the influx of intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6][7]

In Vivo Model of Traumatic Brain Injury (TBI)

This protocol describes a model to assess the neuroprotective effects of TRPV4 antagonists.[2][8]

Objective: To evaluate the efficacy of this compound in reducing vasogenic edema and blood-brain barrier (BBB) disruption in a mouse model of TBI.[2][8]

Animal Model: Male C57BL/6 mice (8-10 weeks old).

TBI Induction (Fluid Percussion Injury):

  • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).

  • Mount the mouse in a stereotaxic frame.

  • Perform a craniotomy over the desired brain region (e.g., parietal cortex).

  • Securely attach a fluid percussion device to the craniotomy site.

  • Induce a fluid percussion injury of controlled severity.

  • Suture the incision and allow the animal to recover.

Drug Administration:

  • Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

  • Administer this compound via a chosen route (e.g., intraperitoneal injection or intracerebroventricular infusion) at a predetermined dose and time point(s) post-injury. A vehicle control group should be included.

Outcome Measures:

  • Brain Water Content: At a specified time point after TBI (e.g., 24 or 48 hours), euthanize the animals and harvest the brains. Separate the injured and contralateral hemispheres. Measure the wet weight of the tissue, then dry it in an oven until a constant dry weight is achieved. Calculate the brain water content as: ((wet weight - dry weight) / wet weight) x 100%.

  • Evans Blue Extravasation (BBB Permeability): Inject Evans blue dye intravenously a few hours before the experimental endpoint. After euthanasia and brain harvesting, perfuse the vasculature to remove intravascular dye. Homogenize the brain tissue in a suitable solvent (e.g., formamide) to extract the extravasated dye. Measure the absorbance of the supernatant using a spectrophotometer and quantify the amount of Evans blue per gram of brain tissue.

Statistical Analysis: Compare the outcomes between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving TRPV4 and a general workflow for screening TRPV4 inhibitors.

TRPV4_Signaling_Pathway Stimuli Mechanical Stress Hypotonicity 4α-PDD TRPV4 TRPV4 Channel Stimuli->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Activates NFkB NF-κB Activation Ca_influx->NFkB eNOS eNOS Calmodulin->eNOS Activates PKC PKC PKC->TRPV4 Sensitizes PLC PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->NFkB Inflammation Inflammation NFkB->Inflammation Vasodilation Vasodilation NO NO eNOS->NO NO->Vasodilation

Caption: Simplified TRPV4 signaling cascade.

Experimental_Workflow Start Start: Compound Library Primary_Screen Primary Screen: High-Throughput Calcium Imaging (hTRPV4-HEK293 cells) Start->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response Analysis (IC₅₀ Determination) Hit_ID->Dose_Response Hits Inactive_Compounds Inactive Compounds Hit_ID->Inactive_Compounds Non-hits Active_Compounds Active Compounds Dose_Response->Active_Compounds Selectivity_Screen Selectivity Screening: Panel of other TRP Channels Active_Compounds->Selectivity_Screen Secondary_Screen Secondary Screen: Patch-Clamp Electrophysiology Active_Compounds->Secondary_Screen Data_Analysis Data Analysis and Selectivity Profile Generation Selectivity_Screen->Data_Analysis Secondary_Screen->Data_Analysis End End: Characterized Inhibitor Data_Analysis->End

Caption: Workflow for TRPV4 inhibitor screening.

Conclusion

This compound stands as a valuable and selective antagonist for the study of TRPV4 channels. While compounds like HC-067047 and GSK2193874 offer higher potency, the well-documented selectivity and proven in vivo utility of this compound make it a reliable choice for a wide range of research applications. The selection of a particular TRPV4 blocker will ultimately depend on the specific requirements of the experiment, including the desired potency, the species being studied, and the need for in vivo application. This guide provides the necessary comparative data to make an informed decision.

References

RN-1734: A Selective Alternative to Non-Selective TRP Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, Transient Receptor Potential (TRP) channels stand as versatile gatekeepers, responding to a myriad of physical and chemical stimuli. Their widespread involvement in physiological and pathophysiological processes has made them attractive targets for therapeutic intervention. However, the development of specific modulators has been a significant challenge, with many early-generation compounds exhibiting a broad, non-selective profile. This guide provides a comprehensive comparison of RN-1734, a selective TRPV4 channel antagonist, with commonly used non-selective TRP channel inhibitors, offering researchers a data-driven perspective to inform their experimental design.

Unraveling Selectivity: this compound in Focus

This compound has emerged as a valuable tool for dissecting the specific roles of the TRPV4 channel. Its selectivity has been characterized across various species and TRP channel subtypes, demonstrating a clear preference for TRPV4.

Comparative Potency and Selectivity

The inhibitory potency of this compound against human, rat, and mouse TRPV4 is in the low micromolar range.[1][2] In stark contrast, its activity against other TRP channels, such as TRPV1, TRPV3, and TRPM8, is significantly lower, with IC50 values greater than 30 µM.[1][2] This highlights the compound's remarkable selectivity for TRPV4.

In contrast, classical non-selective TRP channel inhibitors, such as Ruthenium Red, SKF96365, and 2-Aminoethoxydiphenyl borate (2-APB), exhibit a much broader spectrum of activity, often with off-target effects that can confound experimental interpretation.

Table 1: Comparative Inhibitory Activity (IC50/EC50) of TRP Channel Inhibitors

InhibitorTarget TRP ChannelHuman (µM)Rat (µM)Mouse (µM)Other TRP Channels InhibitedOff-Target Effects
This compound TRPV4 2.3 [1][2]3.2 [1][2]5.9 [1][2]TRPV1 (>100), TRPV3 (>30), TRPM8 (>30)[1][2]Minimal reported off-target effects at concentrations effective for TRPV4 inhibition.
Ruthenium RedBroad Spectrum---TRPV1, TRPV2, TRPA1, TRPM8[3]Blocks mitochondrial Ca2+ uniporter, ryanodine receptors.[3]
SKF96365TRPC Channels---TRPC3, TRPC4, TRPC5, TRPC6, TRPV4[4]Blocks voltage-gated calcium channels.[5]
2-APBBroad Spectrum---Activates TRPV1, TRPV2, TRPV3; Inhibits TRPC6, TRPM8[6][7]Inhibits IP3 receptors and store-operated Ca2+ entry (SOCE).[8]

Note: IC50 values for non-selective inhibitors can vary significantly depending on the experimental conditions and are often reported as a range. The data presented here is a summary from multiple sources.

The Downstream Consequences: Signaling Pathways

The selective inhibition of TRPV4 by this compound allows for a more precise interrogation of its downstream signaling cascades. TRPV4 is a Ca2+-permeable non-selective cation channel, and its activation leads to an influx of calcium, initiating a variety of cellular responses.

TRPV4_Signaling cluster_stimuli Stimuli cluster_inhibition Inhibition Mechanical Stress Mechanical Stress TRPV4 TRPV4 Mechanical Stress->TRPV4 Osmotic Stress Osmotic Stress Osmotic Stress->TRPV4 Heat Heat Heat->TRPV4 This compound This compound This compound->TRPV4 Non-selective Inhibitors Non-selective Inhibitors Non-selective Inhibitors->TRPV4 Ca_influx Ca2+ Influx TRPV4->Ca_influx Downstream Downstream Signaling (e.g., Calmodulin, PKC, NF-κB) Ca_influx->Downstream Cellular_Response Cellular Response (e.g., Vasodilation, Inflammation, Gene Expression) Downstream->Cellular_Response

Caption: Simplified TRPV4 signaling pathway and points of inhibition.

By selectively blocking TRPV4, this compound prevents the initial Ca2+ influx, thereby inhibiting the activation of downstream effectors like calmodulin, protein kinase C (PKC), and nuclear factor kappa B (NF-κB). This allows researchers to attribute the observed physiological or pathological outcomes directly to the function of TRPV4, a level of certainty that is difficult to achieve with non-selective inhibitors that may interfere with multiple signaling pathways simultaneously.

Experimental Validation: Methodologies for Comparison

To empirically validate the selectivity and efficacy of this compound in comparison to non-selective inhibitors, two primary experimental approaches are widely employed: intracellular calcium imaging and patch-clamp electrophysiology.

Intracellular Calcium Imaging

This technique allows for the real-time monitoring of changes in intracellular calcium concentration ([Ca2+]i) in response to TRP channel activation and inhibition.

Experimental Protocol: Calcium Imaging

  • Cell Culture and Dye Loading:

    • Plate cells expressing the target TRP channel (e.g., HEK293 cells stably expressing human TRPV4) onto 96-well plates.

    • Incubate the cells to allow for adherence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a physiological buffer for 30-60 minutes at 37°C.

    • Wash the cells with the physiological buffer to remove excess dye.

  • Compound Preparation and Application:

    • Prepare stock solutions of this compound and non-selective inhibitors (Ruthenium Red, SKF96365, 2-APB) in a suitable solvent (e.g., DMSO).

    • Prepare a dilution series of each inhibitor in the physiological buffer.

    • Prepare a solution of a known TRPV4 agonist (e.g., GSK1016790A or 4α-Phorbol 12,13-didecanoate).

  • Data Acquisition:

    • Use a fluorescence plate reader or a fluorescence microscope equipped with a calcium imaging system.

    • Establish a baseline fluorescence reading.

    • Add the different concentrations of the inhibitors to the wells and incubate for a predetermined period.

    • Stimulate the cells with the TRPV4 agonist.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at two different excitation/emission wavelengths (for ratiometric dyes like Fura-2).

    • Normalize the response to the agonist-only control.

    • Plot the normalized response against the inhibitor concentration to generate dose-response curves and calculate IC50 values.

Calcium_Imaging_Workflow A Seed cells expressing TRPV4 B Load with Ca2+ sensitive dye A->B C Establish baseline fluorescence B->C D Add Inhibitor (this compound or Non-selective) C->D E Add TRPV4 Agonist D->E F Record fluorescence changes E->F G Analyze data and calculate IC50 F->G

Caption: Experimental workflow for calcium imaging assay.

Patch-Clamp Electrophysiology

This powerful technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Use cells expressing the target TRP channel, plated on glass coverslips.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

    • The extracellular solution should contain a physiological salt solution, while the intracellular solution should contain a salt solution mimicking the intracellular environment, along with a calcium chelator (e.g., EGTA) to buffer intracellular calcium changes.

  • Recording Procedure:

    • Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply a voltage ramp or step protocol to elicit ionic currents.

  • Compound Application and Data Acquisition:

    • Perfuse the cell with the extracellular solution containing the TRPV4 agonist to establish a baseline current.

    • Apply different concentrations of the inhibitors (this compound or non-selective inhibitors) via the perfusion system.

    • Record the changes in current amplitude in response to the inhibitors.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the inhibitors.

    • Normalize the current to the agonist-only control.

    • Plot the normalized current against the inhibitor concentration to generate dose-response curves and calculate IC50 values.

Electrophysiology_Workflow A Prepare cells expressing TRPV4 B Establish whole-cell patch-clamp configuration A->B C Apply voltage protocol and record baseline current B->C D Perfuse with TRPV4 Agonist C->D E Perfuse with Inhibitor (this compound or Non-selective) D->E F Record changes in ionic current E->F G Analyze data and calculate IC50 F->G

Caption: Experimental workflow for patch-clamp electrophysiology.

Conclusion: The Advantage of Selectivity

References

Comparative Analysis of RN-1734 IC50 Values Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of RN-1734, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, across different species. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.

Unveiling the Potency of a Selective TRPV4 Antagonist

This compound is a benzenesulfonamide compound that selectively inhibits the TRPV4 ion channel.[1] Its antagonistic action prevents the influx of calcium ions, a key signaling event in numerous physiological and pathological processes. This mechanism underlies its therapeutic potential in conditions such as pain, inflammation, and edema. Understanding the species-specific potency of this compound is crucial for the preclinical evaluation and translational development of this compound.

Cross-Species IC50 Comparison

The inhibitory potency of this compound against TRPV4 has been characterized in several species, with the most common data available for human, mouse, and rat orthologs. The IC50 values, representing the concentration of this compound required to inhibit 50% of the TRPV4-mediated response, are summarized below.

SpeciesIC50 (µM)Target
Human (hTRPV4)2.3[2][3]Recombinant hTRPV4 expressed in HEK293 cells
Mouse (mTRPV4)5.9[2][3]Recombinant mTRPV4 expressed in HEK293 cells
Rat (rTRPV4)3.2[2][3]Recombinant rTRPV4 expressed in HEK293 cells

Note: The IC50 values were determined using a cell-based calcium influx assay with the TRPV4 agonist 4α-Phorbol 12,13-didecanoate (4α-PDD) in HEK293 cells expressing the respective TRPV4 orthologs.[1]

Experimental Protocols

The determination of IC50 values for TRPV4 antagonists like this compound typically involves a cell-based calcium influx assay. The following protocol outlines a standard procedure using a fluorometric imaging plate reader (FLIPR) system.

Objective: To measure the inhibitory effect of this compound on TRPV4-mediated calcium influx and determine its IC50 value.

Materials:

  • HEK293 cells stably expressing the TRPV4 channel of interest (human, mouse, or rat)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • Poly-D-lysine coated 384-well black-wall, clear-bottom assay plates

  • This compound

  • TRPV4 agonist (e.g., 4α-PDD or GSK1016790A)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM, or a FLIPR Calcium Assay Kit)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • FLIPR Tetra® or a similar microplate reader

Procedure:

  • Cell Plating:

    • Culture HEK293-TRPV4 cells to ~80-90% confluency.

    • Trypsinize and resuspend the cells in culture medium.

    • Plate the cells in a 384-well plate at a density of 10,000 to 20,000 cells per well.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate for 60-90 minutes at 37°C.

  • Compound Addition:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add the different concentrations of this compound to the respective wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature to allow the compound to interact with the channels.

  • Agonist Stimulation and Signal Detection:

    • Prepare the TRPV4 agonist solution at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate into the FLIPR instrument.

    • Initiate the reading to establish a baseline fluorescence.

    • The instrument will then automatically add the agonist to all wells.

    • Continue to record the fluorescence signal for several minutes to capture the peak calcium influx.

  • Data Analysis:

    • The change in fluorescence intensity reflects the intracellular calcium concentration.

    • Normalize the data to the baseline and the maximum response (agonist alone).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental setup, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV4 TRPV4 Channel Ca_in Ca²⁺ Influx TRPV4->Ca_in Allows Agonist TRPV4 Agonist (e.g., 4α-PDD) Agonist->TRPV4 Activates RN1734 This compound RN1734->TRPV4 Inhibits Ca_out Ca²⁺ Ca_out->TRPV4 NFkB_activation NF-κB Pathway Activation Ca_in->NFkB_activation Leads to Cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NFkB_activation->Cytokine_production Induces

Caption: this compound signaling pathway inhibition.

cluster_workflow IC50 Determination Workflow cluster_materials Key Materials cell_plating 1. Plate HEK293-TRPV4 Cells (384-well plate) dye_loading 2. Load with Calcium Sensitive Dye cell_plating->dye_loading compound_addition 3. Add this compound (Serial Dilution) dye_loading->compound_addition agonist_addition 4. Add TRPV4 Agonist & Read Fluorescence (FLIPR) compound_addition->agonist_addition data_analysis 5. Analyze Data & Calculate IC50 agonist_addition->data_analysis cells HEK293-TRPV4 Cells antagonist This compound agonist TRPV4 Agonist dye Calcium Dye

Caption: Experimental workflow for IC50 determination.

References

Comparative Efficacy of RN-1734 Across Diverse Disease Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the selective TRPV4 channel antagonist, RN-1734, across various preclinical disease models. Targeted at researchers, scientists, and professionals in drug development, this guide synthesizes key findings on the efficacy of this compound, offering a direct comparison with other relevant compounds where available. The content is structured to provide clear, actionable insights through detailed data summaries, experimental protocols, and visualizations of the underlying biological pathways.

Introduction to this compound

This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel. TRPV4 is a widely expressed channel that acts as a polymodal sensor for a variety of physical and chemical stimuli, including temperature, osmolarity, and mechanical stress. Its involvement in a range of physiological and pathological processes has made it an attractive therapeutic target for numerous diseases. This guide explores the preclinical evidence for this compound in demyelination, neuropathic pain, hydrocephalus, and cardiovascular disease models.

Performance of this compound in Preclinical Disease Models

The efficacy of this compound has been evaluated in several key disease models, demonstrating its potential as a therapeutic agent. Below is a summary of its performance, including comparative data with the alternative TRPV4 antagonist, HC-067047.

Table 1: Comparative Efficacy of this compound and HC-067047 in a Demyelination Model
ParameterThis compoundHC-067047
Disease Model Cuprizone-Induced Demyelination (Mouse)Data Not Available
Dosage & Route Not specified in available search results-
Key Findings Significantly alleviated demyelination. Inhibited glial activation and the production of TNF-α and IL-1β.[1][2]-
Mechanism Inhibition of Ca2+ influx and suppression of NF-κB p65 phosphorylation.[1][2]-
Table 2: Comparative Efficacy of this compound and HC-067047 in Neuropathic Pain Models
ParameterThis compoundHC-067047
Disease Model Paclitaxel-Induced Neuropathic Pain (Rodent)Streptozotocin-Induced Diabetic Neuropathy (Mouse), Paclitaxel-Induced Neuropathy (Mouse)
Dosage & Route Intraperitoneal (i.p.)1 mg/kg and 10 mg/kg, subcutaneous (s.c.); Intraperitoneal (i.p.)[3]
Key Findings Partially reversed mechanical allodynia and heat hyperalgesia.[4]Prevented and reverted mechanical allodynia in diabetic mice.[3] Co-administration with a TRPA1 antagonist completely reduced mechanical hypersensitivity in paclitaxel-induced neuropathy.[4]
Mechanism Attenuation of TRPV4 sensitization.[5]Acts on constitutive TRPV4 receptors to inhibit mechanical allodynia.[3]
Table 3: Efficacy of this compound in a Hydrocephalus Model
ParameterThis compound
Disease Model Congenital Hydrocephalus (Tmem67-/- Rat)
Dosage & Route 4 mg/kg, intraperitoneal (i.p.), daily for 7 or 30 days.[6][7]
Key Findings Completely inhibited the progression of ventricular dilation between postnatal day 7 (P7) and P15.[6] Ameliorated cranial doming.[6][7]
Mechanism Believed to slow the production of cerebrospinal fluid by targeting the choroid plexus.[8]
Table 4: Efficacy of this compound in a Cardiovascular Disease Model
ParameterThis compound
Disease Model Hypotonic Saline-Induced Blood Pressure Reduction (Mouse)
Dosage & Route Intracerebroventricular (ICV) injection
Key Findings Abolished the decrease in mean blood pressure induced by ICV injection of hypotonic artificial cerebrospinal fluid.[9]
Mechanism Inhibition of TRPV4 channels in the periventricular region of the brain, which are involved in sensing and responding to changes in plasma osmolality.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cuprizone-Induced Demyelination Model
  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Demyelination: Mice are fed a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce acute demyelination. For chronic models, the diet is extended to 12 weeks or longer.

  • This compound Administration: The specific dosage and administration route for this compound in the cited study were not detailed in the available search results.

  • Endpoint Analysis: Demyelination is assessed by histological staining (e.g., Luxol Fast Blue) and immunohistochemistry for myelin proteins (e.g., CNPase). Glial activation and inflammation are evaluated by immunohistochemistry for markers like Iba1 (microglia) and GFAP (astrocytes), and by measuring cytokine levels (e.g., TNF-α, IL-1β) using ELISA.

Paclitaxel-Induced Neuropathic Pain Model
  • Animal Model: Rodents (rats or mice) are used.

  • Induction of Neuropathy: A single injection of paclitaxel is administered to induce neuropathic pain.

  • This compound Administration: this compound is administered intraperitoneally (i.p.). The specific dosage was not detailed in the available search results.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a hot plate or radiant heat source.

Congenital Hydrocephalus Rat Model
  • Animal Model: Tmem67-/- rats, a genetic model of congenital hydrocephalus.

  • This compound Administration: this compound is administered daily via intraperitoneal (i.p.) injection at a dose of 4 mg/kg.[6][7] Treatment is typically initiated at postnatal day 7 (P7) and continued for a specified duration (e.g., 7 or 30 days).[6][8]

  • Endpoint Analysis: Ventricular volume is quantified using Magnetic Resonance Imaging (MRI) at different time points (e.g., P7 and P15) to assess the progression of ventriculomegaly.[6] Cranial doming is also visually assessed.[6][7]

Hypotonic Saline-Induced Blood Pressure Reduction Model
  • Animal Model: Mice are used.

  • Experimental Procedure: Animals are instrumented for blood pressure monitoring. Hypotonic artificial cerebrospinal fluid (aCSF) is administered via intracerebroventricular (ICV) injection to induce a decrease in mean blood pressure.

  • This compound Administration: this compound is administered via ICV injection prior to the hypotonic aCSF challenge.

  • Endpoint Analysis: Mean blood pressure and heart rate are continuously monitored to assess the effect of this compound on the hypotonicity-induced depressor response.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are primarily attributed to its antagonism of the TRPV4 channel, which leads to the modulation of downstream signaling pathways.

References

RN-1734 vs. Genetic Knockout of TRPV4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, two primary methods of inquiry exist: pharmacological inhibition using antagonists like RN-1734 and genetic ablation through knockout models. This guide provides a comprehensive comparison of these two approaches, offering experimental data, detailed protocols, and visual aids to assist scientists in selecting the most appropriate method for their research questions.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data for this compound and observations from TRPV4 genetic knockout studies, providing a clear comparison of their characteristics and effects.

Table 1: this compound In Vitro Efficacy and Selectivity

ParameterSpeciesIC50 ValueSelectivity over other TRP channelsReference
Antagonist ActivityHuman (hTRPV4)2.3 µM>30 µM for TRPV3, TRPM8; >100 µM for TRPV1[1]
Rat (rTRPV4)3.2 µMNot specified[1]
Mouse (mTRPV4)5.9 µMNot specified[1]

Table 2: Phenotypic Comparisons of TRPV4 Genetic Knockout Models

PhenotypeModel OrganismKey FindingsReference
Vascular Function MouseBlunted acetylcholine-induced vasodilation and reduced blood pressure drop in response to acetylcholine.[2]
RatReduced cerebral perfusion, impaired parenchymal arteriole dilation, but no change in blood pressure.[3]
Skeletal System MouseIncreased bone mass due to suppressed osteoclast differentiation and enhanced osteoblast activity.[4][5]
MouseAccelerated age-related osteoarthritis.[6][7]
Nervous System RatImpaired cognitive function and increased depressive-like behaviors.[3]
Cardiac Function MouseResistance to pressure-overload-induced cardiac hypertrophy.[8]
MouseShortened QT interval and reduced ventricular action potential duration.[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and understanding the context of the presented data.

Calcium Imaging with this compound

This protocol is adapted from studies investigating TRPV4-mediated calcium influx in cell culture.[5][10][11]

  • Cell Culture: Plate cells (e.g., microglial cells, osteoblasts, or endothelial cells) on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 2-5 µM in serum-free medium for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) containing calcium.

  • Baseline Measurement: Acquire baseline fluorescence images for 1-2 minutes before stimulation using a confocal or fluorescence microscope.

  • Pharmacological Treatment:

    • For inhibition studies, pre-incubate the cells with this compound (typically 10 µM) for 15-30 minutes.[5][12]

    • To observe inhibition of agonist-induced influx, add a TRPV4 agonist (e.g., GSK1016790A or 4α-phorbol 12,13-didecanoate) after establishing a baseline in the presence of this compound.

  • Image Acquisition: Continuously record fluorescence intensity at regular intervals (e.g., every 1-5 seconds) for the duration of the experiment.

  • Data Analysis: Measure the change in fluorescence intensity over time (ΔF/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.[13]

Patch Clamp Electrophysiology for TRPV4 Currents

This generalized protocol is based on methods for recording ion channel activity.[14][15][16][17]

  • Cell Preparation: Isolate or culture cells expressing TRPV4 on coverslips.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ. Fill the pipette with an appropriate intracellular solution.

  • Recording Configuration: Establish a whole-cell patch clamp configuration.

  • Voltage Protocol: Clamp the cell membrane at a holding potential of -60 mV. Apply voltage ramps or steps to elicit TRPV4 currents.

  • Pharmacological Application: Perfuse the recording chamber with an extracellular solution containing a TRPV4 agonist to activate the channel. To test the effect of this compound, perfuse the antagonist prior to and during agonist application.

  • Data Acquisition and Analysis: Record the resulting currents using an appropriate amplifier and software. Analyze current-voltage relationships and the degree of inhibition by this compound.

In Vivo Murine Model of Demyelination with this compound Treatment

This protocol is based on a cuprizone-induced demyelination model.[10]

  • Animal Model: Use adult male C57BL/6 mice.

  • Cuprizone Administration: Feed mice a diet containing 0.2% cuprizone for 5 weeks to induce demyelination.

  • This compound Treatment: Administer this compound or vehicle (e.g., DMSO and saline) via intraperitoneal injection daily.

  • Behavioral Testing: Perform motor function tests (e.g., rotarod) to assess functional deficits.

  • Tissue Collection and Analysis: At the end of the treatment period, perfuse the mice and collect brain tissue. Process the corpus callosum for immunohistochemistry (to assess myelination and glial activation) and Western blotting (to quantify protein levels of myelin and inflammatory markers).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the comparison of this compound and TRPV4 genetic knockout.

G cluster_stimuli Stimuli cluster_downstream Downstream Signaling Mechanical_Stress Mechanical Stress TRPV4 TRPV4 Channel Mechanical_Stress->TRPV4 Osmotic_Pressure Osmotic Pressure Osmotic_Pressure->TRPV4 Temperature Temperature Temperature->TRPV4 Chemical_Agonists Chemical Agonists Chemical_Agonists->TRPV4 Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx NFkB NF-κB Pathway Ca_Influx->NFkB YAP_TAZ YAP/TAZ Activation Ca_Influx->YAP_TAZ Rho_Kinase Rho/Rho Kinase Ca_Influx->Rho_Kinase Gene_Expression Fibrotic Gene Expression Rho_Kinase->Gene_Expression G cluster_pharmacological Pharmacological Inhibition (this compound) cluster_genetic Genetic Knockout Acute_Dosing Acute Dosing TRPV4_Function TRPV4 Function Acute_Dosing->TRPV4_Function Temporal Control Chronic_Dosing Chronic Dosing Chronic_Dosing->TRPV4_Function Dose_Response Dose-Response Studies Dose_Response->TRPV4_Function Off_Target Potential Off-Target Effects Off_Target->TRPV4_Function Caveat Reversibility Reversible Inhibition Reversibility->TRPV4_Function Constitutive_KO Constitutive Knockout Constitutive_KO->TRPV4_Function Permanent Loss Conditional_KO Conditional/Inducible KO Conditional_KO->TRPV4_Function Spatial/Temporal Control Developmental_Effects Developmental Compensation Developmental_Effects->TRPV4_Function Caveat Specificity High Target Specificity Specificity->TRPV4_Function Irreversibility Irreversible Ablation Irreversibility->TRPV4_Function G start Start cell_prep Cell Preparation & Dye Loading start->cell_prep baseline Acquire Baseline Fluorescence cell_prep->baseline treatment Add this compound or Vehicle baseline->treatment stimulation Add TRPV4 Agonist treatment->stimulation acquisition Record Fluorescence Changes stimulation->acquisition analysis Data Analysis (ΔF/F0) acquisition->analysis end End analysis->end

References

A Comparative Review of TRPV4 Antagonists: RN-1734, HC-067047, and GSK2193874

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three selective antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel: RN-1734, HC-067047, and GSK2193874. All three compounds have been instrumental in elucidating the physiological and pathological roles of TRPV4, a polymodal ion channel implicated in a wide range of conditions, including pain, inflammation, and cardiovascular diseases.[1][2] This document summarizes their pharmacological properties, presents key experimental data in a comparative format, and outlines the methodologies employed in their characterization.

Introduction to TRPV4 and its Antagonists

The TRPV4 channel is a non-selective cation channel that is activated by a variety of physical and chemical stimuli, including heat, mechanical stress, and endogenous ligands.[3] Its widespread expression and diverse functions have made it an attractive target for therapeutic intervention. The antagonists discussed in this guide, this compound, HC-067047, and GSK2193874, represent important tools for studying TRPV4 function and for the development of novel therapeutics.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro potency and pharmacokinetic properties of this compound, HC-067047, and GSK2193874.

Table 1: In Vitro Potency (IC50) of TRPV4 Antagonists

CompoundHuman TRPV4Mouse TRPV4Rat TRPV4
This compound 2.3 µM[4]5.9 µM[4]3.2 µM[4]
HC-067047 48 nM[5]17 nM[5]133 nM[5]
GSK2193874 40 nM[5]Not Reported2 nM[5]

Table 2: Selectivity Profile of TRPV4 Antagonists

CompoundSelectivity Profile
This compound Selective for TRPV4 over TRPV1, TRPV3, and TRPM8 (IC50 > 30 µM for all)
HC-067047 Selective for TRPV4 over TRPV1, TRPV2, TRPV3, and TRPM8.[6]
GSK2193874 Selective against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (IC50 > 25 µM for all).[5]

Table 3: Pharmacokinetic Properties of GSK2193874

SpeciesClearance (CL)Oral Half-life (t1/2)Oral Bioavailability (%F)
Rat 7.3 mL/min/kg[5]10 h[5]31%[5]
Dog 6.9 mL/min/kg[5]31 h[5]53%[5]

Experimental Protocols

This section details the methodologies used to obtain the data presented above.

In Vitro Potency and Selectivity Assays

1. Fluorometric Imaging Plate Reader (FLIPR) Assay (for GSK2193874 and this compound)

This assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human, mouse, or rat TRPV4.[3]

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: The antagonist (this compound or GSK2193874) is added at various concentrations and incubated for a predefined period.

  • Channel Activation: A TRPV4 agonist (e.g., GSK1016790A or 4α-Phorbol 12,13-didecanoate) is added to stimulate calcium influx.

  • Data Acquisition: Fluorescence intensity is measured using a FLIPR instrument before and after agonist addition.

  • Data Analysis: The IC50 values are calculated from the concentration-response curves.

2. Whole-Cell Patch-Clamp Electrophysiology (for HC-067047)

This technique directly measures the ion currents flowing through the TRPV4 channels.

  • Cell Line: HEK293 cells expressing human, mouse, or rat TRPV4.

  • Recording Configuration: Whole-cell patch-clamp configuration is established.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2).

  • Voltage Protocol: Cells are held at a holding potential of -60 mV. Currents are elicited by voltage ramps or steps.

  • Compound Application: The TRPV4 agonist is applied to activate the channels, followed by the application of HC-067047 at various concentrations.

  • Data Analysis: The inhibition of the agonist-induced current by the antagonist is measured to determine the IC50.

In Vivo Models

1. Rat Model of Hydrocephalus (for this compound)

This model is used to assess the effect of the antagonist on cerebrospinal fluid dynamics.

  • Animal Model: Genetically induced hydrocephalic rats.[7]

  • Drug Administration: this compound is administered via intraperitoneal (i.p.) injection.[7]

  • Dosage: 4 mg/kg body weight, administered daily.[8]

  • Outcome Measures: Ventricular volume is measured using Magnetic Resonance Imaging (MRI) before and after treatment.[7] Cranial dimensions are also measured.[8]

  • Statistical Analysis: Two-way ANOVA is used to compare the treatment groups.[8]

2. Mouse Model of Cyclophosphamide-Induced Cystitis (for HC-067047)

This model is used to evaluate the antagonist's effect on bladder inflammation and overactivity.[9]

  • Animal Model: Wild-type and TRPV4 knockout mice.

  • Induction of Cystitis: Cyclophosphamide is administered to induce bladder inflammation.

  • Drug Administration: HC-067047 is administered via intraperitoneal (i.p.) injection.[9]

  • Dosage: 10 mg/kg body weight.[10]

  • Outcome Measures: Micturition frequency and voided volume are measured using cystometry.[9]

  • Statistical Analysis: Appropriate statistical tests are used to compare the different experimental groups.

3. Rat Model of Heart Failure (for GSK2193874)

This model investigates the antagonist's potential in treating cardiac hypertrophy and dysfunction.

  • Animal Model: Rats with pressure overload-induced cardiac hypertrophy induced by transverse aortic constriction (TAC).[11]

  • Drug Administration: GSK2193874 is administered orally.

  • Outcome Measures: Cardiac function is assessed by echocardiography, and heart tissue is analyzed for markers of hypertrophy, fibrosis, and inflammation.

  • Statistical Analysis: Statistical significance is determined using appropriate tests to compare the vehicle and treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

TRPV4_Activation_Pathway cluster_stimuli Stimuli cluster_antagonists Antagonists Heat Heat TRPV4_Channel TRPV4_Channel Heat->TRPV4_Channel Mechanical_Stress Mechanical_Stress Mechanical_Stress->TRPV4_Channel Agonists Agonists (e.g., GSK1016790A) Agonists->TRPV4_Channel RN_1734 RN_1734 RN_1734->TRPV4_Channel HC_067047 HC_067047 HC_067047->TRPV4_Channel GSK2193874 GSK2193874 GSK2193874->TRPV4_Channel Ca2_Influx Ca2+ Influx TRPV4_Channel->Ca2_Influx Downstream_Signaling Downstream Signaling (e.g., Calmodulin, PKC) Ca2_Influx->Downstream_Signaling Physiological_Response Physiological Response (e.g., Vasodilation, Pain) Downstream_Signaling->Physiological_Response

Caption: TRPV4 channel activation by various stimuli and inhibition by the antagonists.

FLIPR_Assay_Workflow Start Start Seed_Cells Seed HEK293-TRPV4 cells in 384-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load with Calcium- sensitive dye (e.g., Fluo-4) Incubate_Overnight->Load_Dye Add_Antagonist Add Antagonist (this compound or GSK2193874) Load_Dye->Add_Antagonist Incubate_Antagonist Incubate Add_Antagonist->Incubate_Antagonist Add_Agonist Add TRPV4 Agonist Incubate_Antagonist->Add_Agonist Measure_Fluorescence Measure Fluorescence (FLIPR) Add_Agonist->Measure_Fluorescence Analyze_Data Analyze Data (IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining antagonist potency using a FLIPR assay.

In_Vivo_Model_Logic Disease_Model Induce Disease Model (Hydrocephalus, Cystitis, Heart Failure) Administer_Antagonist Administer TRPV4 Antagonist (this compound, HC-067047, or GSK2193874) Disease_Model->Administer_Antagonist Measure_Outcomes Measure Physiological Outcomes (Ventricular size, Bladder function, Cardiac function) Administer_Antagonist->Measure_Outcomes Compare_to_Vehicle Compare to Vehicle Control Measure_Outcomes->Compare_to_Vehicle Determine_Efficacy Determine In Vivo Efficacy Compare_to_Vehicle->Determine_Efficacy

Caption: Logical flow of in vivo experiments to assess antagonist efficacy.

References

Safety Operating Guide

Navigating the Safe Disposal of RN-1734: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of RN-1734, a selective TRPV4 antagonist. The following procedures are based on established best practices for handling benzenesulfonamide compounds and general laboratory chemicals.

Crucially, before proceeding with any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of this compound and to contact your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities. In the absence of a specific SDS, a thorough hazard assessment is a mandatory first step.

Summary of Key Chemical and Safety Data

To inform safe handling and disposal decisions, the following table summarizes essential data for this compound and the related compound, benzenesulfonamide.

PropertyThis compoundBenzenesulfonamide (for comparison)
Molecular Formula C₁₄H₂₂Cl₂N₂O₂SC₆H₇NO₂S
Molecular Weight 353.31 g/mol 157.19 g/mol
Physical State SolidSolid
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[1]4.3 g/L in water.
Known Hazards Specific hazards not detailed in provided search results. Classified as a combustible solid.[2]Harmful if swallowed.[3][4]
Storage Store at +4°C.Store below +30°C.[3]
CAS Number 946387-07-198-10-2

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Waste Identification and Segregation:

  • Due to its chemical structure, containing chlorinated components, this compound waste should be treated as hazardous.

  • Crucially, this waste must be segregated into a designated "Halogenated Organic Waste" container.[5] Never mix it with non-halogenated organic waste, aqueous waste, or solid waste.

3. Disposal of Small Quantities (e.g., residual amounts on lab equipment):

  • Rinsing: Rinse contaminated glassware or equipment with a minimal amount of a suitable organic solvent, such as acetone or ethanol.

  • Collecting Rinsate: The solvent rinsate, which now contains the dissolved compound, must be collected and disposed of into the designated "Halogenated Organic Waste" container.[5]

  • Second Rinse: A second rinse can help ensure the removal of any remaining residue. This rinsate should also be collected in the halogenated waste container.[5]

4. Disposal of Unused or Expired this compound (Solid):

  • Place the solid this compound directly into a clearly labeled, sealed, and appropriate hazardous waste container designated for "Halogenated Organic Solids."

5. Container Management:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("2,4-Dichloro-N-isopropyl-N-(2-isopropylaminoethyl)benzenesulfonamide" or "this compound"), and the approximate quantity.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation. The SAA should be under the direct control of laboratory personnel.

  • Sealing: Keep the waste container securely sealed at all times, except when adding waste.

  • Capacity: Do not overfill the waste container. It is recommended to fill containers to no more than 80% of their capacity.[5]

6. Final Disposal:

  • Once the container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Experimental Protocols Cited

The disposal procedures outlined above are based on general best practices for laboratory chemical waste management and information derived from the handling of similar chemical structures. No specific experimental protocols for the disposal of this compound were found in the provided search results.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe assess Step 2: Assess Waste Type ppe->assess solid Solid this compound assess->solid Solid contaminated Contaminated Labware assess->contaminated Contaminated dispose_solid Step 3a: Place in Labeled 'Halogenated Organic Solids' Container solid->dispose_solid rinse Step 3b: Rinse with Minimal Organic Solvent (e.g., Acetone) contaminated->rinse store Step 5: Store Waste Container in Designated Satellite Accumulation Area dispose_solid->store collect Step 4: Collect Rinsate in Labeled 'Halogenated Organic Waste' Container rinse->collect collect->store contact_ehs Step 6: Contact EHS for Pickup and Final Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling RN-1734

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling of RN-1734 (CAS 946387-07-1), a selective TRPV4 antagonist. The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices, operational efficiency, and compliant disposal.

Personal Protective Equipment (PPE)

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Powder Safety glasses with side shieldsChemical-resistant nitrile glovesStandard laboratory coatNot generally required if handled in a well-ventilated area or chemical fume hood.
Weighing/Generating Dust Chemical safety gogglesChemical-resistant nitrile glovesStandard laboratory coatUse a certified engineering control (e.g., chemical fume hood). If not available, a NIOSH-approved N95 particulate respirator is recommended.
Preparing Solutions Chemical safety goggles or face shieldChemical-resistant nitrile glovesStandard laboratory coatWork in a well-ventilated area or chemical fume hood.
Cell Culture/In Vitro Use Safety glassesSterile nitrile glovesStandard laboratory coatNot required in a certified biological safety cabinet.

Operational Plans: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust (e.g., weighing), use a chemical fume hood.

  • Hygienic Practices: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove contaminated clothing and protective equipment before entering eating areas.

Storage:

  • Temperature: Store the solid compound at +4°C for long-term stability.[1] Stock solutions should be stored at -20°C or -80°C.[2]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: No specific incompatibilities have been identified, but avoid strong oxidizing agents.

Quantitative Data Summary
Property Value Source
Molecular Weight 353.31 g/mol [1]
Molecular Formula C₁₄H₂₂Cl₂N₂O₂S[1]
Appearance SolidSigma-Aldrich
Storage (Solid) +4°C[1]
Storage (In Solvent) -80°C for 1 year[3]
Solubility (DMSO) up to 100 mM[1]
Solubility (Ethanol) up to 50 mM[1]
Human TRPV4 IC₅₀ 2.3 µM
Rat TRPV4 IC₅₀ 3.2 µM
Mouse TRPV4 IC₅₀ 5.9 µM

Disposal Plan

All chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect unused solid this compound and any lab debris heavily contaminated with the solid (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound (e.g., unused stock solutions, cell culture media containing the compound) in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.

  • Sharps: Any sharps (needles, serological pipettes) used to handle this compound solutions should be disposed of in a designated, puncture-proof sharps container for chemical-contaminated sharps.

Step 2: Container Labeling

  • All waste containers must be labeled with a "Hazardous Waste" tag.

  • The label must include the full chemical name ("this compound" and "2,4-Dichloro-N-isopropyl-N-(2-isopropylaminoethyl)benzenesulfonamide"), the concentration, and the solvent if it is a liquid waste.

  • Indicate the start date of waste accumulation.

Step 3: Storage and Collection

  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation.

  • Ensure containers are kept closed except when adding waste.

  • Arrange for waste pickup through your institution's EHS department. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

Preparation of Stock Solutions

To prepare a 10 mM stock solution of this compound in DMSO:

  • Calculation: Based on the molecular weight of 353.31 g/mol , weigh out 3.53 mg of this compound.

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO to the solid this compound.

  • Mixing: Vortex or sonicate briefly until the solid is completely dissolved.[3]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

In Vitro Treatment of Microglial Cells with this compound

This protocol is adapted from a study investigating the effect of this compound on LPS-activated microglial cells.[3]

  • Cell Seeding: Plate microglial cells (e.g., BV-2 cell line) in appropriate culture vessels (e.g., 6-well plates) at a desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • LPS Activation and this compound Treatment:

    • Prepare a working solution of this compound by diluting the DMSO stock solution in culture media to the final desired concentration (e.g., 10 µM).[3]

    • Aspirate the old media from the cells.

    • Add fresh media containing 1 µg/mL of Lipopolysaccharide (LPS) and 10 µM this compound to the treatment group.[3] Include appropriate controls (e.g., vehicle control with DMSO, LPS only).

    • Incubate the cells for 3 hours.[3]

  • Wash and Incubation:

    • After 3 hours, aspirate the treatment media.

    • Wash the cells three times with sterile DMEM to remove LPS.[3]

    • Add fresh culture medium (with or without 10 µM this compound as per the experimental design) and incubate for an additional 24 hours.[3]

  • Endpoint Analysis: After the 24-hour incubation, the cell supernatant can be collected for analysis (e.g., ELISA for cytokines like IL-1β and TNF-α), and the cells can be harvested for other assays (e.g., immunocytochemistry, Western blot, or apoptosis analysis).[3]

Mandatory Visualizations

Experimental Workflow for In Vitro this compound Treatment

G cluster_prep Preparation cluster_treatment Treatment (3 hours) cluster_incubation Post-Treatment cluster_analysis Analysis seed Seed Microglial Cells adhere Adhere Overnight seed->adhere treat Treat with LPS (1 µg/mL) + this compound (10 µM) adhere->treat wash Wash 3x with DMEM treat->wash incubate Incubate 24 hours wash->incubate collect_supernatant Collect Supernatant (e.g., ELISA) incubate->collect_supernatant harvest_cells Harvest Cells (e.g., Western Blot) incubate->harvest_cells

Caption: Workflow for treating microglial cells with this compound.

Simplified TRPV4 Signaling Pathway Inhibited by this compound

G cluster_membrane Plasma Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx stimuli Mechanical/Osmotic Stimuli stimuli->TRPV4 Activates RN1734 This compound RN1734->TRPV4 Inhibits downstream Downstream Signaling (e.g., NF-κB, MAPK) Ca_influx->downstream response Cellular Response (e.g., Inflammation, Vasodilation) downstream->response

Caption: this compound blocks the TRPV4 channel, inhibiting Ca²⁺ influx.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RN-1734
Reactant of Route 2
Reactant of Route 2
RN-1734

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。